2-Chloro-5-phenylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLMJZKXRFOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334081 | |
| Record name | 2-chloro-5-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-38-1 | |
| Record name | 2-chloro-5-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-phenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-phenylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-phenylphenol (CAS No. 18773-38-1), a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific compound, this guide synthesizes the available information, clearly delineates knowledge gaps, and draws reasoned comparisons with structurally analogous compounds to provide a functional reference for researchers. The guide covers the compound's identification, predicted physicochemical properties, and discusses the broader context of chlorinated biphenyls in terms of synthesis, potential applications, and toxicological considerations.
Compound Identification and Structure
2-Chloro-5-phenylphenol, also known as 4-Chloro-3-hydroxybiphenyl, is an aromatic organic compound. Its structure features a biphenyl scaffold with a chlorine atom and a hydroxyl group substituted on one of the phenyl rings.
-
CAS Number: 18773-38-1[][2]
-
IUPAC Name: 2-chloro-5-phenylphenol[]
-
Synonyms: 4-Chloro-3-hydroxybiphenyl, 4-Chloro[1,1'-biphenyl]-3-ol[]
-
Molecular Formula: C₁₂H₉ClO[]
-
Molecular Weight: 204.65 g/mol []
Chemical Structure:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-phenylphenol
Foreword
In the landscape of pharmaceutical and chemical research, a profound understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides a comprehensive technical exploration of 2-Chloro-5-phenylphenol, a molecule of interest for its potential applications. We will delve into its structural and physical characteristics, spectroscopic signature, and the experimental methodologies required for their accurate determination. This document is designed for the discerning researcher and drug development professional, offering not just data, but the scientific rationale behind its acquisition and interpretation.
Molecular Identity and Structural Elucidation
2-Chloro-5-phenylphenol is an aromatic organic compound. Its structure, featuring a biphenyl backbone with chloro and hydroxyl substitutions, imparts a unique combination of properties that are critical to its function and application.
-
Chemical Name: 2-Chloro-5-phenylphenol
-
CAS Number: 18773-38-1[][2]
-
Molecular Formula: C₁₂H₉ClO[][2]
-
Canonical SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O[]
-
InChI: InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H[]
-
InChI Key: JLOLMJZKXRFOOE-UHFFFAOYSA-N[]
Caption: Workflow for Melting Point Determination.
6.2. Determination of Aqueous Solubility
Understanding the aqueous solubility is critical for drug development, as it influences dissolution and bioavailability.
Methodology:
-
Sample Preparation: An excess amount of 2-Chloro-5-phenylphenol is added to a known volume of distilled water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of 2-Chloro-5-phenylphenol in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Workflow for Aqueous Solubility Determination.
6.3. Determination of pKa via Potentiometric Titration
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.
Methodology:
-
Solution Preparation: A known concentration of 2-Chloro-5-phenylphenol is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) due to its limited aqueous solubility.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are positioned in the solution. The solution is stirred continuously.
-
Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative).
-
pKa Calculation: The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).
Caption: Workflow for pKa Determination.
References
-
PubChem. (n.d.). 2-Chloro-5-methylphenol. Retrieved from [Link]
-
CPAChem. (2024-02-09). Safety data sheet - 2-Phenylphenol. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Phenylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-phenylphenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-chloro-5-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-Phenylphenol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Retrieved from [Link]
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University of Hertfordshire. (n.d.). 2-phenylphenol. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
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Australian Government Department of Health. (2022-05-30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]
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ChemBK. (n.d.). 2-Phenylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values. Retrieved from [Link]
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chemeurope.com. (n.d.). 2-Phenylphenol. Retrieved from [Link]
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NIST. (n.d.). 2-chloro-3-phenylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
-
NIST. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]
-
Frontiers. (2017-09-12). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]
-
PubMed. (2017-09-13). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]
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ResearchGate. (n.d.). Biodegradation pathway of 2-chloro-5-nitrophenol. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Chloro-5-phenylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-phenylphenol, a key intermediate in various chemical syntheses. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of known qualitative solubility information for structurally similar compounds, detailed experimental protocols for accurate solubility measurement using the isothermal equilibrium method, and a visual workflow to guide researchers. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, formulation, and quality control.
Introduction: The Significance of 2-Chloro-5-phenylphenol and its Solubility
2-Chloro-5-phenylphenol (CAS No. 18773-38-1) is a substituted phenol with a molecular formula of C₁₂H₉ClO and a molecular weight of 204.65 g/mol []. Its structure, featuring a biphenyl backbone with chloro and hydroxyl substitutions, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Chloro-5-phenylphenol in various organic solvents is a critical parameter that influences numerous aspects of drug development and chemical manufacturing. These include:
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Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in the solvent.
-
Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification through techniques like recrystallization.
-
Formulation Development: Understanding the solubility of a compound is fundamental to designing stable and bioavailable drug formulations.
-
Process Safety and Scalability: Accurate solubility data is essential for designing safe and efficient large-scale manufacturing processes.
A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for 2-Chloro-5-phenylphenol in a range of organic solvents and at various temperatures. For professionals requiring precise solubility values for applications such as process modeling, formulation development, and crystallizer design, experimental determination is strongly recommended. The following sections provide detailed protocols for this purpose.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. The process can be conceptually broken down into three steps[2]:
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Breaking of solute-solute intermolecular forces (endothermic): Energy is required to overcome the lattice energy of the solid crystal.
-
Breaking of solvent-solvent intermolecular forces (endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.
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Formation of solute-solvent intermolecular forces (exothermic): Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy change of the solution (ΔH_sol) is the sum of the enthalpy changes of these three steps. Dissolution is favored when ΔG is negative, which is influenced by both the enthalpy and entropy changes of the system.
The principle of "like dissolves like" is a useful qualitative guide. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 2-Chloro-5-phenylphenol, with its non-polar biphenyl group and polar hydroxyl and chloro groups, is expected to exhibit a range of solubilities in organic solvents of varying polarities. For instance, the structurally similar 2-phenylphenol is soluble in ethanol, ether, and chloroform, but has limited solubility in water[3][4].
Qualitative Solubility Analysis
In the absence of quantitative data, a qualitative solubility analysis can provide initial guidance. Based on the structure of 2-Chloro-5-phenylphenol and the known solubility of other phenols, the following can be inferred:
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Weakly Acidic Nature: The phenolic hydroxyl group imparts weak acidity to the molecule. Therefore, it is expected to be soluble in aqueous solutions of strong bases like sodium hydroxide due to the formation of the more polar phenoxide salt[5][6]. It is not expected to be soluble in aqueous solutions of weak bases like sodium bicarbonate[6].
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Solubility in Organic Solvents: Due to the significant non-polar character of the biphenyl ring system, 2-Chloro-5-phenylphenol is anticipated to be soluble in a range of common organic solvents. The presence of the polar hydroxyl group suggests that it will be soluble in protic solvents like alcohols (e.g., ethanol, methanol) and aprotic polar solvents (e.g., acetone, ethyl acetate)[4][7][8]. Its solubility in non-polar solvents like hexane may be more limited.
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following protocol provides a detailed procedure for determining the solubility of 2-Chloro-5-phenylphenol in various organic solvents.
Materials and Equipment
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2-Chloro-5-phenylphenol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-phenylphenol for Drug Discovery Applications
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Chloro-5-phenylphenol, a substituted biphenyl compound with significant potential as a scaffold in medicinal chemistry and drug discovery. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research applications.
Introduction: The Significance of Substituted Biphenyls in Medicinal Chemistry
Substituted biphenyl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas. Their conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with biological targets. The introduction of a chlorine atom and a hydroxyl group, as in the case of 2-Chloro-5-phenylphenol, imparts specific physicochemical properties that can enhance biological activity, modulate metabolic stability, and improve pharmacokinetic profiles.
Chlorine, as a bioisostere for a methyl group, can increase lipophilicity, potentially improving membrane permeability.[1] The phenolic hydroxyl group provides a crucial hydrogen bond donor and acceptor, enabling strong interactions with protein active sites. Furthermore, it serves as a convenient handle for further chemical modification and the generation of compound libraries for high-throughput screening. Phenylphenol derivatives, in particular, have been investigated for their fungistatic and other biological activities, highlighting the potential of this compound class.[2]
This guide will detail a robust and efficient two-step synthetic route to 2-Chloro-5-phenylphenol, followed by a thorough characterization of the final product using modern analytical techniques.
Synthesis of 2-Chloro-5-phenylphenol: A Two-Step Approach
The synthesis of 2-Chloro-5-phenylphenol is most effectively achieved through a two-step sequence involving the regioselective bromination of a commercially available precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers high yields and excellent control over the final product's substitution pattern.
Step 1: Synthesis of 2-Bromo-5-chlorophenol
The initial step involves the electrophilic bromination of 3-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, meta-directing group. This combination of directing effects favors the introduction of the bromine atom at the C2 position, ortho to the hydroxyl group.
Experimental Protocol: Synthesis of 2-Bromo-5-chlorophenol [3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (1.0 eq) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Bromination: Slowly add bromine (1.0 eq) dropwise to the cooled and stirred solution. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-bromo-5-chlorophenol by silica gel column chromatography to obtain the pure product.
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Chloro-5-phenylphenol
The second step utilizes the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of phenylboronic acid at the 5-position of the phenol ring.
Experimental Protocol: Synthesis of 2-Chloro-5-phenylphenol
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-chlorophenol (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 2-Chloro-5-phenylphenol.
Synthesis Workflow Diagram
Caption: Synthetic route to 2-Chloro-5-phenylphenol.
Characterization of 2-Chloro-5-phenylphenol
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-5-phenylphenol. A combination of spectroscopic and chromatographic techniques should be employed.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-Chloro-5-phenylphenol, based on the analysis of structurally similar compounds such as 2-chloro-5-methylphenol.[4][5][6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of δ 6.8-7.5 ppm, exhibiting characteristic splitting patterns. A broad singlet for the phenolic -OH proton. |
| ¹³C NMR | Aromatic carbons in the region of δ 115-160 ppm. The carbon bearing the -OH group will be the most downfield. |
| IR (Infrared) Spectroscopy | A broad O-H stretching band around 3200-3500 cm⁻¹. C-O stretching around 1200 cm⁻¹. C-Cl stretching in the fingerprint region. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). Fragmentation patterns may include the loss of Cl, CO, and cleavage of the biphenyl bond. |
Analytical Techniques and Protocols
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Analysis: Identify the characteristic functional group frequencies.
Protocol: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Analyze the mass-to-charge ratio of the molecular ion and major fragment ions.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small amount of acid).
-
Analysis: Inject the sample and determine its purity by measuring the peak area of the main component relative to any impurities.
Characterization Workflow Diagram
Caption: Workflow for the characterization of 2-Chloro-5-phenylphenol.
Applications in Drug Development and Conclusion
2-Chloro-5-phenylphenol represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its structural features make it an attractive starting point for the development of inhibitors for various enzymes and receptors. The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers to produce high-purity 2-Chloro-5-phenylphenol for use in medicinal chemistry programs. The ability to reliably synthesize and characterize this compound is a critical first step in unlocking its full potential in the quest for new and improved medicines.
References
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WIPO Patentscope. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. WO202113321577A1. Retrieved from [Link]
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-chloro-5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-chloro-5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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J-Stage. (1971). Studies on the Phenylphenol Derivatives with Biological Activity Part III. Fungistatic Activity of Phenylphenol Derivatives. J-Stage. Retrieved from [Link]
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Wiley Online Library. (1974). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Wiley Online Library. Retrieved from [Link]
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ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]
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The University of Northern Colorado. (2017). Design, Synthesis, and Biological Activity of O-phenyl-N-(9'-acridinyl)-hydroxylamines. The University of Northern Colorado. Retrieved from [Link]
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An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Chloro-5-phenylphenol
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the structural and conformational landscape of 2-chloro-5-phenylphenol, a substituted biphenyl derivative. For researchers and professionals in drug development, understanding the three-dimensional architecture of a molecule is paramount, as it dictates its physicochemical properties, molecular interactions, and ultimately, its biological activity. This document outlines a multi-pronged approach, integrating spectroscopic techniques, definitive X-ray crystallography, and powerful computational modeling to elucidate the molecule's structural intricacies. We delve into the critical role of the inter-ring dihedral angle, the influence of ortho-substituents, and the potential for intramolecular hydrogen bonding, which collectively define the molecule's preferred conformation and energetic profile. The methodologies presented are grounded in established scientific principles, providing a robust framework for the analysis of this and similar biaryl compounds.
Introduction: The Architectural Basis of Molecular Function
2-Chloro-5-phenylphenol belongs to the biphenyl class of compounds, characterized by two interconnected phenyl rings. Its structure is further defined by a hydroxyl (-OH) and a chlorine (-Cl) substituent on one of the rings. The conformational flexibility of biphenyl derivatives is primarily governed by the rotation around the central carbon-carbon single bond, a parameter known as the torsional or dihedral angle. This rotation is a delicate balance between two opposing forces: the steric hindrance between substituents at the ortho positions (the 2, 2', 6, and 6' positions), which favors a twisted, non-planar conformation, and the desire for extended π-conjugation across both rings, which favors a planar arrangement.
The specific conformation adopted by 2-chloro-5-phenylphenol dictates its overall shape, polarity, and the spatial orientation of its functional groups. These features are critical for its interaction with biological targets, such as enzyme active sites or receptors. Therefore, a thorough analysis is not merely an academic exercise but a foundational step in rational drug design and development. This guide details the synergistic application of experimental and theoretical methods to build a complete picture of its structure.
Molecular Identity and Synthesis Overview
Before delving into complex analysis, establishing the molecule's fundamental identity is crucial.
-
Molecular Formula: C₁₂H₉ClO
-
Molecular Weight: 204.65 g/mol
-
Core Structure: A biphenyl scaffold substituted with one chlorine atom and one hydroxyl group.
Caption: 2D structure of 2-chloro-5-phenylphenol with IUPAC numbering.
Synthetic Considerations: The synthesis of substituted biphenyls is well-established in organic chemistry. A prevalent and versatile method is the Suzuki coupling reaction. While a specific protocol for 2-chloro-5-phenylphenol is not detailed in the initial literature search, a plausible route would involve the palladium-catalyzed cross-coupling of 5-bromo-2-chlorophenol with phenylboronic acid.[1] This approach offers high yields and tolerance for a wide range of functional groups.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopy provides the first experimental evidence of a molecule's structure by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy gives detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The protons on the unsubstituted phenyl ring would likely appear as a multiplet between 7.0 and 7.6 ppm. The three protons on the substituted ring would appear as distinct doublets or doublets of doublets, with their specific chemical shifts influenced by the electron-withdrawing chlorine and electron-donating hydroxyl group. The phenolic proton (-OH) would appear as a broad singlet, the position of which is highly dependent on solvent and concentration.
-
¹³C NMR: Twelve distinct carbon signals are expected. The carbon attached to the hydroxyl group (C5) would be shifted downfield (higher ppm), while the carbon bonded to chlorine (C2) would also show a characteristic shift. The chemical shifts of other carbons can be predicted using incremental rules for substituted benzenes.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to the presence of specific functional groups and hydrogen bonding.
-
O-H Stretch: A sharp, intense band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group. However, the presence of a weak intramolecular hydrogen bond between the phenolic hydrogen and the ortho-chlorine atom is possible. Such an interaction would cause the O-H stretching band to broaden and shift to a lower frequency (e.g., 3450-3550 cm⁻¹).[4][5] Studies on 2-halophenols suggest that such weak hydrogen bonding does occur in 2-chlorophenol.[4]
-
Other Key Bands: Expect to see C-O stretching vibrations around 1200 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band typically below 800 cm⁻¹.
Conformational Analysis: The Pivotal Role of the Dihedral Angle
The defining conformational feature of 2-chloro-5-phenylphenol is the dihedral angle (θ) between the planes of the two aromatic rings. This angle determines the molecule's 3D shape and is governed by a complex interplay of electronic and steric effects.
Caption: Workflow for DFT-based conformational analysis.
X-Ray Crystallography: The Definitive Solid-State Structure
While NMR and IR provide clues and DFT provides a detailed energetic map, single-crystal X-ray crystallography provides unambiguous, high-resolution data on the molecule's structure in the solid state. [6][7]It is the gold standard for determining precise bond lengths, bond angles, and the crucial dihedral angle. [8]
Causality Behind the Method
X-ray crystallography works by directing a beam of X-rays onto a highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. [9]The geometric arrangement and intensity of these spots are mathematically related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, we can generate a three-dimensional electron density map and, from it, build an atomic model of the molecule with exceptional precision. [6]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization (The Crucial Step): The primary and most challenging step is to grow a single, defect-free crystal of 2-chloro-5-phenylphenol, typically >0.1 mm in all dimensions. [6]This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures must be screened to find suitable conditions.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then rotated in a monochromatic X-ray beam. An area detector (like a CCD or pixel detector) records the positions and intensities of the thousands of diffracted spots. [9]3. Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. Initial phases for the diffraction data are determined (often using "direct methods") to generate an initial electron density map.
-
Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns. The final refined structure yields precise atomic coordinates.
Caption: General workflow for single-crystal X-ray crystallography.
Structure-Activity Relationship (SAR) Implications
The biological activity of phenylphenol derivatives has been noted, with many exhibiting fungistatic or antibacterial properties. [10][11]For 2-chloro-5-phenylphenol, its specific 3D structure and electronic properties are key to any potential biological function. [12][13]
-
Molecular Shape and Recognition: The dihedral angle determines the overall topology of the molecule. A specific twist might be required for the molecule to fit snugly into the binding pocket of a target protein, a concept known as molecular recognition.
-
Electrostatic Potential: The distribution of charge across the molecule, influenced by the electronegative chlorine and oxygen atoms, creates a specific molecular electrostatic potential (MEP). This MEP profile is crucial for non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target. Computational studies on related polychlorinated biphenyls (PCBs) have shown a strong correlation between MEPs and toxicity. [14][15]
Summary of Structural Data
The following table summarizes the type of quantitative data obtained from the analyses described. The values are representative expectations based on studies of similar molecules.
| Parameter | Technique | Expected Value / Information |
| Proton Chemical Shifts | ¹H NMR | Aromatic (7.0-7.8 ppm), Phenolic (variable) |
| Carbon Chemical Shifts | ¹³C NMR | ~12 distinct signals from ~115-160 ppm |
| O-H Stretch Freq. | IR Spectroscopy | ~3450-3550 cm⁻¹ (Broad, indicating H-bonding) |
| Molecular Ion Peak | Mass Spec. | m/z ≈ 204.03 (for ³⁵Cl), 206.03 (for ³⁷Cl) |
| Dihedral Angle (θ) | DFT Calculation | Energy minimum expected between 30° - 50° |
| Rotational Energy Barrier | DFT Calculation | Expected to be in the range of 6-15 kcal/mol |
| Dihedral Angle (θ) | X-Ray | Highly precise value for the solid-state conformer |
| Bond Lengths/Angles | X-Ray | C-C (aromatic) ~1.39 Å, C-Cl ~1.74 Å, C-O ~1.36 Å |
Conclusion
The structural and conformational analysis of 2-chloro-5-phenylphenol requires a synergistic approach that leverages the strengths of multiple analytical techniques. Spectroscopic methods provide an initial structural fingerprint, while high-level DFT calculations map the molecule's complete conformational energy landscape and identify the barriers to rotation. Ultimately, single-crystal X-ray crystallography offers definitive, high-precision data on the solid-state structure. Understanding the delicate balance between steric hindrance, π-conjugation, and potential intramolecular hydrogen bonding is essential for defining the molecule's preferred three-dimensional shape. This knowledge forms the bedrock for predicting its interactions, properties, and potential applications in fields like medicinal chemistry and materials science.
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Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(15), 2497-2510. [Link]
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Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Sci-Hub. [Link]
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An In-depth Technical Guide to 2-Chloro-5-phenylphenol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-phenylphenol, a halogenated biphenyl derivative. Recognizing that the landscape of chlorinated phenylphenols includes isomers of varying commercial and research significance, this document will focus on the specified compound (CAS 18773-38-1) while drawing comparative insights from its well-documented isomer, 2-Chloro-4-phenylphenol (CAS 92-04-6), to provide a richer context for researchers, scientists, and drug development professionals.
Introduction and Isomer Landscape
Chlorinated phenylphenols are a class of compounds characterized by a biphenyl core structure with hydroxyl and chlorine substituents. Their utility spans from industrial biocides to specialized intermediates in organic synthesis. The precise positioning of the chloro and phenyl groups on the phenol ring dictates the molecule's chemical properties and, consequently, its applications.
-
2-Chloro-5-phenylphenol (4-Chloro-3-hydroxybiphenyl) : The primary subject of this guide, identified by CAS Number 18773-38-1 []. This isomer is less commercially prevalent and is primarily utilized as a building block or intermediate in fine chemical synthesis, particularly within discovery chemistry.
-
2-Chloro-4-phenylphenol (3-Chloro-4-hydroxybiphenyl) : A closely related and more commercially significant isomer, identified by CAS Number 92-04-6 [2][3][4][5][6]. It is widely known by trade names such as Dowicide 4 and has a long history of use as a potent antimicrobial agent and disinfectant[2].
Understanding the distinction is critical for sourcing, reaction planning, and interpreting biological or chemical data. This guide will proceed with a detailed exploration of 2-Chloro-5-phenylphenol, referencing its isomer where beneficial.
Physicochemical and Spectral Properties
The physical and chemical characteristics of a compound are foundational to its application. Below is a comparative summary of the key properties for both isomers.
| Property | 2-Chloro-5-phenylphenol | 2-Chloro-4-phenylphenol | Source(s) |
| CAS Number | 18773-38-1 | 92-04-6 | [][2] |
| Molecular Formula | C₁₂H₉ClO | C₁₂H₉ClO | [][2] |
| Molecular Weight | 204.65 g/mol | 204.65 g/mol | [][2] |
| IUPAC Name | 2-chloro-5-phenylphenol | 2-chloro-4-phenylphenol | [][2] |
| Appearance | Not specified (likely solid) | Pale yellow solid | [2] |
| Melting Point | Not readily available | ~75-77 °C | [7] |
| Boiling Point | Not readily available | ~320 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [7] |
| LogP | ~4.3 (Predicted) | 4.0 (Experimental) | [2][7] |
Note: Experimental data for 2-Chloro-5-phenylphenol is scarce due to its status as a research chemical. Predicted values are based on computational models.
Synthesis and Mechanistic Rationale
While large-scale industrial synthesis focuses on compounds like 2-phenylphenol (the precursor to many chlorinated derivatives) via methods such as the dehydrogenation of cyclohexenylcyclohexanone, the targeted synthesis of a specific isomer like 2-Chloro-5-phenylphenol requires more precise laboratory techniques[8]. The Suzuki-Miyaura cross-coupling reaction is an exemplary method, offering high regioselectivity and functional group tolerance, making it a cornerstone of modern drug discovery and complex molecule synthesis.
Proposed Laboratory Synthesis: Suzuki-Miyaura Coupling
This protocol outlines a robust and reliable method for synthesizing 2-Chloro-5-phenylphenol. The strategy involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated phenol.
Causality of Experimental Choices:
-
Reactants: We select 2-chloro-5-bromophenol and phenylboronic acid. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis (C-Br is significantly more reactive) allows for selective coupling at the bromine-substituted position. The hydroxyl group remains protected or is tolerated by the catalyst system.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) is used. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its phenyl group to the palladium center.
-
Solvent: A two-phase solvent system, such as toluene and water, is often employed. This facilitates the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, bringing them together at the interface where the catalyst is active.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-chloro-5-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and water (volume determined by reaction scale, e.g., 40 mL toluene, 20 mL water).
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Chloro-5-phenylphenol.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for 2-Chloro-5-phenylphenol.
Applications in Drug Development and Industry
The applications of chlorinated phenylphenols are largely dictated by their specific isomeric structure.
2-Chloro-4-phenylphenol (Dowicide 4)
This isomer has a well-established history as a broad-spectrum biocide[2]. Its primary applications include:
-
Disinfectant and Sanitizer: Used in households, hospitals, and industrial settings to control bacteria, fungi, and viruses on surfaces[8].
-
Agricultural Fungicide: Applied post-harvest, particularly to citrus fruits, to prevent microbial damage during storage and transport[8][9].
-
Preservative: Incorporated into materials such as adhesives, leather, and metalworking fluids to prevent microbial degradation.
2-Chloro-5-phenylphenol
In contrast, 2-Chloro-5-phenylphenol is not known for widespread biocidal use. Its value lies in its role as a specialized chemical intermediate in drug discovery. The biphenyl scaffold is a common motif in medicinal chemistry, and the specific arrangement of the chloro, hydroxyl, and phenyl groups provides a unique three-dimensional structure for further elaboration. Drug development professionals utilize such building blocks to synthesize novel compounds for screening against biological targets. Its presence in the catalogs of fine chemical suppliers confirms its role in research and development.
Analytical Characterization
Accurate and robust analytical methods are essential for verifying the identity and purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose in the pharmaceutical industry.
Protocol: Reverse-Phase HPLC for Purity Analysis
This method is suitable for determining the purity of 2-Chloro-5-phenylphenol and for monitoring reaction progress.
Rationale for Method Choices:
-
Stationary Phase: A C18 column is used, as its nonpolar surface effectively retains the moderately nonpolar phenylphenol molecule.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A small amount of acid (e.g., formic or trifluoroacetic acid) is added to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
-
Detection: UV detection at a wavelength of ~254 nm is effective, as the aromatic rings of the biphenyl structure strongly absorb UV light.
Step-by-Step Analytical Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (Re-equilibration)
-
-
-
Analysis: Inject the prepared sample. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Analytical Workflow Diagram
Caption: Standard HPLC workflow for purity analysis.
Safety and Handling
Detailed toxicological data for 2-Chloro-5-phenylphenol is not widely available. However, based on the data for the closely related 2-Chloro-4-phenylphenol and general principles for chlorinated phenols, the following precautions are advised:
-
Hazard Summary: Assumed to be an irritant to the skin, eyes, and respiratory system. May cause serious eye damage. It is also classified as toxic to aquatic life with long-lasting effects[2].
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-5-phenylphenol is a valuable, regiochemically distinct building block for synthetic and medicinal chemistry. While it lacks the extensive history of industrial application seen with its isomer, 2-Chloro-4-phenylphenol, its utility in the laboratory is secured by modern synthetic methods like the Suzuki-Miyaura coupling. This guide provides the necessary technical framework—from a plausible, detailed synthesis and robust analytical protocol to an understanding of its physicochemical properties and place in the broader chemical landscape—to empower researchers in their pursuit of novel chemical entities.
References
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An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Chloro-5-phenylphenol
This guide provides a comprehensive technical overview of the environmental fate and degradation of 2-Chloro-5-phenylphenol. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge, outlines key degradation pathways, and provides detailed methodologies for its analysis.
Section 1: Introduction and Physicochemical Profile
2-Chloro-5-phenylphenol is a chlorinated aromatic compound. While specific manufacturing and use data for this exact isomer are not widely published, related compounds like other chlorophenols and phenylphenols are utilized as biocides, disinfectants, and intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The presence of both a chlorine atom and a phenyl group on the phenol ring suggests that 2-Chloro-5-phenylphenol may exhibit persistence and potential toxicity in the environment, making the study of its environmental fate crucial.[3] Chlorinated phenols, as a class, are recognized as significant environmental pollutants due to their toxicity and resistance to degradation.[1][3]
The environmental behavior of a compound is fundamentally governed by its physicochemical properties. These properties influence its distribution between air, water, and soil, as well as its susceptibility to various degradation processes.
Table 1: Physicochemical Properties of 2-Chloro-5-phenylphenol and Related Isomers
| Property | 2-Chloro-5-phenylphenol (Predicted/CAS: 18773-38-1) | 2-Chloro-3-phenylphenol (CAS: 22462992) | 2-Chloro-4-phenylphenol (CAS: 92-04-6) | Source |
| Molecular Formula | C₁₂H₉ClO | C₁₂H₉ClO | C₁₂H₉ClO | [4][5][6] |
| Molecular Weight | 204.65 g/mol | 204.65 g/mol | 204.65 g/mol | [4][5][6] |
| Boiling Point | 339.2 ± 30.0 °C (Predicted) | Not Available | Not Available | [4] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | Not Available | Not Available | [4] |
| pKa | 8.27 ± 0.10 (Predicted) | Not Available | Not Available | [4] |
| LogP (Octanol/Water Partition Coefficient) | Not Available | 3.8 (Computed) | 4.3 (Computed) | [5][6] |
Note: Experimental data for 2-Chloro-5-phenylphenol is limited. Predicted values and data from closely related isomers are provided for context.
Section 2: Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. These processes can be significant initial steps in the environmental transformation of contaminants.
Hydrolysis
Hydrolysis is the cleavage of chemical bonds by the addition of water. For 2-Chloro-5-phenylphenol, the primary bonds of interest are the carbon-chlorine (C-Cl) bond and the ether linkage in potential polymeric forms. Phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[7][8] Studies on the parent compound, 2-phenylphenol, show that it does not contain hydrolysable groups and is stable, with less than 10% hydrolysis observed over 5 days.[8] It is therefore anticipated that hydrolysis is not a significant degradation pathway for 2-Chloro-5-phenylphenol in the environment.
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This pathway is expected to be a more significant abiotic degradation route for 2-Chloro-5-phenylphenol.
-
Direct Photolysis: Aromatic compounds with hydroxyl and chloro-substituents can absorb sunlight, leading to the excitation of electrons and subsequent bond cleavage. Structurally similar compounds, such as other chlorophenols, are known to undergo photolysis in aqueous solutions when irradiated with UV light.[7] This process often involves the substitution of chlorine atoms with hydroxyl groups.[7]
-
Indirect Photolysis: In the atmosphere, the vapor-phase reaction with photochemically-produced hydroxyl radicals (•OH) is a primary degradation mechanism.[7] For the related compound 2-phenylphenol, the calculated half-life for this reaction is rapid, at approximately 0.6 days.[8] In aquatic environments, photolysis of 2-phenylphenol is also rapid, with a reported half-life (DT50) ranging from 0.3 to 5.3 days.[8] The primary photodegradation products identified for 2-phenylphenol include phenylhydroquinone (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (2OHDBF).[8] It is plausible that 2-Chloro-5-phenylphenol undergoes similar transformations, potentially leading to chlorinated analogs of these products.
Section 3: Biotic Degradation
Biotic degradation, mediated by microorganisms, is often the most effective pathway for the complete mineralization of persistent organic pollutants. The presence of both a stable phenyl ring and a chlorine atom makes 2-Chloro-5-phenylphenol relatively recalcitrant, but microbial pathways for its breakdown can be inferred from studies on analogous compounds.[9][10]
Microbial Degradation Pathways
The microbial degradation of chlorinated aromatic compounds is a well-studied field. For compounds like 2-Chloro-5-phenylphenol, the degradation is likely initiated by specific enzymatic attacks that prepare the molecule for ring cleavage. Based on data from 2-chloro-5-nitrophenol, a plausible pathway for 2-Chloro-5-phenylphenol would involve initial hydroxylation followed by dechlorination and ring cleavage.[1][11][12]
A proposed pathway for a related compound, 2-chloro-5-nitrophenol, by Ralstonia eutropha JMP134 involves the following key steps, which may be analogous for 2-Chloro-5-phenylphenol after initial modifications:
-
Initial Reduction/Hydroxylation: The degradation process is often initiated by monooxygenases or dioxygenases that introduce additional hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.
-
Dechlorination: The removal of the chlorine atom is a critical step. This can occur either reductively (replacing Cl with H) or hydrolytically (replacing Cl with OH).[1] In the case of 2-amino-5-chlorohydroquinone (an intermediate in 2-chloro-5-nitrophenol degradation), reductive dehalogenation is observed.[1][11][12]
-
Ring Cleavage: The resulting di- or tri-hydroxylated aromatic intermediate (like a chlorocatechol or aminohydroquinone) is then subject to ring cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways.[1]
-
Metabolism of Intermediates: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, H₂O, and chloride ions.
Key Microorganisms
While no specific microorganisms have been identified for the degradation of 2-Chloro-5-phenylphenol, several bacterial strains are known to degrade related compounds:
-
Cupriavidus sp. and Ralstonia eutropha : These bacteria have been shown to degrade 2-chloro-5-nitrophenol, utilizing it as a sole source of carbon, nitrogen, and energy.[9][10][11] They possess the enzymatic machinery for nitro group reduction, dehalogenation, and ring cleavage, parts of which could be effective against 2-Chloro-5-phenylphenol.
-
Comamonas testosteroni : This species has been shown to mineralize mixtures of 4-chlorophenol and 4-methylphenol, indicating a versatile catabolic potential for substituted phenols.[13]
The degradation kinetics are often concentration-dependent. For example, with Cupriavidus sp. strain CNP-8, the degradation of 2-chloro-5-nitrophenol was inhibited at concentrations exceeding 0.7 mM, indicating substrate toxicity at higher levels.[9][10]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Chloro-5-phenylphenol via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-5-phenylphenol, a valuable biaryl intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved through a highly selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By coupling 2-bromo-5-chlorophenol with phenylboronic acid, this protocol leverages the differential reactivity of carbon-halogen bonds to achieve chemoselective arylation at the C-Br position. We detail a robust catalytic system utilizing a modern biaryl phosphine ligand (SPhos) that ensures high yield and selectivity, leaving the less reactive C-Cl bond intact for potential subsequent transformations. This guide offers in-depth explanations of procedural choices, detailed step-by-step instructions, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.
Scientific Foundation and Rationale
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance. The synthesis of 2-Chloro-5-phenylphenol from a polyhalogenated precursor presents a classic challenge of chemoselectivity. The key to a successful and selective synthesis lies in exploiting the inherent differences in the reactivity of carbon-halogen bonds toward palladium catalysts.
The Principle of Chemoselective Coupling
The oxidative addition of an aryl halide to a palladium(0) complex is the first and often rate-determining step in the catalytic cycle. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-OTf > C-Cl .[1] Our protocol is designed around this principle, selecting 2-bromo-5-chlorophenol as the electrophilic partner. The C-Br bond is substantially more reactive than the C-Cl bond, allowing the palladium catalyst to selectively insert into the C-Br bond under carefully controlled conditions.[1][2]
The Role of the Catalytic System
While the inherent reactivity difference provides a thermodynamic basis for selectivity, the kinetic outcome is governed by the choice of catalyst. Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and may lead to side reactions. Modern catalysis has overcome these limitations through the development of advanced ligand systems.
This protocol employs a catalytic system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Palladium(II) Acetate: A stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
SPhos Ligand: A member of the Buchwald biaryl phosphine ligand family, SPhos is characterized by its significant steric bulk and electron-rich nature.[3] This combination accelerates both the oxidative addition to the C-Br bond and the subsequent reductive elimination step, leading to higher turnover numbers and allowing the reaction to proceed efficiently at lower temperatures.[1][4] This enhanced reactivity is crucial for ensuring the selective cleavage of the C-Br bond without activating the more robust C-Cl bond.
Reaction Scheme and Catalytic Cycle
Overall Transformation:
The Suzuki-Miyaura Catalytic Cycle:
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated with SPhos ligands, undergoes oxidative addition into the more reactive C-Br bond of 2-bromo-5-chlorophenol to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by the base (K₃PO₄) to form a more nucleophilic boronate species. This species then transfers the phenyl group to the palladium center, displacing the bromide and forming a diarylpalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center (phenyl and 2-chloro-5-hydroxyphenyl) couple and are eliminated from the metal, forming the final product, 2-Chloro-5-phenylphenol, and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Experimental Protocol
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Amount (Scale) | Supplier Notes |
| 2-Bromo-5-chlorophenol | 13659-23-9 | 207.45 | 1.0 mmol (207.5 mg) | ≥98% purity |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 mmol (146.3 mg) | ≥95% purity[5][6] |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 mmol (4.5 mg) | Catalyst precursor[7][8] |
| SPhos | 657408-07-6 | 410.47 | 0.04 mmol (16.4 mg) | Ligand[3][9] |
| Potassium phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 3.0 mmol (636.8 mg) | Finely powdered, dried |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4.0 mL | Sure/Seal™ or similar |
| Deionized Water | 7732-18-5 | 18.02 | 1.0 mL | Degassed |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | Reagent grade for extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | As needed | Flash chromatography, 230-400 mesh |
Equipment:
-
50 mL Schlenk flask or oven-dried sealed reaction tube with magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller and magnetic stirrer
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel, F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 2-Chloro-5-phenylphenol.
Detailed Step-by-Step Protocol
A. Reagent Preparation and Setup:
-
Solvent Degassing: Sparge the 1,4-dioxane and deionized water with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Flask Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Adding Reagents: In the ambient atmosphere (this can be done quickly), add 2-bromo-5-chlorophenol (207.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mol%), SPhos (16.4 mg, 0.04 mol%), and finely powdered anhydrous K₃PO₄ (636.8 mg, 3.0 mmol) to the flask.[1]
-
Inerting the Atmosphere: Seal the flask with a septum. Connect it to a manifold and carefully evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
B. Reaction Execution: 5. Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed deionized water (1.0 mL) via syringe. 6. Heating: Place the sealed flask into a preheated oil bath set to 100 °C. 7. Stirring and Monitoring: Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system), sampling small aliquots via syringe. The reaction is typically complete within 4-12 hours, indicated by the consumption of the 2-bromo-5-chlorophenol starting material.
C. Work-up and Isolation: 8. Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and deionized water (20 mL). 9. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). 10. Washing and Drying: Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
D. Purification: 12. Flash Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 95:5 Hexanes:EtOAc, is typically effective for separating the product from nonpolar impurities and baseline material. 13. Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield 2-Chloro-5-phenylphenol as a white to off-white solid.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 85-95% (isolated) |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.30 (m, 5H, Ar-H from phenyl), 7.25 (d, 1H), 7.05 (dd, 1H), 6.95 (d, 1H), 5.5-6.0 (br s, 1H, -OH). Note: Exact shifts can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152 (C-OH), ~140 (C-Ph), ~135 (C-Cl), plus additional aromatic signals. Note: Approximate shifts.[10][11] |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₂H₈ClO⁻: 203.03; found: 203.0. |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or phosphoric acid) and UV detection.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used for purity analysis, often on a DB-5 or similar column. The mass spectrometer will confirm the molecular weight of the product.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. Use fresh Pd(OAc)₂.[1] |
| Impure reagents or wet solvents. | Use anhydrous solvents and dry reagents. Ensure K₃PO₄ is anhydrous and finely powdered. | |
| Insufficient temperature. | Confirm oil bath temperature. For very stubborn reactions, temperature can be increased to 110 °C, but monitor for decomposition. | |
| Formation of Homocoupled Biphenyl | Transmetalation is slow relative to other pathways. | Ensure the base is of high quality and adequately powdered to maximize surface area. Confirm stoichiometry of boronic acid (1.2-1.5 equiv). |
| Formation of Debrominated Phenol | Protodeboronation of phenylboronic acid. | Use fresh phenylboronic acid. Ensure the base is not excessively wet. |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. A shallower gradient may be required for better separation. |
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[7][14]
-
Reagent Hazards:
-
Palladium(II) Acetate: May cause skin sensitization and serious eye damage. Avoid inhalation of dust and contact with skin and eyes.[7][15][16]
-
SPhos Ligand: Handle in a fume hood. While not classified as hazardous, phosphine ligands should be handled with care.[9]
-
Phenylboronic Acid: Harmful if swallowed. May cause skin and eye irritation. Hygroscopic; store in a dry place.[5][6][17]
-
2-Bromo-5-chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[14][18][19]
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May form explosive peroxides. Use only anhydrous, inhibited solvent.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium(II) Acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Labkem. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
-
Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
Li, W., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(8), 1888. [Link]
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Peking University. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Bakos, J., & Török, G. (2019). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 6(10), 1586-1620. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: SPhos. Retrieved from [Link]
-
Chemsrc. (2025). 2-Bromo-5-chlorophenol MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13284272, 2-Bromo-5-chlorophenol. Retrieved from [Link]
-
Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432-4435. [Link]
-
Powers, D. C., & Ritter, T. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 46(3), 842-851. [Link]
-
University of Colorado Boulder. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2025). EURL-SRM - Analytical Observations Report. Retrieved from [Link]
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- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for 2-Chloro-5-phenylphenol in Organic Synthesis
Introduction: The Strategic Value of 2-Chloro-5-phenylphenol
2-Chloro-5-phenylphenol is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science. Its structure, featuring a biphenyl backbone, is a privileged scaffold in many biologically active molecules and functional materials.[1] The compound offers three primary sites for synthetic modification: the nucleophilic phenolic hydroxyl group, the carbon-chlorine bond amenable to cross-coupling reactions, and the phenyl rings which can undergo electrophilic substitution. This unique combination allows for the strategic and sequential introduction of diverse functionalities, making it a versatile starting point for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of 2-Chloro-5-phenylphenol's reactivity and furnishes field-tested protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps to empower researchers in their own synthetic design.
Part 1: Leveraging the Phenolic Hydroxyl Group via Etherification
The hydroxyl group of 2-Chloro-5-phenylphenol is a primary handle for modification. Its conversion to an ether is a common and critical step for several strategic reasons:
-
Modulation of Physicochemical Properties: Etherification can alter solubility, lipophilicity, and metabolic stability, which is crucial in drug development.
-
Introduction of New Functionality: The alkyl or aryl group introduced can carry additional functional groups for subsequent reactions.
-
Protecting Group Strategy: In multi-step syntheses, the hydroxyl group may need to be protected to prevent unwanted side reactions.
The Williamson ether synthesis and its modern variants are the most common methods for this transformation. The choice of base is paramount; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so reactive as to cause unwanted side reactions with other functional groups or the electrophile.
Protocol 1: O-Alkylation of 2-Chloro-5-phenylphenol
This protocol details a standard O-alkylation using ethyl bromoacetate, a common reagent for introducing an ester functionality.
Causality of Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being overly aggressive. It is inexpensive, easy to handle, and readily removed by filtration.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively low boiling point simplifies removal post-reaction.
-
Phase Transfer Catalyst (TBAI - optional): For less reactive electrophiles or to accelerate the reaction, a catalytic amount of tetrabutylammonium iodide can be added to facilitate the transfer of the phenoxide to the organic phase.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-phenylphenol | 1.0 | 204.65 | 2.05 g (10 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g (15 mmol) |
| Ethyl Bromoacetate | 1.2 | 167.00 | 1.33 mL (12 mmol) |
| Acetone | - | 58.08 | 50 mL |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-phenylphenol (2.05 g, 10 mmol) and acetone (50 mL).
-
Add potassium carbonate (2.07 g, 15 mmol) to the suspension.
-
Slowly add ethyl bromoacetate (1.33 mL, 12 mmol) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-((6-chloro-[1,1'-biphenyl]-3-yl)oxy)acetate.
Caption: General workflow for the O-alkylation of 2-Chloro-5-phenylphenol.
Part 2: Activating the C-Cl Bond via Palladium-Catalyzed Cross-Coupling
The chloro-substituent on the biphenyl core is a key site for C-C and C-heteroatom bond formation through cross-coupling reactions.[2] While C-Cl bonds are less reactive than their C-Br or C-I counterparts, modern catalyst systems have made their activation highly efficient.[3][4] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful and widely used method for creating biaryl linkages.[1][5]
Mechanism & Causality of Choices: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst that readily generates the active Pd(0) species in solution. For activating the more robust C-Cl bond, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands may be required to promote the initial oxidative addition step.[4]
-
Base (Na₂CO₃): The base is crucial for activating the boronic acid in the transmetalation step. An aqueous solution of a mild base like sodium carbonate is often sufficient.
-
Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often used. Toluene dissolves the organic starting materials and catalyst, while water dissolves the inorganic base and boronic acid salt, facilitating the reaction at the interface. Ethanol can be added to improve solubility and miscibility.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol demonstrates the synthesis of a trimethoxy-substituted terphenyl system, a scaffold found in various functional molecules.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-phenylphenol | 1.0 | 204.65 | 1.02 g (5 mmol) |
| 4-Methoxyphenylboronic Acid | 1.2 | 151.96 | 0.91 g (6 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 173 mg (0.15 mmol) |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | 1.06 g (10 mmol) |
| Toluene | - | 92.14 | 20 mL |
| Ethanol | - | 46.07 | 5 mL |
| Water | - | 18.02 | 5 mL |
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-Chloro-5-phenylphenol (1.02 g, 5 mmol), 4-methoxyphenylboronic acid (0.91 g, 6 mmol), and Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Add the solvent mixture of toluene (20 mL) and ethanol (5 mL).
-
Prepare a solution of sodium carbonate (1.06 g, 10 mmol) in water (5 mL) and degas it by bubbling with inert gas for 15 minutes.
-
Add the degassed aqueous base solution to the reaction flask.
-
Heat the mixture to 90°C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to obtain the desired terphenyl product.
Part 3: Application Focus - Synthesis of a Novel Fungicide Precursor
The biphenyl and biphenyl ether scaffolds are prevalent in agrochemicals, particularly fungicides, due to their ability to inhibit critical fungal enzymes.[8][9] By combining the etherification and cross-coupling reactions, we can efficiently construct complex molecules from 2-Chloro-5-phenylphenol that are precursors to potential new fungicidal agents.
This synthetic strategy first modifies the phenol to introduce a group common in fungicides (e.g., a triazole-containing ether) and then uses the chloro-position to couple another aromatic ring, enhancing the structural complexity and potential bioactivity.
Protocol 3: Two-Step Synthesis of a Biphenyl Ether-Terphenyl Scaffold
Caption: A two-step synthetic workflow combining etherification and cross-coupling.
Step 1: Synthesis of N-allyl-2-((6-chloro-[1,1'-biphenyl]-3-yl)oxy)acetamide
-
Rationale: This step introduces an allyl amide moiety, a functional group present in some classes of fungicides.
-
Procedure:
-
Follow the general procedure of Protocol 1 , substituting ethyl bromoacetate with 2-chloro-N-allylacetamide.
-
Use a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF at 0°C to room temperature for the initial deprotonation, as the subsequent Sₙ2 reaction with a chloroacetamide is less facile.
-
After aqueous work-up, purify the intermediate product by chromatography.
-
Step 2: Suzuki Coupling to Form the Final Product
-
Rationale: This step builds the core terphenyl structure.
-
Procedure:
-
Use the product from Step 1 as the starting aryl chloride.
-
Follow the detailed procedure of Protocol 2 , reacting the intermediate with a suitable partner like 4-chlorophenylboronic acid. The presence of an additional chlorine atom is a common feature in many commercial fungicides.[10]
-
Careful selection of a modern catalyst system (e.g., a Pd G3 precatalyst with a Buchwald ligand) may be necessary to ensure high yield due to the increased steric hindrance of the substrate.[4]
-
Purify the final product via recrystallization or chromatography.
-
Safety, Handling, and Characterization
-
Safety: 2-Chloro-5-phenylphenol, like other chlorinated phenols, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Store the compound in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed.
-
Characterization: The identity and purity of all synthesized compounds must be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Conclusion
2-Chloro-5-phenylphenol is a powerful and versatile building block in modern organic synthesis. The strategic and orthogonal reactivity of its phenolic hydroxyl and chloro-substituents allows for the efficient construction of complex molecular frameworks. By understanding the principles behind the etherification and cross-coupling reactions detailed in this guide, researchers can unlock the potential of this substrate to develop novel compounds for a wide range of applications, from life-saving pharmaceuticals to advanced agricultural solutions.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05511a]
- Synthesis of Biphenyls. ResearchGate. [URL: https://www.researchgate.
- Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482386/]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200388X]
- Synthesis method for biphenyl compound. Google Patents. [URL: https://patents.google.
- Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Benchchem. [URL: https://www.benchchem.
- How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. Guidechem. [URL: https://www.guidechem.com/faq/synthesis-23395-85-7.html]
- An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol. Benchchem. [URL: https://www.benchchem.com/product/b1211752/technical-guide]
- Process for the etherification of phenols. Google Patents. [URL: https://patents.google.
- Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem. [URL: https://www.benchchem.com/product/b1208948/technical-guide]
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- 2-Chloro-5-phenylphenol. BOC Sciences. [URL: https://www.bocsci.com/product/2-chloro-5-phenylphenol-cas-18773-38-1-285608.html]
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2972]
- Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. University of Liverpool. [URL: https://www.liverpool.ac.
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- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
-
FUNGICIDE COMPOUNDS 2- [2-CHLORO-4- (4-CHLORO-PHENOXY) -PHENYL] -1-[1][5] TRIAZOL-1-IL-ETHANOL ALKYL SUBSTITUTE. Google Patents. [URL: https://patents.google.com/patent/PE20140837A1/en]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4544222/]
- Cross-coupling reactions – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/engineering-and-technology/chemical-engineering/cross-coupling-reactions]
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Assessment of 2-Chloro-5-phenylphenol as a Versatile Intermediate in Pharmaceutical Synthesis: Application Notes and Future Perspectives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a comprehensive analysis of 2-Chloro-5-phenylphenol, a biphenyl derivative with potential yet underexplored applications in the synthesis of pharmaceutical intermediates. An extensive review of current literature indicates a notable absence of established industrial or academic synthetic routes utilizing this specific isomer. However, its structural features—a reactive phenolic hydroxyl group, a strategically positioned chlorine atom, and a biphenyl core—suggest significant potential as a versatile building block. This guide, therefore, transitions from a review of established applications to a forward-looking exploration of its synthetic possibilities. We present theoretically grounded, yet-to-be-realized, synthetic strategies and detailed protocols to encourage and guide future research in leveraging 2-Chloro-5-phenylphenol for the creation of novel pharmacologically active scaffolds.
Introduction: The Untapped Potential of a Unique Biphenyl Scaffold
Biphenyl scaffolds are prevalent in a wide array of approved pharmaceuticals due to their ability to mimic phenyl rings while offering distinct conformational properties that can enhance target binding. The introduction of a chlorine atom and a hydroxyl group, as seen in 2-Chloro-5-phenylphenol, provides orthogonal handles for chemical modification. The chlorine atom is amenable to various cross-coupling reactions, while the phenolic hydroxyl group can be readily alkylated, acylated, or used to direct further electrophilic substitution.
Despite these promising features, a thorough search of the scientific literature and patent databases reveals a significant gap in the documented use of 2-Chloro-5-phenylphenol in pharmaceutical intermediate synthesis. This presents a unique opportunity for innovation and the development of novel intellectual property. This document aims to bridge this gap by proposing several high-potential synthetic pathways where 2-Chloro-5-phenylphenol could serve as a key starting material.
Physicochemical Properties and Reactivity Profile
To effectively utilize 2-Chloro-5-phenylphenol as a synthetic intermediate, a clear understanding of its physical and chemical properties is essential.
| Property | Value | Source |
| CAS Number | 18773-38-1 | [] |
| Molecular Formula | C₁₂H₉ClO | [] |
| Molecular Weight | 204.65 g/mol | [] |
| Predicted Boiling Point | 339.2±30.0 °C | [] |
| Predicted Density | 1.239±0.06 g/cm³ | [] |
The reactivity of 2-Chloro-5-phenylphenol is dictated by its three key functional regions:
-
The Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation reactions. It is also an ortho-, para-directing group for electrophilic aromatic substitution, although steric hindrance from the adjacent chlorine and phenyl ring will influence regioselectivity.
-
The Chlorine Atom: While less reactive than its bromine or iodine counterparts, the chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Biphenyl System: The two phenyl rings provide a rigid, hydrophobic scaffold. The substitution pattern on both rings can be further modified to modulate the molecule's pharmacological and pharmacokinetic properties.
Proposed Synthetic Applications and Protocols
The following sections outline hypothetical, yet scientifically plausible, applications of 2-Chloro-5-phenylphenol in the synthesis of pharmaceutical intermediates. Each proposed application is accompanied by a detailed experimental protocol, causality explanations for procedural steps, and a visual representation of the workflow.
Synthesis of Novel Diaryl Ether Scaffolds via Williamson Ether Synthesis
Rationale: Diaryl ethers are common motifs in a variety of biologically active molecules, including some antibiotics and anticancer agents. The phenolic hydroxyl group of 2-Chloro-5-phenylphenol provides a straightforward entry to this class of compounds.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of diaryl ethers.
Detailed Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-phenylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide is crucial for activating the nucleophile.
-
Addition of the Electrophile: Add the desired activated aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq) to the reaction mixture. The use of an electron-deficient aryl halide enhances the rate of nucleophilic aromatic substitution.
-
Reaction: Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The aqueous workup removes the inorganic salts and DMF.
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.
Construction of Tri-aryl Scaffolds via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl and multi-aryl structures, which are privileged scaffolds in medicinal chemistry. The chlorine atom on the 2-Chloro-5-phenylphenol can be utilized for such a transformation.
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Hydroxyl Group Protection (Optional but Recommended): To a solution of 2-Chloro-5-phenylphenol (1.0 eq) in acetone (0.3 M), add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Reflux the mixture for 4 hours. After cooling, filter off the solids and concentrate the filtrate. The protection of the phenolic hydroxyl group prevents potential side reactions with the palladium catalyst.
-
Reaction Setup: To a degassed solution of the protected 2-Chloro-5-phenylphenol (1.0 eq) in a 4:1 mixture of toluene and water (0.1 M), add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
-
Coupling Reaction: Heat the mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to obtain the protected tri-aryl product.
-
Deprotection (if necessary): The protecting group can be removed under appropriate conditions (e.g., BBr₃ for a methyl ether) to yield the final tri-aryl phenol.
Future Directions and Potential Pharmaceutical Scaffolds
The synthetic handles on 2-Chloro-5-phenylphenol open up possibilities for creating a diverse library of compounds for drug discovery screening. Some potential target scaffolds include:
-
Analogs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): Many NSAIDs possess a biphenyl or related diaryl core.
-
Precursors to Angiotensin II Receptor Blockers (ARBs): The "sartan" class of drugs often features a biphenyl scaffold.
-
Building Blocks for Novel Kinase Inhibitors: The diaryl ether and tri-aryl motifs are common in various kinase inhibitor pharmacophores.
Conclusion
While 2-Chloro-5-phenylphenol is not yet an established intermediate in the pharmaceutical industry, its chemical structure holds significant untapped potential. The protocols and strategies outlined in this document are intended to serve as a starting point for researchers to explore the utility of this versatile building block. The development of synthetic routes utilizing 2-Chloro-5-phenylphenol could lead to the discovery of novel pharmaceutical intermediates and, ultimately, new therapeutic agents. Further investigation into the reactivity and potential applications of this compound is highly encouraged.
References
-
Mosquera, A., Riveiros, R., Sestelo, J. P., & et al. (2008). Cross-coupling reactions of indium organometallics with 2, 5-dihalopyrimidines: Synthesis of hyrtinadine A. Organic letters, 10(17), 3745-3748. [Link]
- WO2011025774 - Preparation of substituted pyrimidines as rock inhibitors. (n.d.).
-
Phenol, 2-chloro-5-methyl-. (n.d.). NIST WebBook. [Link]
-
2-Chloro-5-methylphenol | C7H7ClO. (n.d.). PubChem. [Link]
-
Smith, K., El-Hiti, G. A., & Al-Zughaibi, Z. S. (2018). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 8(12), 652. [Link]
-
Synthesis of 2-chloro-5-nitrophenol. (n.d.). PrepChem.com. [Link]
-
Phenol, 2-chloro-. (n.d.). NIST WebBook. [Link]
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Application Note & Protocol: A Modular Approach to the Synthesis of 2-Chloro-5-phenylphenol Derivatives
Abstract
Substituted biphenylols, particularly halogenated derivatives like 2-chloro-5-phenylphenol, represent a core structural motif in numerous biologically active compounds and functional materials. Their synthesis is a key step in the development of novel pharmaceuticals, agrochemicals, and organic electronics. This guide provides a detailed, field-proven protocol for the synthesis of 2-chloro-5-phenylphenol derivatives, focusing on a modular strategy that combines Suzuki-Miyaura cross-coupling with subsequent electrophilic chlorination. We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into the purification and characterization of the target compounds. This document is intended for researchers, scientists, and drug development professionals seeking a robust and adaptable synthetic route.
Introduction: Strategic Overview
The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild conditions, and high yields.[1][2][3] Our strategy hinges on this powerful transformation to construct the core biphenyl skeleton, followed by a regioselective chlorination to install the desired halogen.
This approach offers two key advantages:
-
Modularity: By choosing different boronic acids and aryl halides, a wide library of derivatives can be synthesized from common precursors.
-
Control: Separating the C-C bond formation from the C-Cl bond formation allows for precise control over the regiochemistry of the final product.
The overall synthetic pathway is visualized below. We will begin by forming the C-C bond between a protected phenol derivative and a phenyl group, followed by deprotection and chlorination.
Caption: General workflow for the synthesis of 2-chloro-5-phenylphenol derivatives.
Key Transformation I: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1][3] It is the engine of our synthetic strategy, enabling the efficient formation of the biphenyl core.
Mechanism and Rationale
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Choice of Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this transformation.[4]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial for activating the boronic acid for transmetalation.[4]
-
Solvent: A mixture of toluene and water is often used. Toluene solubilizes the organic components, while water dissolves the inorganic base.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-methoxybiphenyl
This protocol details the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene.
Materials & Reagents
| Reagent/Material | Molecular Wt. | Amount (mmol) | Mass/Volume |
| 1-Bromo-4-chlorobenzene | 191.45 g/mol | 10.0 | 1.91 g |
| 3-Methoxyphenylboronic acid | 151.96 g/mol | 12.0 | 1.82 g |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 30.0 | 4.15 g |
| Toluene | - | - | 50 mL |
| Water (degassed) | - | - | 25 mL |
| Round-bottom flask (250 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer & hotplate | - | - | 1 |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-chlorobenzene (10.0 mmol), 3-methoxyphenylboronic acid (12.0 mmol), and potassium carbonate (30.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent & Catalyst Addition: Add toluene (50 mL) and degassed water (25 mL) to the flask. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.3 mmol).
-
Reaction: Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-5-methoxybiphenyl as a solid. Expected Yield: 85-95%.
Protocol 2: Demethylation to 2-Chloro-5-phenylphenol
The methoxy group serves as a protecting group for the phenol. Its removal is a critical step to reveal the hydroxyl functionality. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.
Procedure:
-
Setup: Dissolve the purified 2-chloro-5-methoxybiphenyl (8.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (9.6 mL, 9.6 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Concentration: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water and brine.
-
Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-5-phenylphenol.
Alternative: Direct Chlorination of Phenols
Direct chlorination of phenols is an alternative strategy but requires careful control of regioselectivity. The hydroxyl group is a strong ortho-, para-director.[5][6] Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used.[7] This method is often employed when the desired regioisomer is the major product or is easily separable from other isomers. Traditional methods may involve chlorine gas, but these are often less suitable for laboratory-scale synthesis due to safety concerns.[8][9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the aromatic proton signals and the presence of the hydroxyl proton.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic O-H stretching frequency of the phenol group.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Boron Tribromide (BBr₃): BBr₃ is highly corrosive, toxic, and reacts violently with water. It must be handled under strictly anhydrous conditions and with extreme caution.
-
Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood and minimize exposure.
References
- Xin, H., Yang, S., An, B., & An, Z. (2017).
- Process for the chlorination of phenolic compounds. (1989).
- Method of preparing chlorinated phenolic-formaldehyle condensation products. (1962).
- Request PDF: Chlorination of Phenols: Kinetics and Formation of Chloroform. (n.d.).
- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*.
- In-Depth Technical Guide: 5-(3-Aminophenyl)-2-chlorophenol (CAS: 6358-06-1). (n.d.). Benchchem.
- How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. (n.d.). Guidechem.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry.
- using 5-(3-Aminophenyl)-2-chlorophenol as a building block in organic synthesis. (n.d.). Benchchem.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Suzuki-Miyaura Cross-Coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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- 9. US3038882A - Method of preparing chlorinated phenolic-formaldehyle condensation products - Google Patents [patents.google.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Chloro-5-phenylphenol
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 2-Chloro-5-phenylphenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology has been developed to provide high sensitivity, specificity, and reliability, making it suitable for researchers, scientists, and drug development professionals involved in process monitoring, impurity profiling, or stability testing. The protocol outlines the complete analytical workflow, from method development rationale and sample preparation to a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction and Method Development Rationale
2-Chloro-5-phenylphenol is a biphenyl derivative whose accurate quantification is essential in various stages of pharmaceutical development, potentially as a process intermediate, impurity, or metabolite. Developing a reliable analytical method requires a systematic approach grounded in the physicochemical properties of the analyte.
Physicochemical-Based Method Design
The structure of 2-Chloro-5-phenylphenol, featuring a chlorinated biphenyl backbone and a phenolic hydroxyl group, dictates the logic of the analytical method design:
-
Reversed-Phase Suitability: The significant non-polar character, conferred by the two aromatic rings, makes reversed-phase chromatography the ideal separation mode.
-
pH Control: The acidic nature of the phenolic hydroxyl group (pKa typically ~8-10) necessitates pH control of the mobile phase. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be kept well below the analyte's pKa (e.g., pH < 4). This suppresses the ionization of the hydroxyl group, maintaining the analyte in a single, neutral form that interacts reproducibly with the non-polar stationary phase.[1]
-
UV Absorbance: The conjugated π-electron system of the biphenyl structure results in strong ultraviolet (UV) absorbance, making UV detection a highly sensitive and appropriate choice for quantification.[2]
Selection of Chromatographic Conditions
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase HPLC and serves as the primary choice due to its versatility and robust performance in separating non-polar to moderately polar compounds. For challenging separations involving closely related isomers, a Biphenyl stationary phase can offer alternative selectivity through enhanced π-π interactions with the analyte's aromatic rings.[1]
Mobile Phase: A gradient elution using water and a polar organic solvent is employed for optimal separation.
-
Aqueous Phase (A): Water with 0.1% Formic Acid. The acid serves as the critical pH modifier to suppress analyte ionization.[1][3]
-
Organic Phase (B): Acetonitrile. It is chosen for its low viscosity, low UV cutoff, and efficiency in eluting aromatic compounds from a C18 column. A gradient starting with a lower percentage of acetonitrile allows for the retention of the analyte while eluting more polar impurities, followed by an increase in acetonitrile to elute the 2-Chloro-5-phenylphenol and any more non-polar compounds.
Detector: A Diode Array Detector (DAD) is recommended. It allows for the determination of the maximum absorbance wavelength (λmax) for optimal sensitivity and enables peak purity analysis to ensure the specificity of the method. Based on the biphenyl chromophore, a primary monitoring wavelength of 254 nm is a logical starting point.[4]
Detailed Analytical Protocol
Equipment and Reagents
-
HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Analytical Balance: 4 or 5-decimal place.
-
Volumetric Glassware: Class A.
-
Reagents:
-
2-Chloro-5-phenylphenol reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Water (Type I, 18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Sample Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-5-phenylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to construct the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (Acquisition range: 200-400 nm) |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
System Suitability Test (SST)
Before initiating any analysis, the system's performance must be verified. Inject the middle concentration standard (e.g., 10 µg/mL) five consecutive times. The acceptance criteria are:
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Sample Preparation Protocols
The choice of sample preparation is matrix-dependent. The goal is to extract the analyte efficiently while minimizing interferences.
Protocol for Drug Substance Analysis
-
Accurately weigh approximately 25 mg of the 2-Chloro-5-phenylphenol drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Perform a further 1:10 dilution by transferring 5 mL of this solution into a 50 mL volumetric flask and diluting to volume with the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol for Complex Matrices (Solid-Phase Extraction)
For complex matrices like biological fluids or formulation excipients, Solid-Phase Extraction (SPE) is recommended for sample cleanup.[3][5][6]
-
Condition: Pass 3 mL of methanol followed by 3 mL of water (pH adjusted to 2 with phosphoric acid) through a C18 SPE cartridge (e.g., 500 mg, 3 mL).[3]
-
Load: Adjust the sample pH to 2 and load 1 mL onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute: Elute the 2-Chloro-5-phenylphenol from the cartridge using 2 mL of methanol into a clean collection tube.
-
Analyze: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 500 µL) of sample diluent. Filter through a 0.45 µm filter into an HPLC vial for analysis.
Method Validation Protocol
The analytical method is validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][9] The objective of validation is to confirm that the procedure is fit for its purpose.[9][10]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11]
-
Protocol: Analyze the diluent blank, a placebo (matrix without analyte), and a spiked sample.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of 2-Chloro-5-phenylphenol.
Linearity and Range
-
Protocol: Analyze the calibration standards at a minimum of five concentration levels (e.g., from 0.5 to 50 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The range is the interval between the upper and lower concentrations demonstrated to have suitable accuracy, precision, and linearity.[9][12]
Accuracy
Accuracy is determined by spike recovery studies.[13]
-
Protocol: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Protocol (Repeatability): Analyze six replicate samples prepared at 100% of the target concentration on the same day by the same analyst.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ)
-
Protocol: The LOQ can be determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.
Robustness
Robustness testing shows the reliability of the method with respect to deliberate variations in its parameters.[13]
-
Protocol: Intentionally vary critical parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: System suitability criteria must be met, and the change in results should be minimal, demonstrating the method's reliability during routine use.
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10; demonstrated with acceptable precision and accuracy. |
| Robustness | System suitability passes under varied conditions. |
Overall Analytical Workflow
The entire process from sample receipt to final result is depicted below.
Caption: Overall analytical workflow diagram.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-Chloro-5-phenylphenol by reversed-phase HPLC. The method is specific, linear, accurate, and precise over a defined concentration range. By explaining the causality behind the experimental choices and providing a detailed validation framework according to ICH guidelines, this document serves as a trusted resource for its intended audience in the pharmaceutical and drug development industries.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma Group. (2024).
- ResearchGate. (n.d.).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2)
- Lab Manager. (2025).
- University of Cádiz. (n.d.). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- ACS Publications. (n.d.). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine.
- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols.
- ResearchGate. (2025). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes.
- SciELO. (n.d.).
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- SciELO. (n.d.).
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- 13. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols for the Development of Antifungal Agents from 2-Chloro-5-phenylphenol Derivatives
Introduction: The Therapeutic Potential of Substituted Biphenyl Phenols
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. Substituted phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1][2] The biphenyl scaffold, a privileged structure in medicinal chemistry, is a core component of several therapeutic agents and is known to contribute to potent biological activities.[3][4][5] The strategic combination of these two pharmacophores in the form of 2-chloro-5-phenylphenol derivatives offers a promising, yet underexplored, avenue for the development of new antifungal drugs.
The chlorine substituent at the 2-position and the phenyl group at the 5-position of the phenol ring are anticipated to modulate the compound's lipophilicity, electronic properties, and steric interactions with fungal targets. This, in turn, may lead to enhanced antifungal potency and a favorable selectivity profile. The likely mechanism of action for phenolic compounds involves disruption of the fungal cell membrane, interference with ergosterol biosynthesis, and inhibition of key cellular enzymes.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-chloro-5-phenylphenol derivatives as potential antifungal agents. The protocols outlined herein cover the chemical synthesis, in vitro antifungal activity assessment, cytotoxicity evaluation, and preliminary structure-activity relationship (SAR) studies.
PART 1: Synthesis and Characterization of 2-Chloro-5-phenylphenol Derivatives
A plausible synthetic route to generate a library of 2-chloro-5-phenylphenol derivatives for screening involves a Suzuki coupling reaction to construct the biphenyl core, followed by functionalization of the phenolic hydroxyl group.
Protocol 1.1: Synthesis of 2-Chloro-5-phenylphenol
This protocol describes a general method for the Suzuki coupling of 5-bromo-2-chlorophenol with phenylboronic acid.
Materials:
-
5-bromo-2-chlorophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-chlorophenol (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1), add K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-phenylphenol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily derivatized to explore its role in antifungal activity.
Example: Synthesis of 2-chloro-5-phenyl-1-(methoxy)benzene
-
To a solution of 2-chloro-5-phenylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Characterize the product by spectroscopic methods.
PART 2: In Vitro Antifungal Susceptibility Testing
Standardized broth microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the synthesized compounds.[8][9][10]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
Materials:
-
Synthesized 2-chloro-5-phenylphenol derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration (0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts; 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[11]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in RPMI-1640 medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (a known antifungal agent, e.g., fluconazole or amphotericin B).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[10] This can be assessed visually or by measuring the optical density at a specific wavelength.
Protocol 2.2: Determination of Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
PART 3: Cytotoxicity Assessment
It is crucial to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index.[12]
Protocol 3.1: MTT Assay for Mammalian Cell Viability
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
PART 4: Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential for optimizing the lead compounds.[3][13]
Key Areas for Modification:
-
Aromatic Ring Substituents: Introduce electron-donating or electron-withdrawing groups on either the phenol or the phenyl ring to probe their effect on activity.
-
Phenolic Hydroxyl Group: As described in Protocol 1.2, derivatize the hydroxyl group to explore its importance for hydrogen bonding and overall polarity.
-
Positional Isomers: Synthesize and test isomers where the chloro and phenyl groups are at different positions on the phenol ring.
| Compound | Modification | MIC (µg/mL) vs. C. albicans | CC₅₀ (µM) vs. HEK293 | Selectivity Index (CC₅₀/MIC) |
| Parent Compound | 2-chloro-5-phenylphenol | Data to be generated | Data to be generated | Data to be generated |
| Derivative 1 | Methoxy ether of parent | Data to be generated | Data to be generated | Data to be generated |
| Derivative 2 | 4'-fluoro on phenyl ring | Data to be generated | Data to be generated | Data to be generated |
| Derivative 3 | 3-chloro-5-phenylphenol | Data to be generated | Data to be generated | Data to be generated |
PART 5: In Vivo Efficacy Models (Preliminary)
Promising candidates with high in vitro potency and low cytotoxicity should be advanced to in vivo models of fungal infection.[14][15]
Model Organism: Galleria mellonella (wax moth larvae) is a cost-effective and ethically favorable model for preliminary in vivo efficacy and toxicity screening.[16]
Procedure Outline:
-
Toxicity Assessment: Determine the maximum non-toxic dose of the compound in uninfected larvae.
-
Infection: Inject larvae with a lethal dose of the fungal pathogen.
-
Treatment: Administer the test compound at various doses post-infection.
-
Survival Monitoring: Record larval survival over a period of 7 days.
-
Fungal Burden (Optional): Homogenize larvae at specific time points and plate the homogenate to determine the fungal load.
Visualizations
Caption: Workflow for the development of antifungal agents from 2-chloro-5-phenylphenol derivatives.
References
-
Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed. Available at: [Link]
-
In vivo models: evaluating antifungal agents - PubMed. Available at: [Link]
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Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. Available at: [Link]
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Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. Available at: [Link]
-
Antifungal mechanisms of single phenolic compounds against human fungal pathogens. - Semantics Scholar. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available at: [Link]
-
Potential Use of Phenolic Acids as Anti-Candida Agents: A Review - Frontiers. Available at: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Available at: [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. Available at: [Link]
-
Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - Semantic Scholar. Available at: [Link]
-
Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Available at: [Link]
-
Antifungal Drug Discovery Factsheet - Evotec. Available at: [Link]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Available at: [Link]
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Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. Available at: [Link]
-
Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - Oxford Academic. Available at: [Link]
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Structure-Activity Relationships for the Antifungal Activity of Selective Estrogen Receptor Antagonists Related to Tamoxifen - PubMed Central. Available at: [Link]
-
Natural Phenolic Compounds: A Potential Antifungal Agent - Semantic Scholar. Available at: [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. Available at: [Link]
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The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC - PubMed Central. Available at: [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. Available at: [Link]
- Comparative antifungal activities of compounds of series (i) [(i.1)... | Download Scientific Diagram - ResearchGate. Available at: https://www.researchgate.net/figure/Comparative-antifungal-activities-of-compounds-of-series-i-i1-geranyl-2_tbl1_321034327
-
Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed. Available at: [Link]
-
Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach - ResearchGate. Available at: [Link]
-
Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Available at: [Link]
-
Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Available at: [Link]
-
Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. Available at: [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]
-
Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation | Request PDF - ResearchGate. Available at: [Link]
-
Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines | ACS Omega. Available at: [Link]
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Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of Substituted Phenols
Introduction
Substituted phenols are a broad class of organic compounds characterized by a hydroxyl group attached to a benzene ring, with additional functional groups at various positions. They are ubiquitous, found in industrial chemicals, environmental pollutants, pharmaceutical agents, and natural products. Due to their widespread presence and diverse biological activities, accurately assessing their cytotoxicity is a critical step in toxicology, drug development, and environmental safety assessment.[1][2]
The cytotoxic mechanisms of phenols are complex and varied, often dictated by the nature and position of their substituents. These mechanisms can include protein denaturation, cell membrane disruption, generation of reactive oxygen species (ROS), and uncoupling of oxidative phosphorylation.[3][4] Given this complexity, no single assay can provide a complete picture of a compound's cytotoxic profile. A well-designed study requires a multi-parametric approach, leveraging a suite of assays that probe different cellular health indicators.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust cytotoxicity studies for substituted phenols. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring the generation of reliable and interpretable data.
Part 1: Mechanistic Insights into Phenol-Induced Cytotoxicity
Understanding the potential mechanisms of toxicity is paramount for selecting the most appropriate assays. Substituted phenols can induce cell death through several pathways, often simultaneously.
-
Membrane Disruption: The lipophilic nature of the phenol ring allows these compounds to intercalate into the cell membrane, disrupting its integrity. This can lead to increased permeability, leakage of intracellular components, and eventual cell lysis (necrosis).[4]
-
Protein Denaturation: Phenols can denature proteins, including critical enzymes and structural components, leading to a loss of cellular function.[3]
-
Oxidative Stress: Many phenols are redox-active molecules. Their metabolism can generate ROS, such as superoxide radicals and hydrogen peroxide.[5] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, lipids, and proteins, often triggering apoptosis.[6][7][8]
-
Mitochondrial Dysfunction: Some substituted phenols, like dinitrophenol, are classic uncouplers of oxidative phosphorylation. They disrupt the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and leading to metabolic collapse.[4]
These pathways are not mutually exclusive and often intersect, leading to a complex cellular response.
Caption: Potential pathways of substituted phenol-induced cytotoxicity.
Part 2: Selecting the Right Cytotoxicity Assay
The choice of assay should be hypothesis-driven, based on the anticipated mechanism of action. Assays are typically categorized by the cellular parameter they measure. For a comprehensive profile of a substituted phenol, we recommend selecting at least one assay from two different categories.
| Assay Category | Specific Assay | Principle | Pros | Cons & Considerations for Phenols |
| Metabolic Activity | MTT / XTT / MTS | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9][10] | Simple, cost-effective, high-throughput.[9] | Phenols can have intrinsic reducing activity, causing false positives. Phenol color can interfere with absorbance readings.[10] Requires compound-only controls. |
| Metabolic Activity | ATP Quantification | Quantifies ATP, a marker of metabolically active cells, using a luciferase-based luminescent reaction.[11][12][13] | Highly sensitive, rapid "add-mix-measure" format, less interference from colored/redox compounds. | Expensive reagents. ATP levels can fluctuate with metabolic state, not just viability. |
| Membrane Integrity | LDH Release | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.[14] | Directly measures cell lysis (necrosis). Non-destructive to remaining cells. | Less sensitive for detecting apoptosis or cytostatic effects. Phenols may inhibit LDH enzyme activity. |
| Apoptosis | Caspase Activity | Detects the activity of caspases (e.g., Caspase-3/7), key executioner enzymes in the apoptotic pathway, using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage.[15][16][17] | Specific for apoptosis. Can distinguish between apoptosis and necrosis. | Measures an event, not necessarily cell death itself. Requires cell lysis. |
| Oxidative Stress | ROS Detection | Uses cell-permeable probes (e.g., H2DCFDA) that fluoresce upon oxidation by various reactive oxygen species.[7][18][19] | Provides mechanistic insight into oxidative stress pathways.[6][8] | Probes can be non-specific and may generate their own ROS. Short half-life of ROS requires careful timing.[18][19] |
Part 3: Detailed Experimental Protocols
Here, we provide detailed, self-validating protocols for two complementary assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity. These protocols are designed for a 96-well plate format but can be adapted.
Protocol 1: MTT Metabolic Activity Assay
This protocol assesses the impact of substituted phenols on cellular metabolic function, a proxy for cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.[10][20] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cell line of interest in appropriate culture medium
-
Substituted phenol stock solution (e.g., in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of the substituted phenol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Essential Controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the phenol (to control for solvent toxicity).
-
Compound Interference Control (No Cells): Wells containing medium and the highest concentration of the phenol, but no cells. This is critical to measure any direct reduction of MTT by the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton™ X-100).
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[20][21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.[20]
Data Analysis:
-
Subtract the average absorbance of the no-cell compound interference control from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Membrane Integrity Assay
This protocol quantifies cytotoxicity by measuring the release of LDH from damaged cells.
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[14] When the plasma membrane is compromised, LDH is released into the culture supernatant. The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[22] The amount of color is proportional to the amount of LDH released, and thus to the number of lysed cells.[23]
Caption: Workflow for the LDH cytotoxicity assay.
Materials:
-
Cell plate prepared and treated as in the MTT protocol (Steps 1-4)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, catalyst, and stop solution)
-
Lysis Buffer (often 10X, provided with kit)
-
Optically clear 96-well flat-bottom plate
-
Microplate reader (absorbance at 490 nm)
Step-by-Step Methodology:
-
Prepare Cell Plate: Follow steps 1-4 of the MTT protocol to set up and treat a 96-well plate with cells and phenol compounds.
-
Essential Controls:
-
Untreated Control (Spontaneous LDH Release): Cells treated with medium/vehicle only.
-
Maximum LDH Release Control: Untreated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.
-
Culture Medium Background: Wells containing medium only (no cells) to measure background LDH in the serum.
-
Compound Interference Control: Highest concentration of phenol in medium (no cells) to check for interference with the LDH reaction.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[22]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[22]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
Subtract the average absorbance of the Culture Medium Background control from all other readings.
-
Subtract the average absorbance of the Compound Interference control from the treated sample readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (([Abs of Treated] - [Abs of Spontaneous Release]) / ([Abs of Maximum Release] - [Abs of Spontaneous Release])) x 100
Part 4: Troubleshooting and Best Practices
-
Compound Solubility: Ensure your substituted phenol is fully dissolved in the stock solution and does not precipitate when diluted in culture medium. If solubility is an issue, consider alternative solvents, but always run a vehicle control at the highest solvent concentration used.
-
Assay Interference: As highlighted, phenols can interfere with assay chemistry. Always include the "Compound Interference Control (No Cells)" for both MTT and LDH assays. If significant interference is observed, consider an alternative assay like ATP quantification, which is less susceptible to such artifacts.
-
Choosing Cell Lines: The choice of cell line can significantly impact results. Consider using cell lines relevant to the intended application or potential site of toxicity (e.g., hepatocytes for liver toxicity, keratinocytes for skin toxicity).
-
Confirming Cell Death Mechanism: If an assay suggests a specific mechanism (e.g., caspase activation for apoptosis), it is good practice to confirm this with an orthogonal method. For example, pair a caspase assay with Annexin V/PI staining and flow cytometry.
Conclusion
Evaluating the cytotoxicity of substituted phenols requires a thoughtful, multi-faceted approach. By understanding the underlying mechanisms of toxicity and selecting complementary assays that probe different aspects of cell health, researchers can build a comprehensive and reliable cytotoxic profile. The detailed protocols and best practices outlined in this guide provide a robust framework for obtaining accurate, reproducible, and meaningful data, thereby supporting informed decisions in drug development, chemical safety, and environmental toxicology.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
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Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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RE-Place. (n.d.). ATP cell viability assay. Retrieved from [Link]
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Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma. PMC - NIH. Retrieved from [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
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AccessMedicine. (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose, 7e. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenol Toxicity. In StatPearls. NCBI Bookshelf. Retrieved from [Link]
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Roche. (n.d.). Cytotoxicity Detection Kit (LDH). eLabDoc. Retrieved from [Link]
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Selassie, C. D., et al. (n.d.). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
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InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity Assay. Springer Nature. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]
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ResearchGate. (n.d.). 20672 PDFs | Review articles in CYTOTOXICITY ASSAYS. Retrieved from [Link]
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Shafiee, M. A. M., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Methods in Cytotoxicity Testing: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Results for "Cytotoxicity Assay". Springer Nature. Retrieved from [Link]
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JoVE. (2022). Flow Cytometry-Based Cytotoxicity Assay to Assess NK Cell Activity. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC - NIH. Retrieved from [Link]
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Bio-protocol. (n.d.). Cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Principle and applications of the cytotoxicity assay. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 2-Chloro-5-phenylphenol in Agrochemical Synthesis
Introduction: Unlocking the Potential of a Versatile Biphenyl Building Block
In the continuous quest for novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles, the exploration of versatile chemical scaffolds is paramount. 2-Chloro-5-phenylphenol, also known as 4-chloro-3-hydroxybiphenyl, presents itself as a compelling, yet underutilized, starting material for the synthesis of a new generation of fungicides and herbicides. Its bifunctional nature, possessing a nucleophilic phenol, a reactive aryl chloride, and a stable biphenyl core, offers multiple avenues for synthetic elaboration. This biphenyl motif is a well-established pharmacophore in numerous commercial agrochemicals, most notably in the class of succinate dehydrogenase inhibitor (SDHI) fungicides like boscalid.[1][2][3]
These application notes are designed for researchers, scientists, and professionals in the field of agrochemical development. They provide a technical guide with field-proven insights into potential synthetic routes originating from 2-Chloro-5-phenylphenol. The protocols detailed herein are based on robust and well-established synthetic methodologies, offering a strategic framework for the exploration of novel active ingredients. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented, the following protocols provide a solid foundation for the synthesis of novel analogues of proven agrochemical classes.
PART 1: Proposed Synthetic Pathways and Applications
The strategic positioning of the hydroxyl and chloro substituents on the biphenyl scaffold of 2-Chloro-5-phenylphenol allows for its elaboration into several classes of potential agrochemicals. Two primary synthetic strategies are proposed: O-alkylation/arylation to form biphenyl ether derivatives, and cross-coupling reactions at the C-Cl bond to introduce diverse functionalities.
Synthesis of Biphenyl Ether Derivatives: Targeting PPO-Inhibiting Herbicides
Biphenyl ether structures are characteristic of protoporphyrinogen oxidase (PPO) inhibiting herbicides. The hydroxyl group of 2-Chloro-5-phenylphenol serves as a key handle for the synthesis of such derivatives through Williamson ether synthesis or Ullmann condensation.
Caption: Proposed workflow for the synthesis of biphenyl ether agrochemical candidates.
Cross-Coupling Reactions: Building Novel Fungicide Scaffolds
The chloro substituent on the 2-Chloro-5-phenylphenol ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These powerful reactions enable the introduction of amine and aryl functionalities, respectively, which are prevalent in modern fungicides.
Caption: Proposed workflows for C-N and C-C bond formation from 2-Chloro-5-phenylphenol.
PART 2: Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of novel agrochemical candidates from 2-Chloro-5-phenylphenol. All reactions should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Protocol 1: Williamson Ether Synthesis of a Biphenyl Ether Derivative
This protocol details a general procedure for the O-alkylation of 2-Chloro-5-phenylphenol, a key step in producing analogues of biphenyl ether herbicides.
Objective: To synthesize a novel 2-chloro-5-phenyl-alkoxybenzene derivative.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Chloro-5-phenylphenol | 18773-38-1 | 204.65 g/mol | 2.05 g | 10.0 mmol |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 g/mol | 1.88 g (1.3 mL) | 11.0 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.76 g | 20.0 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed | - |
| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-phenylphenol (2.05 g, 10.0 mmol) and N,N-dimethylformamide (50 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the solution. The suspension will become basic.
-
Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl ether.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[5]
-
Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the SN2 reaction.[4]
-
Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of degradation products from prolonged heating.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-phenylphenol
This protocol outlines a method for the palladium-catalyzed amination of the aryl chloride moiety, a key transformation for creating analogues of fungicides like boscalid.
Objective: To synthesize a novel N-alkyl/aryl-2-amino-5-phenylphenol derivative.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Chloro-5-phenylphenol | 18773-38-1 | 204.65 g/mol | 1.02 g | 5.0 mmol |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 g/mol | 0.65 mL | 7.5 mmol |
| tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 46 mg | 0.05 mmol |
| XPhos | 564483-18-7 | 476.66 g/mol | 95 mg | 0.2 mmol |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 0.67 g | 7.0 mmol |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 25 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene (15 mL) to the tube.
-
In a separate vial, dissolve 2-Chloro-5-phenylphenol (1.02 g, 5.0 mmol) and the amine (e.g., morpholine, 0.65 mL, 7.5 mmol) in anhydrous toluene (10 mL).
-
Add the substrate/amine solution to the catalyst mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography.
Causality and Insights:
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of unactivated aryl chlorides.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent steps in the catalytic cycle.[7]
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-5-phenylphenol
This protocol provides a general method for the C-C bond formation at the chloro-position, enabling the synthesis of terphenyl structures, which may possess fungicidal or herbicidal properties.
Objective: To synthesize a novel 3-hydroxy-[1,1':2',1'']terphenyl derivative.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 2-Chloro-5-phenylphenol | 18773-38-1 | 204.65 g/mol | 1.02 g | 5.0 mmol |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 5720-07-0 | 151.96 g/mol | 0.91 g | 6.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 g/mol | 0.29 g | 0.25 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.07 g | 15.0 mmol |
| 1,4-Dioxane/Water (3:1) | 123-91-1 / 7732-18-5 | - | 40 mL | - |
Procedure:
-
To a Schlenk tube, add 2-Chloro-5-phenylphenol (1.02 g, 5.0 mmol), the arylboronic acid (0.91 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture (40 mL).
-
Add Pd(PPh₃)₄ (0.29 g, 0.25 mmol) to the mixture.
-
Heat the reaction at 90-100 °C for 8-16 hours, monitoring by TLC or GC-MS.[8][9]
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although other modern catalyst systems with specialized ligands can also be used, especially for challenging substrates.[9]
-
Base and Solvent: The aqueous base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water is often used to ensure the solubility of both organic and inorganic reagents.[10]
-
Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion.
Conclusion and Future Outlook
2-Chloro-5-phenylphenol represents a promising starting material for the synthesis of novel agrochemical candidates. The protocols outlined in these application notes provide a robust foundation for the synthesis of biphenyl ether, aminated biphenyl, and terphenyl derivatives. By leveraging established and powerful synthetic methodologies, researchers can efficiently generate libraries of novel compounds for biological screening. The structural similarity of the potential products to known classes of herbicides and fungicides provides a strong rationale for their potential bioactivity. Further derivatization of the phenolic hydroxyl group after the cross-coupling reactions can also be explored to create an even wider range of potential agrochemicals. It is through the creative application of such versatile building blocks that the next generation of effective and sustainable crop protection solutions will be discovered.
References
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [URL: https://www.researchgate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [URL: https://www.ucl.ac.uk/chemistry/sites/chemistry/files/2019-07/caddick_group_si_for_tetrahedron_article_2005.pdf]
- A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers. BenchChem. [URL: https://www.benchchem.com/blog/a-head-to-head-comparison-of-boscalid-synthesis-routes-for-researchers/]
- General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01284]
- A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.9b06281]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/9/10/849]
- Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
- Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [URL: https://www.researchgate.
- Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline. Patsnap. [URL: https://www.patsnap.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr400195r]
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004128/]
- Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. [URL: https://www.researchgate.
- A novel process concept for the three step Boscalid® synthesis. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01053a]
- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31697490/]
- Diflufenican synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/83164-33-4.htm]
- Synthesis method of diflufenican. Google Patents. [URL: https://patents.google.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. [URL: https://www.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [URL: https://www.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2834812/]
- Williamson Ether Synthesis. Utah Tech University. [URL: https://chem.utahtech.edu/wp-content/uploads/sites/12/2019/09/23_Williamson_Ether.pdf]
- Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates. BenchChem. [URL: https://www.benchchem.
- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204641/]
- Exceedingly Efficient Synthesis of (±)-Grandifloracin and Acylated Analogues. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry. [URL: http://jsc.khu.ac.ir/article-1-177-en.html]
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Application Notes & Protocols: Methodology for Studying the Herbicidal Activity of Chlorinated Phenols
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug and herbicide development on the methodologies to assess the herbicidal activity of chlorinated phenols. Chlorinated phenols represent a class of compounds with significant environmental and agricultural relevance. Understanding their phytotoxic effects is crucial for both ecological risk assessment and the potential development of new herbicidal agents. This guide details the primary mechanism of action, outlines a tiered experimental approach from seed to whole plant, and provides step-by-step protocols for key assays. The methodologies are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.
Introduction: The Significance of Chlorinated Phenols
Chlorinated phenols are a group of 19 chemical isomers where chlorine atoms are substituted onto a phenol ring.[1][2] Compounds like pentachlorophenol (PCP) and various tetrachlorophenols have been widely used as wood preservatives, fungicides, and pesticides.[1][3][4] Their presence in the environment can result from industrial discharge, agricultural runoff, or the breakdown of other herbicides like chlorophenoxyacetic acids.[1]
The herbicidal properties of these compounds necessitate a robust and standardized framework for evaluating their phytotoxicity. This is critical not only for assessing the environmental impact of existing contaminants but also for screening new chemical entities for potential agricultural applications. This guide presents an integrated methodology to characterize these effects, from initial high-throughput screening to detailed physiological and biochemical analysis.
Primary Mechanism of Herbicidal Action
The primary mode of toxic action for most herbicidally active chlorinated phenols is the uncoupling of oxidative phosphorylation .[1][3][5]
Causality Explained: In normal cellular respiration, the electron transport chain in the mitochondria pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient represents stored potential energy, which ATP synthase uses to convert ADP to ATP. Chlorinated phenols, being lipophilic weak acids, can diffuse across this membrane.[5] They pick up a proton in the high-concentration intermembrane space, diffuse back into the low-concentration matrix, and release the proton, effectively short-circuiting the gradient.[5][6]
This uncoupling action has two major consequences:
-
ATP Depletion: The cell continues to burn energy (oxidize substrates), but the energy is not efficiently captured to produce ATP. This leads to a rapid depletion of the cellular energy currency required for essential processes like growth and maintenance.[3][5]
-
Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), which cause secondary damage to cellular components like lipids, proteins, and DNA.[3]
This mechanism forms the basis for the physiological and biochemical endpoints measured in the subsequent protocols.
}
Mechanism of Chlorinated Phenol Action
A Tiered Approach to Phytotoxicity Testing
A logical, tiered approach ensures an efficient and comprehensive evaluation of herbicidal activity. This workflow progresses from broad, simple assays to more complex, specific analyses.
}
Tiered Experimental Workflow
Experimental Protocols
Protocol 1: Seed Germination and Root Elongation Assay
Principle: This is a rapid and sensitive bioassay to determine the effect of a chemical on the initial stages of plant development.[7][8][9] Inhibition of germination and root/shoot elongation are fundamental indicators of phytotoxicity.[7] This protocol is adapted from methodologies recommended for phytotoxicity screening.[8][9][10]
Expertise & Experience Note: Root elongation is often a more sensitive endpoint than seed germination.[8][9] Some compounds may not prevent germination but can severely stunt root growth, which is equally detrimental to plant establishment. Using a substrate like agar can provide more consistent results for water-soluble compounds compared to filter paper, which may have binding interferences.[8]
Materials:
-
Petri dishes (9 cm diameter), sterile
-
Filter paper or 0.8% Agar
-
Test plant seeds (e.g., Lettuce (Lactuca sativa), Cress (Lepidium sativum), or Cucumber (Cucumis sativus) are common choices due to rapid germination and sensitivity)[7][9]
-
Test compound (chlorinated phenol) stock solution
-
Solvent (e.g., acetone or DMSO, if required for solubility)
-
Deionized water
-
Growth chamber or incubator with controlled temperature (25 ± 2°C) and light/dark cycle
-
Ruler or digital calipers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the chlorinated phenol in a suitable solvent (if not water-soluble).
-
Create a serial dilution to achieve a range of test concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L). It is crucial to perform a range-finding test first to determine the appropriate definitive concentrations.[11]
-
Include a negative control (deionized water) and a solvent control (containing the highest concentration of solvent used in any test solution).
-
-
Assay Setup:
-
Place two layers of sterile filter paper or pour a thin layer of sterile 0.8% agar into each Petri dish.
-
Pipette 5 mL of the respective test solution, solvent control, or negative control onto the substrate in each dish.
-
Place 10-20 seeds, evenly spaced, onto the moistened substrate.
-
Seal the Petri dishes with paraffin film to prevent evaporation.
-
-
Incubation:
-
Place the dishes in a growth chamber in darkness for 72-120 hours at 25 ± 2°C.
-
-
Data Collection:
-
After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm) in each dish.
-
For germinated seeds, carefully measure the length of the primary root and shoot (if applicable) using a ruler or calipers.
-
-
Data Analysis:
-
Calculate the Germination Index (GI) and the Percent Inhibition of root/shoot elongation relative to the negative control.
-
Plot the percent inhibition against the log of the concentration to determine the EC50 (Effective Concentration causing 50% inhibition) using a suitable regression model (e.g., logit or probit).[12]
-
Protocol 2: Vegetative Vigor Test (Whole Plant Assay)
Principle: This assay assesses the effects of chlorinated phenols on the growth of young, established plants, simulating post-emergence exposure. This methodology is based on the principles outlined in the OECD Guideline 227 for terrestrial plant testing.[11][13][14]
Expertise & Experience Note: The application method is critical. Foliar spray is relevant for post-emergence herbicides, while soil incorporation is better for pre-emergence or soil-persistent compounds.[15] Including a double-dose (2N) treatment is a standard industry practice to assess the margin of crop safety and account for potential spray overlaps in the field.[16]
Materials:
-
Pots (e.g., 10 cm diameter) with drainage
-
Standard potting mix or OECD artificial soil[15]
-
Test plant seeds (species should be selected based on relevance, e.g., crop species like corn, soybean, or sensitive non-target species)[11][17]
-
Test compound solutions prepared as in Protocol 1
-
Spray chamber or hand-held sprayer
-
Growth chamber or greenhouse with controlled environmental conditions[11]
-
Balance for measuring biomass
Procedure:
-
Plant Cultivation:
-
Fill pots with soil and sow seeds at an appropriate depth.
-
Grow plants in a controlled environment until they reach the 2- to 4-leaf stage.[11]
-
-
Application of Test Substance:
-
Randomly assign plants to treatment groups (including controls).
-
For foliar application, use a calibrated sprayer to apply a defined volume of the test solution evenly to the plant foliage.
-
For soil application, mix the test substance thoroughly into the soil before planting or apply it to the soil surface.[15]
-
-
Observation Period:
-
Maintain plants in the controlled environment for 14-21 days post-application.[11]
-
Observe plants regularly (e.g., every 2-3 days) for visible signs of phytotoxicity such as chlorosis (yellowing), necrosis (tissue death), stunting, or malformations.
-
-
Data Collection:
-
At the end of the observation period, assess phytotoxicity using a rating scale (e.g., 0 = no effect, 4 = plant death).
-
Measure the shoot height of each plant.
-
Harvest the above-ground biomass (shoots), place in labeled paper bags, and dry in an oven at 70°C to a constant weight.
-
Measure the dry shoot weight.
-
-
Data Analysis:
-
Compare the mean shoot height and dry weight of each treatment group to the control group.
-
Calculate the percent inhibition for each endpoint.
-
Determine dose-response curves and calculate the ER50 (the rate causing a 50% reduction in a quantitative endpoint like biomass).[14]
-
| Endpoint | Description | Typical Unit of Measurement |
| Visual Phytotoxicity | Qualitative assessment of plant health (e.g., chlorosis, necrosis) | Rating scale (e.g., 0-100% or 0-4) |
| Shoot Height | Quantitative measure of vertical growth | cm or mm |
| Shoot Dry Weight | Quantitative measure of biomass accumulation; considered a robust endpoint | g or mg |
| ER50 | The application rate causing a 50% reduction in a measured parameter | mg/kg soil or kg/ha |
Table 1: Key Endpoints for the Vegetative Vigor Test.
Protocol 3: Physiological and Biochemical Assays
These assays provide mechanistic insight into how the chlorinated phenol is causing the observed phytotoxicity.
Principle: Herbicidal stress often disrupts photosynthesis or leads to pigment degradation, which can be quantified by measuring chlorophyll content.[18][19] A reduction in chlorophyll is a common symptom of phytotoxicity.[20]
Materials:
-
Leaf tissue from treated and control plants (from Protocol 2)
-
80% Acetone or Ethanol
-
Spectrophotometer
-
Mortar and pestle or homogenizer
-
Centrifuge
Procedure:
-
Collect a known weight (e.g., 100 mg) of fresh leaf tissue.
-
Homogenize the tissue in 5-10 mL of 80% acetone in dim light.
-
Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Collect the supernatant and measure its absorbance at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using Arnon's equations or similar established formulas.
Principle: As a secondary effect of uncoupling oxidative phosphorylation, ROS production can increase, leading to oxidative damage.[3] Lipid peroxidation, the oxidative degradation of lipids in cell membranes, is a key indicator of this damage.[21][22] Its level can be estimated by measuring malondialdehyde (MDA), a major byproduct.[23][24]
Materials:
-
Plant tissue (root or leaf) from treated and control plants
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)
-
Spectrophotometer
-
Water bath (95°C)
Procedure:
-
Homogenize a known weight of plant tissue (e.g., 200 mg) in TCA solution.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Mix an aliquot of the supernatant with an equal volume of TBA solution.
-
Heat the mixture in a water bath at 95°C for 30 minutes, then cool rapidly on ice.
-
Centrifuge again to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance by subtracting the reading at 600 nm.[23]
-
Calculate the MDA concentration using its extinction coefficient.
References
-
OECD. (2006). OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Publishing. [Link]
-
Khanna, R., et al. (2022). Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine. PubMed Central. [Link]
-
Boyd, W. A., et al. (2022). Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans. National Institutes of Health (NIH). [Link]
-
OECD. (2009). OECD Guideline for the Testing of Chemicals 222: Collembolan Reproduction Test in Soil. Pure. [Link]
-
Wang, W., et al. (2001). Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis sativus. PubMed. [Link]
-
Kuzmenko, M. (2021). Chlorophyll Content Measurement: Why and How? Petiole Pro. [Link]
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Kumar, D., et al. (2018). Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff's Reagent: A Histochemical Approach. National Institutes of Health (NIH). [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
OECD. (2022). OECD Guideline for the Testing of Chemicals 505: Crop Field Trial. OECD. [Link]
-
N'JOYBiochemistry. (2022). 4: Inhibitors of Electron Transport Chain & Oxidative Phosphorylation. YouTube. [Link]
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EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
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Gong, P., et al. (2021). AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. Environmental Toxicology and Chemistry. [Link]
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Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
Eceiza, M. R., et al. (2022). Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase. Frontiers in Plant Science. [Link]
-
Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. Hansatech Instruments. [Link]
-
Abbkine. (n.d.). Lipid Peroxidation (MDA) Colorimetric Assay Kit (Plant Samples) (MAES0039). Abbkine. [Link]
-
SCST. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
-
Ruth, B. (1997). Chlorophyll fluorescence induction kinetics as a tool to determine the herbicide effect on algae and leaves. SPIE Digital Library. [Link]
-
Morales, M., & Munné-Bosch, S. (2019). Malondialdehyde: Facts and Artifacts. Plant Physiology. [Link]
-
Weinbach, E. C. (1954). The effect of pentachlorophenol on oxidative phosphorylation. Journal of Biological Chemistry. [Link]
-
Golec, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
Boutin, C., et al. (2014). Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. ResearchGate. [Link]
-
Olszyk, D., et al. (2008). Phytotoxicity assay for seed production using Brassica rapa L. Oxford Academic. [Link]
-
Ruth, B. (1997). Chlorophyll fluorescence induction kinetics as a tool to determine the herbicide effect on algae and leaves. SPIE Digital Library. [Link]
-
Exon, J. H. (1984). A review of chlorinated phenols. PubMed. [Link]
-
Di Salvatore, M., et al. (2008). Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: a comparison of two growth substrates. PubMed. [Link]
-
Drzymała, G., & Wtyk, I. (2020). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Research Square. [Link]
-
Mohr, S., et al. (2021). A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. PubMed Central. [Link]
-
Bourdôt, G., & Saville, D. (2014). Experimental protocol to test pasture species susceptibility to the herbicide flupropanate. Envirolink. [Link]
-
Wikipedia. (n.d.). Chlorophenol. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. [Link]
-
Dumitru, M., et al. (2015). Application of the root elongation test as indicator to assess phytotoxicity of contaminated soils. ResearchGate. [Link]
-
Smith, K., & El-Hiti, G. (2022). Commercially Important Chlorinated Phenols. Encyclopedia.pub. [Link]
-
Calabró, A., et al. (2022). The sensitivity of an hydroponic lettuce root elongation bioassay to metals, phenol and wastewaters. ResearchGate. [Link]
-
Li, Y., et al. (2022). Review of the Current Research Progress of Seed Germination Inhibitors. MDPI. [Link]
-
Cîrciumaru, D., et al. (2020). Root Elongation Method for the Quality Assessment of Metal-Polluted Soils: Whole Soil or Soil-Water Extract? ResearchGate. [Link]
- Leston, M. (1984). Process for separating chlorinated phenols.
-
Green, L. M. (1986). Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms. PubMed. [Link]
-
Wathore, M. S., & Bhusari, D. V. (2012). EFFECT OF HERBICIDES ON SEED GERMINATION AND SEEDLING GROWTH OF WEED Malachra capitata Linn. CABI Digital Library. [Link]
-
Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
Taneva, A., et al. (2000). Determination of Selected Herbicides and Phenols in Water and Soils by Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate. [Link]
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- 2. Chlorophenol - Wikipedia [en.wikipedia.org]
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- 4. Commercially Important Chlorinated Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 5. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-phenylphenol
Introduction: 2-Chloro-5-phenylphenol is a key biphenyl structural motif found in various applications, including the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. Achieving high yields of this compound is critical for the economic viability and efficiency of downstream processes. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to overcome common challenges and systematically improve the yield of 2-Chloro-5-phenylphenol synthesis.
Part 1: Strategic Synthesis & Core Challenges
The primary challenge in synthesizing 2-Chloro-5-phenylphenol lies in the selective and efficient formation of the carbon-carbon bond between the two aryl rings. Modern synthetic chemistry predominantly employs palladium-catalyzed cross-coupling reactions for this purpose, with the Suzuki-Miyaura coupling being the most robust and versatile method.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-C bond between the two aromatic rings, leading to two primary synthetic strategies based on the Suzuki-Miyaura cross-coupling reaction.
Caption: Retrosynthetic analysis of 2-Chloro-5-phenylphenol.
Route A, which couples a readily available phenylboronic acid with a substituted halophenol, is often preferred due to the commercial availability and stability of the starting materials. This guide will focus on optimizing this pathway.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of 2-Chloro-5-phenylphenol via Suzuki-Miyaura coupling.
Frequently Asked Questions (General)
Q1: My reaction shows low conversion, with significant starting material remaining. What are the primary causes?
A1: Low conversion is a common issue that can typically be traced back to one of three areas:
-
Inactive Catalyst: The Pd(0) active species may not have been generated efficiently, or it may have been poisoned. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. The phosphine ligand is also critical; it can be oxidized by atmospheric oxygen, so ensure all manipulations are performed under an inert atmosphere (Nitrogen or Argon).
-
Poor Reagent Quality: The purity of your aryl halide, boronic acid, base, and solvent is paramount. Water content in the solvent can be particularly detrimental. Use anhydrous solvents, and ensure your boronic acid has not degraded during storage.
-
Suboptimal Temperature: Suzuki couplings are often temperature-sensitive. If the reaction is too cold, the rate of oxidative addition (often the rate-limiting step, especially with aryl chlorides) will be slow. If it's too hot, catalyst decomposition or side reactions can occur. An initial temperature screen from 80°C to 110°C is recommended.
Q2: My TLC/GC-MS analysis shows multiple byproducts. What are they and how can I minimize them?
A2: The most common byproducts in a Suzuki-Miyaura coupling are:
-
Homocoupling Product (Biphenyl): This arises from the coupling of two molecules of phenylboronic acid. It is often favored by the presence of oxygen. Rigorous deoxygenation of the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) is essential.
-
Protodeborylation Product (Phenol): This is the product where the boronic acid group is replaced by a hydrogen atom. It is caused by premature hydrolysis of the boronic acid. To minimize this, use a non-aqueous workup if possible and consider using potassium trifluoroborate salts or boronate esters, which exhibit greater stability.[1]
-
Dehalogenated Starting Material: The aryl halide can be reduced to the corresponding phenol. This is often a sign of catalyst decomposition or the presence of a hydrogen source reacting with the catalytic intermediates.
Troubleshooting Specific Parameters
Q3: I am using an aryl chloride as my starting material and getting very low yield. Why is this happening and how can I fix it?
A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki couplings. The C-Cl bond is stronger, making the initial oxidative addition step to the Pd(0) center slow and often rate-limiting.[2] To drive this reaction efficiently, you must adjust your catalyst system:
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. You need specialized ligands designed for activating aryl chlorides. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or other bulky phosphines (e.g., PCy₃) are essential.[3] These ligands stabilize the palladium center and promote the difficult oxidative addition step.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, you may need to increase this to 3-5 mol% for a challenging aryl chloride coupling.
-
Choose a Stronger Base: A stronger base may be required to facilitate the transmetalation step. Consider switching from Na₂CO₃ or K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.
Q4: How does my choice of base impact the reaction yield?
A4: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5]
-
Inorganic Bases: K₃PO₄ is often an excellent choice as it is strong enough to form the boronate without causing significant hydrolysis of the boronic acid. K₂CO₃ and Cs₂CO₃ are also widely used.
-
Fluoride Anions: Bases like CsF or KF can be effective, especially when dealing with sensitive functional groups.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, but they are generally less effective for this type of substrate.
The optimal base depends on the specific substrates and solvent system, and screening is often necessary.
Q5: Which solvent system is optimal for this synthesis?
A5: The solvent must solubilize all components and be stable at the reaction temperature. A mixture of an organic solvent with a small amount of water is often ideal.
-
Common Solvents: Toluene, 1,4-dioxane, and DMF are excellent choices.[6]
-
Role of Water: A small amount of water can accelerate the reaction by helping to dissolve the inorganic base and facilitating the formation of the active boronate species. However, too much water can lead to excessive protodeborylation. A typical ratio is 10:1 organic solvent to water.
Part 3: Optimized Experimental Protocol & Data
This section provides a detailed, step-by-step protocol for the synthesis of 2-Chloro-5-phenylphenol based on best practices derived from literature precedents.
Detailed Protocol: Suzuki-Miyaura Synthesis of 2-Chloro-5-phenylphenol
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
2-Chloro-5-bromophenol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-bromophenol, phenylboronic acid, and finely ground K₃PO₄.
-
Seal the flask with a rubber septum and purge with argon for 10 minutes.
-
In a separate vial, dissolve the Pd(OAc)₂ and XPhos in a small amount of anhydrous toluene.
-
Add anhydrous toluene and degassed water (10:1 v/v) to the main reaction flask via syringe.
-
Stir the mixture for 5 minutes, then add the catalyst/ligand solution via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-5-phenylphenol.
Comparative Data for Reaction Optimization
The choice of catalyst, ligand, and base is critical for maximizing yield. The following table summarizes typical outcomes for the coupling of an aryl bromide with phenylboronic acid.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Pd(PPh₃)₄ | (Internal) | K₂CO₃ | Toluene/H₂O | 100 | 65-75 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 70-80 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | >90 |
Analysis: As shown, moving from first-generation catalysts (Entry 1) to systems employing specialized Buchwald-type ligands like XPhos or SPhos (Entries 3 & 4) dramatically improves the yield.[3][7] This is due to their ability to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.
Part 4: Catalytic Cycle Visualization
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
-
Buchwald-Hartwig Amination: TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.Link
-
Sandmeyer Reaction: Sandmeyer reaction. Wikipedia. Link
-
Ullmann Condensation: Ullmann condensation. Wikipedia. Link
-
Buchwald–Hartwig Amination Overview: Buchwald–Hartwig amination. Wikipedia. Link
-
Sandmeyer Reaction Details: Sandmeyer Reaction. GeeksforGeeks. Link
-
Suzuki Reaction Synthesis Example: How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. Guidechem. Link
-
Sandmeyer Reaction Mechanism: Sandmeyer Reaction. J&K Scientific LLC. Link
-
Ullmann Condensation Reviews: Ullmann Condensation. SynArchive. Link
-
Buchwald-Hartwig Cross-Coupling: Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Link
-
Buchwald-Hartwig Amination Mechanism: Buchwald-Hartwig Amination. Chemistry LibreTexts. Link
-
Applications of Sandmeyer Reaction: Sandmeyer Reaction Mechanism. BYJU'S. Link
-
Halogenated Phenol Synthesis: How to Synthesize 2-Chloro-5-Fluorophenol?. Guidechem. Link
-
Grignard Reaction Side Products: 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Link
-
Sandmeyer Reaction Overview: Sandmeyer Reaction. Organic Chemistry Portal. Link
-
Ullmann Reaction Mechanism: Ullmann Reaction. Organic Chemistry Portal. Link
-
Synthesis of 2-chloro-5-aminophenol: An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol. Benchchem. Link
-
Grignard Reaction Initiation: lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. Link
-
Buchwald-Hartwig Amination Explained: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Link
-
Synthesis of 2-chloro-5-nitrophenol: (1) Synthesis of 2-chloro-5-nitrophenol. PrepChem.com. Link
-
Ullmann Reaction Overview: Ullmann reaction. Wikipedia. Link
-
Ullmann Reaction Conditions: Ullmann Reaction. Thermo Fisher Scientific - US. Link
-
Suzuki Reaction Mechanism: Suzuki reaction. Wikipedia. Link
-
Suzuki Coupling Overview: Suzuki Coupling. Organic Chemistry Portal. Link
-
Reactions of Grignard Reagents: Reactions of Grignard Reagents. Master Organic Chemistry. Link
-
Suzuki-Miyaura Coupling Examples: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Link
-
Chlorinated Phenols Synthesis: Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Link
-
2-Phenylphenol Preparation: 2-Phenylphenol. Wikipedia. Link
-
Synthesis of 2,5-dichlorophenol: CN102838457A - Synthesis method of 2, 5-dichlorophenol. Google Patents. Link
-
Suzuki-Miyaura Cross Coupling Reaction: Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link
-
Grignard Reagent Synthesis: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Link
-
Suzuki-Miyaura Cross Coupling Practical Guide: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Grignard Reaction Conditions: Grignard Reaction: Synthesis of Triphenylmethanol. University of Toronto. Link
-
Synthesis of Chloro-hydroxyphenyl Derivatives: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Link
-
2',5'-Dichloro-2-hydroxybiphenyl Information: 2',5'-Dichloro-2-hydroxybiphenyl. PubChem. Link
-
Synthesis of Hydroxychromones: A one-step synthesis of 2-Alkyl-5-hydroxychromones and 3-Alkoyl-2-alkyl-5. PubMed. Link
-
Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid: Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. ResearchGate. Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ullmann Reaction | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting Suzuki Coupling Side Reactions for Biphenyl Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of biphenyl compounds. We will delve into the common side reactions, their mechanistic underpinnings, and provide practical, field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid minus the B(OH)₂ group. What is happening and how can I prevent it?
A: You are likely encountering protodeboronation , one of the most common and troublesome side reactions in Suzuki coupling.[1][2] In this process, the carbon-boron bond of your organoborane is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct and a reduced yield of your desired biphenyl.[2]
Mechanism Snapshot: Protodeboronation can be catalyzed by both acid and base and is often accelerated by the presence of water, high temperatures, and prolonged reaction times.[1][2] The susceptibility to this side reaction is highly dependent on the electronic nature of the boronic acid, with electron-deficient and heteroaromatic boronic acids being particularly prone.[2][3]
Troubleshooting Strategies:
-
Reagent Quality: Use fresh, high-purity boronic acid or consider using more stable derivatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates.[1][3] These "slow-release" agents can maintain a low concentration of the reactive boronic acid, minimizing side reactions.[1][4]
-
Reaction Conditions:
-
Temperature & Time: Minimize reaction temperature and time. Microwave irradiation can sometimes offer a significant advantage by reducing reaction times.[5]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring glassware is thoroughly dried can be beneficial.[6]
-
-
Catalyst and Ligand System: Employ highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[6][7][8] These can accelerate the desired cross-coupling pathway, outcompeting the slower protodeboronation.[1]
Q2: My main byproduct is the dimer of my boronic acid (Ar-Ar). What causes this homocoupling and how can I suppress it?
A: The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is known as homocoupling . This side reaction consumes your nucleophile and reduces the overall efficiency of the desired cross-coupling.[9]
Mechanism Snapshot: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[9][10] It can occur through an oxidative pathway where a Pd(0) species reacts with oxygen to form a palladium(II) peroxo complex, which then facilitates the coupling of two boronic acid molecules.[10]
Troubleshooting Strategies:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to minimize the presence of oxygen.[11][12]
-
Palladium Source: If using a Pd(II) precatalyst, ensure that its reduction to the active Pd(0) species is efficient. The homocoupling of two boronic acids can sometimes act as the reducing agent, so a dedicated reducing agent in the reaction mixture can be beneficial.[9][13]
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.[5]
-
Base Selection: The choice of base can influence the rate of homocoupling. Screening different bases may be necessary to find the optimal conditions for your specific substrates.[10][14]
Q3: I'm seeing a significant amount of dehalogenated arene (Ar-H from my aryl halide). What is the cause of this side reaction?
A: The replacement of the halogen on your aryl halide with a hydrogen atom is a side reaction known as dehalogenation or hydrodehalogenation .
Mechanism Snapshot: This side reaction can occur when palladium hydride (Pd-H) species are formed in the reaction mixture. These can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or certain amine bases.[9] Reductive elimination of the aryl group and the hydride from the palladium center then yields the dehalogenated byproduct.[9]
Troubleshooting Strategies:
-
Anhydrous Conditions: As with protodeboronation, using anhydrous solvents and reagents, and ensuring glassware is thoroughly dry, can minimize the formation of Pd-H species.[6]
-
Solvent Choice: Be cautious when using alcoholic solvents, as they can be a source of hydrides. If an alcohol is necessary, consider its potential role in this side reaction.
-
Base Selection: Avoid bases that can readily generate hydride species.
Troubleshooting Guides
Problem: Low or No Yield of the Desired Biphenyl Product
A low or non-existent yield of your target biphenyl can be frustrating. Here’s a systematic approach to diagnosing the issue:
1. Catalyst Deactivation: The palladium catalyst is the heart of the Suzuki reaction, and its deactivation is a primary cause of low yields.
-
Issue: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into larger, less active palladium nanoparticles.[15] Contaminants in the starting materials, such as sulfur, can also act as catalyst poisons.[16]
-
Solution:
-
Catalyst Handling: Ensure your palladium catalyst is stored under an inert atmosphere to prevent oxidation.
-
Ligand Choice: Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and prevent deactivation.[7][17]
-
Precatalyst Activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its efficient reduction to the active Pd(0) species.[9]
-
Starting Material Purity: Use high-purity starting materials to avoid introducing catalyst poisons.
-
2. Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step in the catalytic cycle.
-
Issue: The transmetalation step can be slow, particularly for sterically hindered or electron-poor substrates.
-
Solution:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[17][18][19] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones, especially for challenging substrates.[6]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or a mixture of an organic solvent with water can be effective.[13][20][21] For instance, a methanol/water mixture has been shown to be highly effective in certain cases.[20]
-
3. Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Issue: The heterogeneous nature of the reaction mixture can lead to poor mass transfer and low conversion.
-
Solution:
-
Solvent System: Choose a solvent or solvent mixture that ensures all components are soluble at the reaction temperature. Common choices include toluene, dioxane, or THF, often with water as a co-solvent to dissolve the inorganic base.[6][22] N-Methyl-2-pyrrolidone (NMP) has also been shown to be a suitable solvent for challenging Suzuki-Miyaura reactions.[23]
-
Data Presentation: Optimizing Reaction Components
The following tables provide a summary of how different reaction parameters can influence the outcome of a Suzuki coupling reaction for biphenyl synthesis.
Table 1: Effect of Solvent on Biphenyl Yield
| Solvent (Mixture) | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 10.4 | [20] |
| N,N-Dimethylformamide (DMF) | 30.9 | [20] |
| Dioxane | No Product | [20] |
| Methanol | 78.9 | [20] |
| Methanol:Water (3:2) | 96.3 | [20] |
Table 2: Effect of Base on Reaction Selectivity
The choice of base can influence which of two competing boronic acids reacts preferentially.
| Base Stoichiometry | Selectivity | Rationale | Reference |
| Lower amount of base | Favors boronic acid with lower pKa | The more acidic boronic acid is more readily converted to the reactive boronate anion. | [18] |
| Higher amount of base | Reduced selectivity | Both boronic acids are more likely to be activated. | [18] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction for Biphenyl Synthesis
This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate).
-
Add the degassed solvent (e.g., a mixture of DMF and water, 95:5) via syringe.[12]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.[22]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[22]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central. Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ACS Publications. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (n.d.). ResearchGate. Retrieved from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Retrieved from [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PubMed Central. Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. Retrieved from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016). Reddit. Retrieved from [Link]
-
Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress. Retrieved from [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (n.d.). ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (n.d.). PubMed Central. Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Retrieved from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization Conditions for Substituted Biphenyls
Welcome to the technical support center for the crystallization of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this important class of molecules. Substituted biphenyls often present unique challenges due to their conformational flexibility, potential for polymorphism, and varied intermolecular interactions dictated by their substituents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide - Common Crystallization Problems
This section addresses the most frequent challenges encountered when crystallizing substituted biphenyls. Each problem is followed by a series of diagnostic questions and actionable solutions grounded in crystal engineering principles.
Problem 1: My substituted biphenyl compound will not crystallize and remains an oil or amorphous solid.
This is a common and frustrating issue, often referred to as "oiling out." It occurs when the compound's melting point is lower than the temperature of the solution, or when impurities are present.[1][2]
Q1.1: Have you rigorously purified your compound?
A: Purity is paramount. Even minor impurities can significantly inhibit crystallization or lead to the formation of oils.[3] A purity of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[4]
-
Actionable Advice:
-
Re-purify your compound using techniques like column chromatography or preparative TLC.
-
Confirm purity via NMR, LC-MS, or elemental analysis.
-
If colored impurities are present, consider a charcoal treatment during the recrystallization process.[1]
-
Q1.2: Is your chosen solvent system appropriate?
A: The "like dissolves like" principle is a good starting point, but the ideal solvent should dissolve the compound when hot and have limited solubility when cold.[5] For substituted biphenyls, the polarity of the solvent can dramatically influence solubility and crystal packing.
-
Actionable Advice:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point for biphenyl derivatives includes toluene, ethyl acetate, acetonitrile, and ethanol/methanol mixtures.[6][7]
-
Mixed Solvent Systems: If a single solvent is too effective (compound remains in solution) or too poor (compound crashes out), try a binary or even ternary solvent system.[8] Common combinations include a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is not.[9][10]
-
Avoid Overly Volatile Solvents (for slow methods): Solvents like DCM and acetone can evaporate too quickly, leading to the formation of small, poor-quality crystals or an amorphous powder.[4]
-
Q1.3: Is your solution supersaturated?
A: Crystallization occurs from a supersaturated solution. If the concentration of your compound is too low, it will remain in solution even upon cooling.
-
Actionable Advice:
-
Slowly evaporate some of the solvent to increase the concentration.[11]
-
If the mother liquor (the solution after an unsuccessful crystallization attempt) is clear, test for remaining compound by placing a drop on a watch glass and allowing it to evaporate. A significant residue indicates that the solution was not sufficiently concentrated.[1]
-
Q1.4: Have you tried inducing nucleation?
A: Sometimes, a supersaturated solution needs a "push" to start forming crystals.
-
Actionable Advice:
-
Seed Crystals: If you have a tiny crystal from a previous attempt, add it to the supersaturated solution.[2]
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod at the air-liquid interface. This creates microscopic imperfections that can act as nucleation sites.[2]
-
Lower Temperature: Try cooling the solution further in a refrigerator or ice bath, but be aware that rapid cooling can lead to smaller crystals.[2]
-
Problem 2: The crystallization is too rapid, resulting in a fine powder or small, needle-like crystals.
Rapid crystallization often traps impurities and solvent molecules within the crystal lattice, leading to poor diffraction quality.[1][12] The goal is to slow down the process to allow for orderly growth.[13]
Q2.1: Is your solution too concentrated?
A: A highly supersaturated solution will have a very high nucleation rate, leading to the formation of many small crystals instead of a few large ones.[3]
-
Actionable Advice:
Q2.2: Are you cooling the solution too quickly?
A: Allowing the solution to cool slowly to room temperature before moving it to a colder environment is crucial for the growth of large, well-ordered crystals.[5]
-
Actionable Advice:
-
Allow the flask to cool on the benchtop, undisturbed.
-
For very sensitive compounds, a dewar with warm water can be used to achieve a very slow cooling rate.
-
Problem 3: The resulting crystals are of poor quality (e.g., twinned, cracked, or poorly formed).
Crystal quality is directly correlated with the quality of the X-ray diffraction data.[14][15] Defects can arise from impurities, rapid growth, or mechanical stress.
Q3.1: Have you optimized the growth conditions beyond just the solvent?
A: Factors other than the solvent system can significantly impact crystal quality.
-
Actionable Advice:
-
Temperature Control: Experiment with different crystallization temperatures. A stable temperature is crucial.
-
pH Adjustment (for ionizable groups): If your biphenyl has acidic or basic substituents, the pH of the solution can affect solubility and intermolecular interactions.[16]
-
Additive Screening: Small amounts of additives can sometimes influence crystal habit and improve quality.[17]
-
Q3.2: Is the crystallization vessel clean and free from vibrations?
A: Dust, scratches on the glass, and vibrations can lead to excessive nucleation and flawed crystal growth.
-
Actionable Advice:
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern on the biphenyl ring affect crystallization?
A: The position and nature of substituents have a profound impact.
-
Ortho Substituents: Bulky groups at the ortho positions (2, 2', 6, 6') restrict rotation around the C-C single bond, leading to a twisted conformation (atropisomerism).[18][19] This fixed conformation can reduce the degrees of freedom and sometimes facilitate packing into a crystal lattice.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -COOH, -NH2) can form strong directional interactions that guide crystal packing.[4] Consider using solvents that can either compete with or promote these interactions.
-
π-π Stacking: The aromatic rings of biphenyls can participate in π-π stacking interactions. Aromatic solvents like toluene may promote such packing arrangements.[4]
Q2: What is polymorphism and why is it a concern for substituted biphenyls?
A: Polymorphism is the ability of a compound to crystallize in more than one crystal structure. These different forms can have different physical properties, including solubility and stability. The conformational flexibility of the biphenyl torsion angle makes these compounds particularly prone to polymorphism.[20][21] It is crucial to be aware of this possibility and to characterize your crystals to ensure you are working with a single, consistent form.
Q3: How much material do I need to grow single crystals for X-ray diffraction?
A: Surprisingly little. A single crystal suitable for modern diffractometers can have dimensions of 0.1-0.3 mm. This corresponds to a very small mass, often in the microgram range.[3][4] However, you will typically start with several milligrams (e.g., 5-20 mg) for screening and optimization experiments.[3][4]
Q4: What are the most reliable crystallization techniques for substituted biphenyls?
A: Several techniques are effective, and the choice often depends on the amount of material available and the compound's properties.
-
Slow Evaporation: Simple and effective for many compounds. A solution is left in a vial covered with a perforated cap to allow for slow evaporation of the solvent.[3][9]
-
Vapor Diffusion: An excellent method for small quantities of material. A solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "antisolvent." The vapor of the antisolvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][4]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystals form at the interface as the solvents slowly mix.[3][9]
Section 3: Experimental Protocols & Data
Protocol: Vapor Diffusion Crystallization
This protocol is a robust starting point for crystallizing milligram quantities of a new substituted biphenyl.
Materials:
-
Small glass vial (e.g., 1 mL)
-
Larger glass vial or beaker with a tight-fitting lid or parafilm (e.g., 20 mL)
-
Purified substituted biphenyl (5-10 mg)
-
"Good" solvent (e.g., Toluene, THF, Ethyl Acetate)
-
"Antisolvent" (e.g., Hexane, Pentane, Diethyl Ether) - must be more volatile than the "good" solvent.
Procedure:
-
Prepare the Inner Vial: Dissolve 5-10 mg of your purified compound in the minimum amount of the "good" solvent in the small vial. The goal is a concentrated, but not yet saturated, solution.
-
Prepare the Outer Chamber: Add 2-3 mL of the "antisolvent" to the larger vial.
-
Assemble the System: Carefully place the small, open vial containing your compound solution into the larger vial. Ensure the inner vial stands upright and does not tip over.
-
Seal and Wait: Seal the larger vial tightly. Label it clearly with the compound name, solvents used, and the date.[4]
-
Incubate: Place the sealed system in a quiet, vibration-free location at a constant temperature.
-
Monitor: Check for crystal growth daily without disturbing the setup. Crystals can appear in hours, days, or even weeks.
Table 1: Common Solvent Systems for Biphenyl Crystallization
| "Good" Solvent (Higher Boiling Point) | "Antisolvent" (Lower Boiling Point) | Polarity Profile | Notes |
| Toluene | n-Hexane | Non-polar system | Good for promoting π-π stacking. |
| Dichloromethane (DCM) | n-Pentane | Non-polar / weakly polar | DCM is volatile, so ensure a good seal. |
| Ethyl Acetate | n-Hexane | Polar aprotic / non-polar | A versatile and often successful combination.[4] |
| Acetone | Diethyl Ether | Polar aprotic | Both are quite volatile; works best at lower temps. |
| Methanol / Ethanol | Water | Polar protic | Suitable for biphenyls with polar, H-bonding groups. |
Section 4: Visualizing Crystallization Logic
The following diagrams illustrate key decision-making processes in crystallization optimization.
Diagram 1: Troubleshooting Workflow for a Failed Crystallization
This flowchart guides the researcher through a logical sequence of steps when an initial crystallization attempt yields no crystals or an oil.
Caption: A logical workflow for troubleshooting failed crystallization attempts.
Diagram 2: The Role of Solvent Polarity in Crystallization
This diagram illustrates the balance required when selecting a solvent or solvent system.
Caption: Balancing solvent polarity to achieve optimal supersaturation.
References
- A Crystal Clear Guide to Crystallization Techniques. Google Cloud.
- Guide for crystallization. University of Geneva.
- Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. International Union of Crystallography.
- Crystallisation Techniques. University of Glasgow.
- 9 Ways to Crystallize Organic Compounds. wikiHow. (2024-10-10).
- Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health.
- Troubleshooting Crystallization. Chemistry LibreTexts. (2022-04-07).
- Problems with Recrystallisations. University of York.
- Conformations of Biphenyls. Chemistry LibreTexts. (2023-01-22).
- Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. Wiley Online Library. (2022-01-03).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ACS Publications. (2024-06-01).
- Key Considerations for Crystallization Studies. H.E.L Group.
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. (2024-09-05).
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Reddit. (2025-04-06).
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- How To: Purify by Crystallization. University of Rochester.
- Optimization of crystallization conditions for biological macromolecules. PubMed.
- Biphenyl derivatives & Atropisomerism. Slideshare.
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. achievechem.com [achievechem.com]
- 13. scidart.com [scidart.com]
- 14. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of crystallization conditions for biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helgroup.com [helgroup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
purification techniques for 2-Chloro-5-phenylphenol from crude reaction mixtures
Welcome to the dedicated support center for the purification of 2-Chloro-5-phenylphenol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity from crude reaction mixtures. My approach is to move beyond simple protocols and delve into the chemical principles that govern separation, enabling you to troubleshoot effectively and adapt these methods to your specific needs.
Given that 2-Chloro-5-phenylphenol is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this guide will focus on impurities typically generated from such processes.[1]
Part 1: Initial Assessment & Purification Strategy
Before any purification attempt, a preliminary analysis of the crude reaction mixture is paramount. A simple Thin Layer Chromatography (TLC) and a crude ¹H NMR can reveal the complexity of the mixture and guide your strategy. The flowchart below outlines a general decision-making process for purifying 2-Chloro-5-phenylphenol.
Caption: Decision tree for selecting a purification strategy.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-Chloro-5-phenylphenol in a direct question-and-answer format.
Question: My flash column chromatography shows significant "tailing" or "streaking" for my product spot. What's happening and how do I fix it?
Answer: This is a classic issue when purifying phenolic compounds on silica gel.[2] The hydroxyl group of your 2-Chloro-5-phenylphenol is acidic and can interact strongly with the slightly acidic silica gel surface (silanol groups). This strong interaction leads to a slow, uneven elution, causing the characteristic tailing.
Causality & Solution: To prevent this, you need to suppress the ionization of the phenolic hydroxyl group. The most effective way to do this is by acidifying your mobile phase.
-
Action: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid , to your eluent mixture (e.g., Hexane/Ethyl Acetate).[3]
-
Mechanism: The added acid protonates the silica surface and ensures your phenolic compound remains in its neutral, less polar form. This minimizes the strong ionic interactions, resulting in sharper, more symmetrical peaks and improved separation.
Question: I'm trying to separate my product from a non-polar impurity, likely a homocoupled biphenyl, but they are eluting very close together on the column. How can I improve the separation?
Answer: This is a common challenge, especially if the impurity is biphenyl, a byproduct from the homocoupling of phenylboronic acid in a Suzuki reaction.[4][5] Since both your product and the impurity are biphenyl derivatives, their polarities can be quite similar.
Solutions & Rationale:
-
Optimize the Mobile Phase: A single solvent system may not provide adequate resolution.
-
Action: Switch to a different solvent system. Toluene-based systems (e.g., Toluene/Acetone or Toluene/Ethyl Acetate) can offer different selectivity for aromatic compounds compared to standard Hexane/EtOAc due to pi-pi stacking interactions.[2]
-
Rationale: Changing the solvent alters the interactions between the analytes, the stationary phase, and the mobile phase, which can often enhance the separation between closely related compounds.
-
-
Employ Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography can be a powerful alternative.
-
Action: Use a C18-functionalized silica column with a more polar mobile phase, such as a gradient of water/methanol or water/acetonitrile.[6][7]
-
Mechanism: In reverse-phase, the stationary phase is non-polar. The more polar compound (your phenol) will elute earlier than the less polar impurity (biphenyl). This inversion of elution order can provide excellent separation where normal-phase fails.
-
Question: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. The resulting oil is essentially a liquid form of your impure compound, which rarely crystallizes well upon further cooling.[2]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent, leading to excessive supersaturation.
-
Action: While the solution is still hot, add small portions of the hot recrystallization solvent until the oil redissolves completely. Then, allow the solution to cool slowly again.
-
-
Change the Solvent System: The chosen solvent may be too poor for your compound.
-
Action: Use a co-solvent system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble, like acetone or ethyl acetate). Then, add a "poor" solvent (one in which it is less soluble, like hexane or heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify it, then cool slowly.
-
-
Ensure Purity is Sufficiently High: If the crude material is very impure (>10-15% impurities), crystallization may be inhibited.
-
Action: First, perform a rapid purification step like an acid-base extraction or a quick filtration through a silica plug to remove bulk impurities, then attempt recrystallization.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki coupling synthesis of 2-Chloro-5-phenylphenol?
A1: The impurity profile is highly dependent on the reaction conditions, but several byproducts are common to the Suzuki-Miyaura reaction.[8] Understanding these helps in designing a targeted purification strategy.
| Impurity Name | Typical Source | Chemical Nature | Recommended Removal Method |
| Phenylboronic Acid | Unreacted starting material | Acidic | Wash with aqueous NaHCO₃ or Na₂CO₃ solution.[9] |
| Biphenyl | Homocoupling of phenylboronic acid[5] | Neutral, Non-polar | Column chromatography; insoluble in aqueous base. |
| Unreacted Aryl Halide | Unreacted starting material | Neutral | Column chromatography. |
| Triphenylphosphine Oxide | Oxidation of phosphine ligand | Neutral, Moderately Polar | Column chromatography; can sometimes be crystallized away. |
| Palladium Residues | Catalyst | Metal | Can often be removed by filtration through Celite or silica gel; activated carbon treatment can also be effective. |
Q2: How do I perform an acid-base extraction to remove acidic and neutral impurities?
A2: This is an excellent first-pass purification technique that leverages the acidic nature of the phenolic hydroxyl group.[10][11] The goal is to separate your acidic product from neutral organic impurities (like biphenyl) and other acidic impurities (like boronic acid). A detailed protocol is provided below, but the principle is to make your desired compound water-soluble by converting it to its salt form, while neutral impurities remain in the organic layer.
Q3: Is distillation a viable purification method for 2-Chloro-5-phenylphenol?
A3: While distillation is a powerful technique for liquids, it is generally not recommended for high-boiling point solids like substituted biphenyls and phenols unless performed under high vacuum. Phenols can be susceptible to oxidation and decomposition at the high temperatures required for atmospheric distillation.[12][13] For laboratory scale, chromatography and recrystallization are far more practical and effective methods for achieving high purity.
Part 4: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the acidic 2-Chloro-5-phenylphenol from neutral impurities (e.g., biphenyl) and more strongly acidic impurities (e.g., residual boronic acid).
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Bicarbonate Wash (Optional): To remove highly acidic impurities like boronic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] The weaker base will deprotonate the stronger boronic acid but will not significantly deprotonate the phenol. Discard the aqueous layer.
-
Base Extraction: Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.[15]
-
Rationale: The NaOH is a strong enough base to deprotonate the phenol, forming the water-soluble sodium 2-chloro-5-phenylphenoxide salt. Neutral organic impurities will remain in the organic layer.
-
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~1, check with pH paper).
-
Rationale: Acidification reprotonates the phenoxide salt, regenerating the neutral 2-Chloro-5-phenylphenol, which is insoluble in water and will precipitate out as a solid.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then dry thoroughly.
Protocol 2: Flash Column Chromatography
This protocol is for isolating the product with high purity.
Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexane or Heptane. Remember to add 0.5% acetic acid to the eluent to prevent tailing.[2]
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Loading: Dissolve your crude material in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc/Hexane to 10%, 15%, etc.) to elute the compounds.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-5-phenylphenol.
Protocol 3: Recrystallization for Final Polishing
This protocol is ideal for a final purification step if the product is a solid and >90% pure.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of your compound in various solvents. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. A co-solvent system like Ethanol/Water or Toluene/Heptane may be effective.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Leave the crystals under vacuum for several minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
References
-
Journal of Chromatographic Science. (n.d.). Determination of Phenolic Compounds by HPLC. Oxford Academic. Retrieved from [Link]
-
Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]
-
Perva-Uzunalić, A., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health. Retrieved from [Link]
-
Agatonovic-Kustrin, S., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2013). Column chromatography of phenolics?. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
MaChemGuy. (2014). Organic Practical Setup 5. Washing to remove acid impurities. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Reddit. (2015). How to dry and purify Phenol. Retrieved from [Link]
-
Various Authors. (2025). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative. ResearchGate. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity biphenyl from crude biphenyl.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
NileRed. (2016). Cleaning Dirty Phenol. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. magritek.com [magritek.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. vernier.com [vernier.com]
stability of 2-Chloro-5-phenylphenol under different reaction conditions
Technical Support Center: Stability of 2-Chloro-5-phenylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical information and practical troubleshooting advice on the stability of 2-Chloro-5-phenylphenol (also known as 4-Chloro-3-hydroxybiphenyl) under various experimental conditions. Understanding the stability profile of a compound is critical for ensuring the accuracy of experimental results, the success of synthetic routes, and the safety and efficacy of final drug products.
Due to the specific nature of 2-Chloro-5-phenylphenol, direct stability studies are not extensively published. Therefore, this guide synthesizes data from structurally related compounds, such as other chlorophenols and polychlorinated biphenyls (PCBs), to provide a robust predictive framework for its behavior. This approach, grounded in established chemical principles, will empower you to anticipate challenges, design resilient experiments, and troubleshoot effectively.
Frequently Asked Questions (FAQs) on the Stability of 2-Chloro-5-phenylphenol
This section addresses common questions regarding the factors that influence the stability of 2-Chloro-5-phenylphenol.
Q1: What are the primary factors that can affect the stability of 2-Chloro-5-phenylphenol?
A1: The stability of 2-Chloro-5-phenylphenol is primarily influenced by its chemical structure, which contains a phenolic hydroxyl group, a chlorinated aromatic ring, and a biphenyl system. These features make it susceptible to degradation under several conditions:
-
pH: The acidic phenolic proton can be abstracted under basic conditions, forming a phenoxide ion which is more susceptible to oxidation. Acidic conditions might promote hydrolysis, although this is generally slow for aryl chlorides.
-
Oxidation: The electron-rich phenol ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. This can lead to the formation of colored quinone-type byproducts.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions and may lead to thermal decomposition, especially at very high temperatures.[1]
-
Light: Exposure to UV or visible light can induce photochemical reactions, leading to photodegradation. Phenolic compounds are known to absorb UV light, which can lead to the formation of radicals and subsequent degradation pathways.[2]
Q2: How does pH affect the stability of 2-Chloro-5-phenylphenol in aqueous solutions?
A2: The pH of the solution is a critical factor.
-
Acidic Conditions (pH < 7): In acidic solutions, 2-Chloro-5-phenylphenol will exist in its protonated, neutral form. Aryl-chlorine bonds are generally resistant to hydrolysis under mild acidic conditions. However, very strong acidic conditions combined with heat could potentially lead to slow hydrolysis or other acid-catalyzed degradation reactions. Reductive dechlorination has been observed to be more rapid in acidic solutions for some chlorophenols.[3]
-
Basic Conditions (pH > 7): In basic solutions, the phenolic proton is abstracted to form the phenoxide anion. This anion is significantly more electron-rich than the neutral phenol, making the aromatic ring more susceptible to oxidation.[4] Therefore, degradation is often accelerated under basic conditions, especially in the presence of oxygen. This can result in the formation of complex colored mixtures.
Q3: Is 2-Chloro-5-phenylphenol susceptible to oxidation, and what are the likely degradation products?
A3: Yes, the phenolic moiety makes 2-Chloro-5-phenylphenol susceptible to oxidation. The process can be initiated by air, oxidizing agents (like hydrogen peroxide), or trace metal catalysts.
The initial step in the oxidation of phenols typically involves the formation of a phenoxyl radical. This radical can then undergo several reactions:
-
Dimerization/Polymerization: Phenoxyl radicals can couple to form dimers or larger oligomers, which may be insoluble and contribute to sample discoloration.
-
Formation of Quinones: Further oxidation can lead to the formation of benzoquinone derivatives. For 2-Chloro-5-phenylphenol, this could result in chlorinated phenyl-benzoquinones. These compounds are often highly colored (yellow/brown).[5]
-
Ring Opening: Under strong oxidative conditions, such as with hydroxyl radicals in advanced oxidation processes, the aromatic ring can be cleaved to form smaller aliphatic acids and eventually mineralize to CO2, water, and chloride ions.[6]
Q4: What is the thermal stability of 2-Chloro-5-phenylphenol?
A4: While specific data for 2-Chloro-5-phenylphenol is limited, studies on related chlorinated biphenyls indicate they are generally thermally stable. Significant decomposition typically requires high temperatures (e.g., >600°C).[7] At lower, more experimentally relevant elevated temperatures (e.g., 40-80°C), the primary concern is the acceleration of other degradation pathways like oxidation, rather than direct thermal decomposition.[8] Thermal decomposition at very high temperatures can lead to the formation of chlorophenols, chlorobenzenes, and potentially more toxic compounds like polychlorinated dibenzofurans (PCDFs).[9]
Q5: How does light exposure affect the stability of 2-Chloro-5-phenylphenol (Photostability)?
A5: Phenolic compounds can undergo photodegradation upon exposure to light, particularly UV radiation. The absorption of light energy can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules like oxygen.
For chlorophenols in aqueous solution, photodegradation can proceed via several mechanisms:
-
Homolytic Cleavage: The carbon-chlorine bond can break, forming a phenyl radical and a chlorine radical.
-
Hydrolytic Dechlorination: The chlorine atom can be replaced by a hydroxyl group, forming a dihydroxylated biphenyl derivative.
-
Photosensitized Oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (like singlet oxygen or hydroxyl radicals) can be generated, which then attack the phenol ring.[2]
Photodegradation often results in a complex mixture of products and should be a key consideration in any stability assessment.
Q6: What are the recommended storage conditions for 2-Chloro-5-phenylphenol?
A6: Based on its chemical properties, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.
-
Light: Protect from light by storing in an amber glass bottle or in a dark location.
-
Atmosphere: For solutions, particularly in protic or basic solvents, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[10]
-
Container: Use tightly sealed containers made of inert materials (e.g., glass) to prevent moisture ingress and contamination.
Troubleshooting Guide
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: I'm observing unexpected peaks in my HPLC analysis after a reaction involving 2-Chloro-5-phenylphenol.
-
Possible Cause 1: Degradation. The new peaks could be degradation products resulting from the reaction conditions (e.g., heat, pH, presence of oxidants). Phenolic compounds are known to be sensitive, and even mild reaction conditions can cause some level of degradation.
-
Troubleshooting Steps:
-
Run a Control: Analyze a sample of your 2-Chloro-5-phenylphenol starting material that has been subjected to the reaction conditions (solvent, temperature, time) but without other reagents. This will help you determine if the compound is degrading on its own under those conditions.
-
Analyze the Blank: Inject a sample of your reaction solvent (placebo) that has gone through the workup procedure to ensure the peaks are not from the solvent or excipients.[11]
-
Use a Diode Array Detector (DAD): If available, a DAD can provide UV spectra for the unknown peaks. Comparing these spectra to your parent compound can indicate if they are related (e.g., similar chromophore).
-
LC-MS Analysis: If the problem persists, LC-MS is a powerful tool for identifying the mass of the unknown peaks, which can provide strong clues about their structure.[12]
-
-
-
Possible Cause 2: Reaction Byproducts. The new peaks could be unexpected side products from your reaction, not from the degradation of the starting material.
-
Troubleshooting Steps:
-
Review the Mechanism: Re-evaluate the reaction mechanism for potential side reactions.
-
Purification: Ensure your starting material is pure. Impurities in the 2-Chloro-5-phenylphenol could be reacting to form the observed peaks.
-
-
Issue 2: My reaction solution containing 2-Chloro-5-phenylphenol is turning yellow/brown.
-
Possible Cause: Oxidation. This is a classic sign of phenol oxidation, leading to the formation of colored quinone-type species.[10] This is often accelerated by basic pH, exposure to air (oxygen), and the presence of trace metal ions.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, sparge your reaction solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Run Under Inert Atmosphere: Conduct your reaction under a nitrogen or argon blanket to prevent atmospheric oxygen from entering the reaction vessel.
-
Check pH: If your reaction conditions are neutral or basic, consider if an acidic workup or buffering the solution to a slightly acidic pH is feasible.
-
Add a Chelating Agent: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions.
-
Use Fresh Solvents: Ensure solvents are free from peroxide impurities, which can initiate oxidation.
-
-
Issue 3: How can I design a forced degradation study for 2-Chloro-5-phenylphenol?
-
Purpose: A forced degradation (or stress testing) study is essential to develop a stability-indicating analytical method and to understand the potential degradation pathways.[8][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Design Steps:
-
Prepare Stock Solutions: Prepare solutions of 2-Chloro-5-phenylphenol in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Subject aliquots of the stock solution to various stress conditions as outlined in the protocol below.
-
Analyze Samples: At appropriate time points, withdraw samples, neutralize them if necessary, dilute to a suitable concentration, and analyze using an appropriate analytical method (e.g., HPLC-UV).
-
Evaluate Results: The analytical method is considered "stability-indicating" if it can separate the intact parent compound from all the degradation products formed under these stress conditions.[14]
-
-
Data Presentation
Table 1: Typical Conditions for a Forced Degradation Study
This table provides a starting point for designing a forced degradation study, based on ICH guidelines. The conditions should be optimized to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 60°C | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |
| Thermal | Solid & Solution | 80°C (or higher) | 1, 3, 7 days |
| Photolytic | Solid & Solution | Ambient | ICH Q1B exposure* |
*ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation products of 2-Chloro-5-phenylphenol and test the specificity of a stability-indicating HPLC method.
Materials:
-
2-Chloro-5-phenylphenol
-
HPLC-grade acetonitrile, methanol, and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (w/v) Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Chloro-5-phenylphenol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 80°C. Withdraw samples at intervals (e.g., 2, 6, 12 hours). Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at intervals (e.g., 1, 2, 4 hours). Before analysis, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals (e.g., 6, 12, 24 hours).
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of solid 2-Chloro-5-phenylphenol in an open vial in an oven at 80°C. At time points, dissolve a known weight in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid compound and a solution of the compound in a quartz cuvette to light as specified by ICH Q1B.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis: For each time point, dilute the stressed sample to a final concentration of ~0.1 mg/mL with the mobile phase and inject into the HPLC system. Analyze an unstressed control sample for comparison.
Data Analysis:
-
Calculate the percentage degradation of 2-Chloro-5-phenylphenol.
-
Check for peak purity of the parent peak using a DAD.
-
Calculate the mass balance to ensure all major degradants are detected.[11]
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting the origin of unexpected peaks.
Diagram 2: Forced Degradation Study Workflow
Caption: A typical workflow for conducting a forced degradation study.
References
-
Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. The Journal of Physical Chemistry A. Available from: [Link]
-
Photo-degradation of chlorophenols in the aqueous solution. ResearchGate. Available from: [Link]
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Electrochemical Oxidation of Chlorophenols. American Chemical Society. Available from: [Link]
-
Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available from: [Link]
-
Thermal Destruction of Polychlorobiphenyl Derivatives. AIP Publishing. Available from: [Link]
-
Electrochemical Oxidation of Chlorinated Phenols. ACS Publications. Available from: [Link]
-
Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment. Available from: [Link]
-
Understanding Electrocatalytic Hydrodechlorination of Chlorophenols on Palladium-Modified Cathode in Aqueous Solution. ACS Omega. Available from: [Link]
-
Photolytic degradation of chlorinated phenols in room temperature ionic liquids. ResearchGate. Available from: [Link]
-
Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution. PubMed. Available from: [Link]
-
Chlorinated and Non-Chlorinated Phenols in Water. PBM - Gov.bc.ca. Available from: [Link]
-
Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. EPA NEPAL. Available from: [Link]
-
Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. ResearchGate. Available from: [Link]
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Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH. Available from: [Link]
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PCB decomposition and formation in thermal treatment plant equipment. ResearchGate. Available from: [Link]
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Dehalogenation of Chlorinated Phenols during Oxidative Coupling. ACS Publications. Available from: [Link]
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Forced degradation studies. Modified from:[13]. ResearchGate. Available from: [Link]
-
Electrochemical oxidation of chlorinated phenols. OSTI.GOV. Available from: [Link]
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Synergistic Elimination of Chlorophenols Using a Single-Atom Nickel with Single-Walled Carbon Nanotubes. ACS Omega. Available from: [Link]
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Chlorinated Byproduct Formation during the Electrochemical Advanced Oxidation Process at Magnéli Phase Ti4O7 Electrodes. ACS Publications. Available from: [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Publishing. Available from: [Link]
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Rhodococcus sp. strain FG-mediated biodegradation of biphenyl and its di(chloro/hydroxy)-substituted derivatives diminishing the immuno- and hepatotoxic potential of the pollutants. PubMed. Available from: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]
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Photochemical oxidation of chlorinated phenols in comparison with electro-oxidation. Semantic Scholar. Available from: [Link]
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Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. ResearchGate. Available from: [Link]
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TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available from: [Link]
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Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available from: [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available from: [Link]
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Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available from: [Link]
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The upper (chloro)biphenyl degradation pathway and lower transformation... ResearchGate. Available from: [Link]
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A review of chlorinated phenols. PubMed. Available from: [Link]
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Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. PMC - NIH. Available from: [Link]
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Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available from: [Link]
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Temperature Activated Degradation (Mineralization) of 4-chloro-3-methyl Phenol by Fenton's Reagent. PubMed. Available from: [Link]
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Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. PMC. Available from: [Link]
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overcoming solubility issues of 2-Chloro-5-phenylphenol in aqueous media
Welcome to the technical support guide for 2-Chloro-5-phenylphenol. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind these formulation strategies.
Introduction: The Solubility Challenge
2-Chloro-5-phenylphenol is a hydrophobic molecule, a characteristic conferred by its phenyl and chloro substituents. Its utility in biological assays and formulation development is often hampered by its limited solubility in aqueous media. Direct dissolution in buffers or cell culture media typically results in precipitation, leading to inaccurate and non-reproducible experimental results. This guide will walk you through systematic approaches to overcome this critical issue.
Physicochemical Properties at a Glance
Understanding the fundamental properties of a compound is the first step in designing a successful formulation strategy. While specific experimental data for 2-Chloro-5-phenylphenol is limited, we can infer its characteristics from structurally similar compounds like 2-phenylphenol and 2-chloro-4-phenylphenol.
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₂H₉ClO | - |
| Molecular Weight | ~204.65 g/mol [1] | Influences molar concentration calculations. |
| Appearance | White or off-white solid/crystalline powder[2][3] | Must be dissolved from a solid state. |
| LogP (Octanol/Water) | > 3.0 (Estimated)[1][4] | Highly hydrophobic; prefers non-polar environments over water. |
| Aqueous Solubility | Very low (< 1 g/L)[5][6] | Will not readily dissolve in aqueous buffers at neutral pH. |
| pKa (Phenolic Hydroxyl) | ~9.5 - 10.0 (Estimated)[7][8] | The molecule is a weak acid. Solubility can be dramatically increased at pH > pKa. |
| Common Solvents | Soluble in organic solvents (Ethanol, DMSO, Acetone)[2][9] | Useful for preparing concentrated stock solutions. |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 2-Chloro-5-phenylphenol.
Q1: I added 2-Chloro-5-phenylphenol directly to my phosphate-buffered saline (PBS) at pH 7.4, and it just floated and clumped. Why?
A: This is expected behavior. The high LogP value indicates that 2-Chloro-5-phenylphenol is lipophilic ("fat-loving") and hydrophobic ("water-fearing"). At a neutral pH of 7.4, which is well below the compound's estimated pKa of ~9.5, the phenolic hydroxyl group remains protonated (-OH). In this uncharged state, the molecule cannot form significant hydrogen bonds with water, causing it to be insoluble.
Q2: Can I dissolve it in 100% DMSO first and then dilute it into my aqueous buffer?
A: Yes, this is a very common and practical first step. However, it comes with a critical caveat. While 2-Chloro-5-phenylphenol is readily soluble in Dimethyl Sulfoxide (DMSO), you may experience precipitation when you dilute this stock into an aqueous medium. This is called "antisolvent precipitation."[10][11]
Expert Insight: To avoid this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5% for cell-based assays) and that the final concentration of your compound does not exceed its solubility limit in that specific water/DMSO mixture. Always add the DMSO stock to the aqueous buffer slowly while vortexing to aid dispersion.[12]
Q3: How can pH be used to increase solubility, and what are the risks?
A: As a phenol, 2-Chloro-5-phenylphenol is a weak acid. By raising the pH of the aqueous medium to be at least 1-2 units above its pKa (e.g., to pH 11-12), you can deprotonate the hydroxyl group, forming the more soluble phenoxide salt (-O⁻).[5][13] This negatively charged ion interacts much more favorably with polar water molecules.
Risks:
-
Compound Stability: High pH can degrade certain molecules. Some phenolic compounds are unstable and can oxidize at alkaline pH.[14][15] It is crucial to assess the stability of your compound under these conditions.
-
Experimental Compatibility: A high pH environment may be incompatible with your experimental system (e.g., cell culture, enzyme assays). In such cases, this method may only be suitable for creating a concentrated stock solution that can be neutralized and highly diluted for the final experiment.
Q4: What are co-solvents, and which ones should I consider?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[16][17] This is a simple and effective technique for many applications.[10]
Recommended Co-solvents:
-
Ethanol: Less toxic than other solvents, commonly used in formulations.
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG 400): Frequently used as solubilizers in pharmaceutical preparations.[10][18]
Causality: The co-solvent disrupts the strong hydrogen bonding network of water, creating "pockets" that are less polar and can accommodate the hydrophobic 2-Chloro-5-phenylphenol molecule.[17]
Q5: I need to avoid organic solvents entirely. How do surfactants and cyclodextrins work?
A: Both are excellent choices for creating solvent-free aqueous formulations.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[19][20] The hydrophobic core of the micelle entraps the 2-Chloro-5-phenylphenol, while the hydrophilic outer shell allows the entire structure to remain dispersed in water.[21][22][23] Common non-ionic surfactants used in labs include Polysorbate 80 (Tween® 80) and Cremophor® EL.[12][20]
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[24][25] The 2-Chloro-5-phenylphenol molecule can become encapsulated within the hydrophobic cavity, forming an "inclusion complex."[26][27][28] This complex has a hydrophilic exterior, rendering it soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and low toxicity.[25]
Troubleshooting & Experimental Guides
This section provides a logical workflow for selecting a solubilization method and detailed protocols for execution.
Workflow: Choosing Your Solubilization Strategy
Use this decision tree to select the most appropriate method for your specific experimental needs.
Caption: Decision tree for selecting a solubilization method.
Protocol 1: Solubilization using pH Adjustment
This protocol is ideal for creating a concentrated aqueous stock solution that can be neutralized upon high dilution into a final buffered medium.
-
Preparation: Weigh out the desired amount of 2-Chloro-5-phenylphenol. Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Initial Suspension: Add the compound to a volume of high-purity water (e.g., Milli-Q®). It will not dissolve.
-
Titration: While stirring vigorously, add the 1 M NaOH solution dropwise. Monitor the pH of the solution with a calibrated pH meter.
-
Dissolution Point: As the pH approaches and surpasses the pKa (~9.5), the solid will begin to dissolve. Continue adding NaOH until all solid is dissolved and the pH is stable (e.g., pH 11-12).
-
Stock Solution: Add water to reach the final desired volume. This is your concentrated alkaline stock solution. Store appropriately (protected from light, at 2-8°C or -20°C).
-
Self-Validation: The solution should be completely clear with no visible particulates. Hold it against a dark background to inspect.
Caption: pH-dependent ionization of 2-Chloro-5-phenylphenol.
Protocol 2: Solubilization using Surfactants (Micellar Solubilization)
This method uses a non-ionic surfactant to create a stable aqueous dispersion suitable for many biological experiments.
-
Preparation: Prepare a 10% (w/v) stock solution of Polysorbate 80 (Tween® 80) in high-purity water.
-
Weigh Compound: Weigh the 2-Chloro-5-phenylphenol into a clean glass vial.
-
Surfactant Addition: Add a small volume of the 10% Polysorbate 80 solution directly to the dry powder. The goal is to create a thick, uniform paste or slurry. This step ensures the compound is thoroughly wetted by the surfactant.
-
Dispersion: Slowly add your aqueous buffer (e.g., PBS) to the paste in small increments, vortexing vigorously after each addition.
-
Final Volume: Continue adding buffer until you reach the desired final concentration. The final concentration of Polysorbate 80 should be well above its CMC (~0.012 mM) but as low as experimentally tolerated (e.g., 0.1% - 1%).
-
Self-Validation: A successful micellar solution will appear clear or slightly opalescent but should be free of any visible precipitate.
Caption: Encapsulation within a surfactant micelle.
Protocol 3: Solubilization using Cyclodextrins (Inclusion Complexation)
This method is excellent for achieving high compound loading with low toxicity, making it ideal for in-vivo and sensitive in-vitro studies.
-
Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. A concentration of 10-40% (w/v) is a good starting point. Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Compound: Add the weighed 2-Chloro-5-phenylphenol directly to the HP-β-CD solution.
-
Complexation: Seal the container and mix vigorously for several hours (4-24 hours) at room temperature or slightly elevated temperature (e.g., 37-40°C). A rotating mixer or shaker is ideal. This extended mixing time is required to achieve equilibrium for the inclusion complex formation.
-
Clarification: After mixing, there may be some undissolved excess compound. Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm syringe filter to remove any undissolved material.
-
Final Stock: The clear supernatant/filtrate is your stock solution of the 2-Chloro-5-phenylphenol:HP-β-CD complex. The exact concentration should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
Self-Validation: The final filtered solution must be perfectly clear. The presence of any solid indicates that the solubility limit in that cyclodextrin concentration has been exceeded.
Data Summary: Comparison of Solubilization Methods
The following table provides a comparative overview of the expected outcomes from each method. Note: Values are illustrative and should be determined empirically.
| Method | Vehicle Composition | Expected Solubility (mg/mL) | Pros | Cons |
| pH Adjustment | Water, NaOH (pH 12) | > 10 | High loading capacity; No organic solvents. | Potential for compound degradation; pH may be incompatible with assay. |
| Co-solvency | 20% Ethanol in Water | 1 - 5 | Simple, rapid, and effective.[10] | Organic solvent may interfere with biological systems. |
| Surfactant | 1% Polysorbate 80 in PBS | 0.5 - 2 | Good biocompatibility; avoids harsh solvents. | Can interfere with some protein assays; potential for cell membrane effects. |
| Cyclodextrin | 20% HP-β-CD in Water | 2 - 8 | Low toxicity; high stability; suitable for in-vivo use.[24][25] | Can be slow to prepare; requires filtration/quantification. |
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Bari, A., et al. (2011). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. Available at: [Link]
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Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
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Gaudin, K., et al. (2011). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Available at: [Link]
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Carneiro, S.B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]
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Valle, E.M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. Available at: [Link]
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Popov, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
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Ciobanu, A.M., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI. Available at: [Link]
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Gârea, A.A., et al. (2019). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]
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- 18. globalresearchonline.net [globalresearchonline.net]
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- 22. researchgate.net [researchgate.net]
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- 24. mdpi.com [mdpi.com]
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- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. tandfonline.com [tandfonline.com]
Technical Support Center: Regioselective Synthesis of Chlorinated Biphenyls
Welcome to the technical support center for the regioselective synthesis of chlorinated biphenyls (PCBs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of synthesizing specific PCB congeners. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your research.
I. Conceptual Overview: The Challenge of Regioselectivity
The synthesis of a specific polychlorinated biphenyl (PCB) congener from the 209 possibilities presents a significant synthetic challenge.[1] The primary hurdles are achieving high regioselectivity and minimizing the formation of undesired isomers and byproducts, which are often difficult to separate.[2] Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the workhorse for this task, offering a significant improvement in selectivity over older methods like the Cadogan and Ullmann reactions.[3][4][5] However, even with advanced catalytic systems, success is not guaranteed. This guide will address the common pitfalls and provide strategies for overcoming them.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of chlorinated biphenyls.
A. Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is not without its challenges, especially with sterically hindered or electronically demanding substrates.[3][4]
Question 1: My Suzuki-Miyaura reaction has a low yield or fails completely. What are the most likely causes?
Answer: Low yields in Suzuki-Miyaura couplings for PCB synthesis are common and can typically be traced to a few key areas:
-
Inefficient Oxidative Addition: This is often the rate-limiting step. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strong C-Cl bond.[6][7] If your substrate is an electron-rich aryl chloride or is sterically hindered (e.g., multiple ortho-substituents), the palladium catalyst may struggle to insert into the C-Cl bond.
-
Catalyst Deactivation: The nitrogen atoms in pyridine-containing substrates or certain ligands can coordinate to the palladium center, leading to catalyst deactivation.[6]
-
Side Reactions: Several side reactions can compete with your desired cross-coupling:
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom from the solvent or base.[6][8] It is often exacerbated by excess water and certain bases.
-
Homocoupling: The self-coupling of your boronic acid or aryl halide to form symmetrical biphenyls. This is often promoted by the presence of oxygen.[6]
-
Dehalogenation: The replacement of a halogen atom with hydrogen.[6]
-
Question 2: How can I improve the yield and selectivity of my Suzuki-Miyaura reaction for a sterically hindered PCB?
Answer: Synthesizing PCBs with multiple ortho-chlorine substituents is particularly challenging due to steric hindrance.[3][9][10] Here's a systematic approach to optimization:
-
Catalyst and Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps.
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are excellent choices for coupling challenging substrates. They stabilize the palladium(0) species and facilitate the difficult oxidative addition step.[11]
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it can be air-sensitive.[12] Consider using more stable pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand. Pd(dppf)Cl₂ is another robust option with a longer shelf life.[12]
-
-
Base Selection: The choice of base is critical and often empirical.
-
Start with a moderately strong base like K₂CO₃ or K₃PO₄.
-
For particularly difficult couplings, stronger bases like Cs₂CO₃ or KF may be necessary.[13] Be aware that strong bases can promote protodeboronation.
-
-
Solvent System: The solvent must be thoroughly degassed to remove oxygen, which can lead to homocoupling of the boronic acid.
-
A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is standard.
-
For substrates with poor solubility, using a solvent like 1,2-dichlorobenzene might be an option, but be mindful of its potential to participate in the reaction at high temperatures.[13]
-
-
Protecting the Boronic Acid: If protodeboronation is a significant issue, consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6][8] These are generally more resistant to protodeboronation.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and solve issues with your reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling.
B. Purification and Analysis
Question 3: I have a complex mixture of products. How can I effectively purify my target PCB congener?
Answer: The purification of a single PCB congener from a reaction mixture containing isomers and byproducts is a significant challenge.
-
Chromatography: Column chromatography is the most common method.
-
Stationary Phase: Silica gel is standard. For very nonpolar PCBs, you may need to use a less active stationary phase or a nonpolar mobile phase like hexane.
-
Florisil® Column Cleanup: This is a common technique for separating PCBs from other interfering compounds.[14][15]
-
Gel Permeation Chromatography (GPC): This can be used to remove high molecular weight impurities.[14]
-
-
Crystallization: If your target congener is a solid, recrystallization can be a highly effective method for achieving high purity.
Question 4: How can I confidently identify my synthesized PCB congener and assess its purity?
Answer: Accurate identification and quantification are critical.
-
Gas Chromatography (GC): High-resolution capillary GC is essential for separating PCB congeners.[16]
-
Detectors: An electron capture detector (ECD) is highly sensitive to chlorinated compounds.[16] A mass spectrometer (MS) provides definitive identification by comparing the mass spectrum and retention time to a known standard.[17]
-
Confirmation: For regulatory or high-stakes applications, confirmation on a second GC column of different polarity is recommended to ensure confident identification.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of your synthesized congener, especially if you have synthesized a novel compound for which no standard exists.
III. Experimental Protocols
The following protocols are provided as a starting point. Remember that systematic optimization is often necessary for new substrates.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of a Dichlorobiphenyl
This protocol describes the synthesis of 2,4'-dichlorobiphenyl as an example.
Materials:
-
1-bromo-2-chlorobenzene
-
4-chlorophenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation:
-
Degas the toluene and the 2M Na₂CO₃ solution by bubbling argon or nitrogen through them for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-chlorobenzene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[6]
-
-
Solvent Addition:
-
Add degassed toluene and ethanol (e.g., a 4:1 mixture) via syringe to dissolve the reagents.
-
Add the degassed 2M Na₂CO₃ solution (2.0 eq) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a nonpolar eluent such as hexane, to obtain the pure 2,4'-dichlorobiphenyl.
-
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
IV. Data Tables for Method Development
The following table provides a starting point for selecting conditions for Suzuki-Miyaura couplings based on substrate type.
| Substrate Challenge | Aryl Halide | Boronic Acid/Ester | Recommended Ligand | Recommended Base | Common Solvents |
| Sterically Hindered | ortho-substituted Ar-Br/Cl | Ar'-B(OH)₂ or Ar'-B(pin) | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Electron-Rich | e⁻-rich Ar-Cl | Ar'-B(OH)₂ | SPhos, BrettPhos | K₃PO₄ | Dioxane, t-BuOH/H₂O |
| Electron-Poor | e⁻-poor Ar-Cl/Br | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Toluene/EtOH, DMF |
| Heteroaryl | Heteroaryl-Br/Cl | Ar'-B(OH)₂ | XPhos, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane, DMF |
V. Concluding Remarks
The regioselective synthesis of chlorinated biphenyls requires a careful and systematic approach. While modern cross-coupling methods have greatly improved our ability to synthesize specific congeners, a thorough understanding of the reaction mechanism and potential side reactions is essential for success. This guide is intended to be a living document, and we encourage you to contact our technical support team with any further questions or to discuss your specific synthetic challenges.
VI. References
-
Megson, D., et al. (2022). A review of the mechanisms of by-product PCB formation in pigments, dyes and paints. Science of The Total Environment, 852, 158529. [Link]
-
Megson, D., et al. (2022). A review of the mechanisms of by-product PCB formation in pigments, dyes and paints. Science of The Total Environment, 852, 158529. [Link]
-
Bandiera, S. M. (2001). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Chromatography A, 925(1-2), 1-2. [Link]
-
Li, S. M., et al. (2009). [Formation mechanism of by-product PCBs in the p-DCB production]. Huan Jing Ke Xue, 30(7), 2093-8. [Link]
-
Li, S. M., et al. (2009). Formation mechanism of by-product PCBs in the p-DCB production. ResearchGate. [Link]
-
Buck Scientific. Differentiating Polychlorinated Biphenyls (PCB's) by GC / FID / ECD. Application Note #GC3011. [Link]
-
Hannah, T. J., et al. (2022). A review of the mechanisms of by-product PCB formation in pigments, dyes and paints. ResearchGate. [Link]
-
ATSDR. (2000). Chapter 7: Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
Rivas, E., et al. (2021). Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples. IEEE Sensors Journal, 21(10), 11847-11857. [Link]
-
EBSCO. (n.d.). Polychlorinated biphenyls (PCB). Research Starters. [Link]
-
U.S. EPA. (2024). Learn about Polychlorinated Biphenyls (PCBs). [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
U.S. EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. [Link]
-
Yale Environmental Health & Safety. Polychlorinated Biphenyls (PCBs). [Link]
-
Joshi, N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(8), 6434-6446. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organomation. (2025). The Importance of Detecting Polychlorinated Biphenyls (PCBs). [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 831-836. [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]
-
Ohio EPA. (n.d.). Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide. [Link]
-
Government of British Columbia. (2022). Polychlorinated Biphenyls (PCBs) in Water. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Lehmler, H. J., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 57(11), 1643-1650. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 831-836. [Link]
-
Malecki, J. G. (2018). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Molecules, 23(11), 2853. [Link]
-
Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]
-
Zaborova, E., et al. (2015). Scope and limitations of a direct arylation polycondensation scheme in the synthesis of PCPDTBT-type copolymers. Macromolecules, 48(10), 3144-3152. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 9(19), 3761-3764. [Link]
-
Smith, K., et al. (2017). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]
-
Rein, J., et al. (2022). Synergistic Catalyst–Mediator Pairings for Electroreductive Cross-Electrophile Coupling Reactions. Journal of the American Chemical Society, 144(1), 335-344. [Link]
-
Hall, J. R., et al. (2020). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
-
Casarini, D., et al. (2003). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Journal of the American Chemical Society, 125(34), 10344-10353. [Link]
-
Casarini, D., et al. (2003). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. [Link]
-
Li, X., et al. (2020). Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. Environmental Science and Pollution Research, 27(9), 8905-8925. [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry. [Link]
-
Brouwer, A., et al. (1990). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. Toxicology and Applied Pharmacology, 102(1), 55-66. [Link]
-
Reddit. (n.d.). Why are chloro-based Grignard reagents harder to form? r/Chempros. [Link]
-
Stier, A., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12435-12444. [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
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- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-5-phenylphenol and Its Analogs for Drug Discovery
This guide offers an in-depth comparative analysis of the biological activities of 2-Chloro-5-phenylphenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide insights into the antimicrobial, antioxidant, and anticancer potential of this class of compounds. We will explore the nuanced structure-activity relationships that govern their efficacy and provide detailed protocols for their evaluation.
Introduction: The Therapeutic Potential of Substituted Phenylphenols
Phenylphenols represent a versatile scaffold in medicinal chemistry, with substitutions on the aromatic rings significantly influencing their biological profiles. The introduction of a chlorine atom, as seen in 2-Chloro-5-phenylphenol, can modulate lipophilicity, electronic properties, and steric hindrance, thereby impacting interactions with biological targets. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. This guide will delve into a comparative analysis of 2-Chloro-5-phenylphenol and its analogs, focusing on key biological activities that are of interest in drug discovery.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
While direct head-to-head comparative studies on a comprehensive series of 2-Chloro-5-phenylphenol analogs are limited in publicly available literature, we can infer valuable SAR insights from studies on related chlorinated phenolic and biphenyl compounds.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented, and the introduction of halogens can enhance this activity. The primary mechanisms of action include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Key SAR Observations:
-
Effect of Halogenation: The presence and position of chlorine atoms on the phenylphenol backbone are critical for antimicrobial potency. Generally, chlorination increases the lipophilicity of the molecule, facilitating its passage through the lipid-rich microbial cell membrane.
-
Positional Isomerism: The relative positions of the chloro and phenyl substituents influence the molecule's overall shape and electronic distribution, which in turn affects its interaction with microbial targets.
-
Gram-Positive vs. Gram-Negative Bacteria: Chlorinated phenols often exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. The complex outer membrane of Gram-negative bacteria can act as a barrier to the entry of hydrophobic compounds.
Comparative Data Summary (Hypothetical Data Based on General SAR Principles):
| Compound | Substitution | Gram-Positive (MIC µg/mL) | Gram-Negative (MIC µg/mL) |
| 2-Chloro-5-phenylphenol | 2-Chloro, 5-Phenyl | 15 | 60 |
| Analog A | 4-Chloro-5-phenylphenol | 12 | 55 |
| Analog B | 2,4-Dichloro-5-phenylphenol | 8 | 45 |
| Analog C | 5-Phenylphenol | 30 | >100 |
This table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate expected trends based on established SAR principles for chlorophenols.
Anticancer Activity
Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Key SAR Observations:
-
Cytotoxicity and Chlorination: Studies on polychlorinated biphenyls (PCBs), which share the biphenyl core with our target compounds, have shown that increased chlorination can lead to higher cytotoxicity.[1][2] The position of the chlorine atoms is also a key determinant of the toxic outcome.[3][4]
-
Induction of Apoptosis: A crucial mechanism for many anticancer agents is the activation of caspases, a family of proteases that execute the apoptotic program. The ability of 2-Chloro-5-phenylphenol analogs to induce apoptosis can be a key differentiator in their anticancer potential.
-
Signaling Pathway Modulation: Phenolic compounds are known to modulate key cancer-driving signaling pathways such as the MAPK and PI3K/Akt pathways.[3] The specific substitutions on the phenylphenol scaffold will determine the compound's affinity and inhibitory potential against kinases and other proteins in these pathways.
Comparative Data Summary (Hypothetical Data Based on General SAR Principles):
| Compound | Substitution | Cancer Cell Line (IC50 µM) |
| 2-Chloro-5-phenylphenol | 2-Chloro, 5-Phenyl | 25 |
| Analog A | 4-Chloro-5-phenylphenol | 20 |
| Analog B | 2,4-Dichloro-5-phenylphenol | 12 |
| Analog C | 5-Phenylphenol | 50 |
This table presents hypothetical IC50 values to illustrate expected trends based on established SAR principles for chlorinated aromatic compounds.
Antioxidant Activity
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The ease of this donation and the stability of the resulting phenoxyl radical are influenced by the substituents on the aromatic ring.
Key SAR Observations:
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (EDGs) generally enhance antioxidant activity by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups (EWGs) like chlorine can have a more complex effect. While they can increase the acidity of the phenolic proton, they may not always enhance the overall antioxidant capacity, and the effect is highly dependent on their position relative to the hydroxyl group.[5]
-
Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET): Phenolic antioxidants can act through different mechanisms. The specific substitutions will influence the preferred mechanism and, consequently, the antioxidant efficacy as measured by different assays (e.g., DPPH vs. ABTS).
Comparative Data Summary (Hypothetical Data Based on General SAR Principles):
| Compound | Substitution | DPPH Scavenging (IC50 µM) | ABTS Scavenging (TEAC) |
| 2-Chloro-5-phenylphenol | 2-Chloro, 5-Phenyl | 45 | 1.2 |
| Analog A | 4-Chloro-5-phenylphenol | 40 | 1.4 |
| Analog B | 2,4-Dichloro-5-phenylphenol | 55 | 1.0 |
| Analog C | 5-Phenylphenol | 35 | 1.8 |
This table presents hypothetical antioxidant values (IC50 for DPPH and Trolox Equivalent Antioxidant Capacity for ABTS) to illustrate expected trends based on established SAR principles for substituted phenols.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the comparative data, the following detailed experimental protocols are provided.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve 2-Chloro-5-phenylphenol and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in sterile Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Chloro-5-phenylphenol and its analogs for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4][6][7]
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Experimental Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds for a predetermined time.
-
Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to the cell culture wells.[1][8]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Antioxidant Capacity: DPPH and ABTS Radical Scavenging Assays
These assays measure the radical scavenging ability of the test compounds.
Experimental Workflow (DPPH Assay):
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol (DPPH):
-
Compound Dilution: Prepare a series of dilutions of the test compounds in methanol.
-
Reaction Mixture: Add a solution of DPPH in methanol to each dilution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging and determine the IC50 value.[9][10][11]
Step-by-Step Protocol (ABTS):
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add the test compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Mechanistic Insights: Signaling Pathways
The biological activities of 2-Chloro-5-phenylphenol and its analogs are mediated through their interaction with various cellular components and signaling pathways.
Antimicrobial Mechanism:
Caption: Proposed antimicrobial mechanisms of action.
Anticancer Signaling Pathways:
Caption: Potential anticancer signaling pathways modulated by phenylphenol analogs.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of 2-Chloro-5-phenylphenol and its analogs. The presented data, based on established structure-activity relationships, suggests that strategic modification of the phenylphenol scaffold can lead to the development of potent antimicrobial, anticancer, and antioxidant agents. The detailed experimental protocols provided herein offer a standardized approach for the in-vitro evaluation of these compounds.
Future research should focus on synthesizing a focused library of 2-Chloro-5-phenylphenol analogs to generate direct comparative data and further elucidate the nuanced structure-activity relationships. In vivo studies will also be crucial to validate the therapeutic potential of the most promising candidates identified through in vitro screening.
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A Comparative Guide to Spectroscopic Purity Assessment of Synthesized 2-Chloro-5-phenylphenol
For professionals in drug development and chemical synthesis, the purity of an intermediate like 2-Chloro-5-phenylphenol (C₁₂H₉ClO) is not merely a quality metric; it is a critical determinant of reaction yield, downstream impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of spectroscopic methods for validating the purity of 2-Chloro-5-phenylphenol, offering field-proven insights and detailed protocols for the discerning researcher.
The Imperative of Purity in Synthesis
2-Chloro-5-phenylphenol serves as a key building block in the synthesis of more complex molecules. The presence of impurities—such as starting materials, regioisomers, or byproducts from side reactions—can have significant consequences. For instance, an isomeric impurity could lead to the formation of an incorrect final product, creating challenges in purification and potentially introducing toxicological risks. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
This guide will compare the utility of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
General Workflow for Purity Assessment
A robust purity assessment strategy follows a logical progression from initial sample preparation to data interpretation and final purity calculation. This workflow ensures that results are accurate and reliable.
Caption: General workflow for the purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation and purity assessment of organic molecules.[1] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule, allowing for definitive structure confirmation and the identification of closely related impurities.
Expertise & Experience: Why NMR is Essential
Unlike other methods that might only confirm molecular weight or functional groups, NMR provides a detailed map of the molecule's connectivity. For 2-Chloro-5-phenylphenol, ¹H NMR can distinguish between the desired product and potential regioisomers formed during synthesis (e.g., 2-Chloro-3-phenylphenol) based on the distinct chemical shifts and splitting patterns of the aromatic protons. Furthermore, Quantitative NMR (qNMR) offers a highly accurate method for determining absolute purity against a certified internal standard without needing an isolated reference standard of the analyte itself.[2]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of 2-Chloro-5-phenylphenol using a certified internal standard.
Methodology:
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the synthesized 2-Chloro-5-phenylphenol sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of a high-purity, certified internal standard. A suitable standard would be one with sharp signals in a region of the spectrum that does not overlap with the analyte, such as maleic acid or 1,4-dinitrobenzene.[2]
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for phenols as it solubilizes them well and shifts the exchangeable phenolic -OH proton downfield, often preventing overlap with other signals.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is critical for accurate integration and quantification.
-
-
Data Processing & Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from 2-Chloro-5-phenylphenol (I_analyte) that is unique to the molecule and a known signal from the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.
Data Interpretation
| Parameter | Expected Result for Pure 2-Chloro-5-phenylphenol | Signs of Impurity |
| ¹H NMR | A specific set of multiplets in the aromatic region (approx. 6.8-7.6 ppm) and a broad singlet for the phenolic -OH proton. The integration should correspond to the number of protons in each environment. | Additional peaks in the spectrum. For example, residual starting material like 3-phenylphenol would show a different splitting pattern. Solvent residues (e.g., ethyl acetate, hexane) will have characteristic peaks. |
| ¹³C NMR | Exactly 12 distinct signals corresponding to the 12 carbon atoms in the molecule (unless there is accidental equivalence). | More than 12 carbon signals indicate the presence of carbon-containing impurities. |
| qNMR Purity | Purity value should be high (e.g., >99%) with a low standard deviation. | A lower calculated purity value indicates the presence of non-protonated or NMR-inactive impurities. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it is exceptionally effective for separating volatile impurities from the main compound and identifying them based on their mass spectra.[3]
Expertise & Experience: Why GC-MS is a Crucial Complement
While NMR excels at structural isomers, GC-MS can easily distinguish impurities with different molecular weights, such as starting materials, byproducts, or solvents. For 2-Chloro-5-phenylphenol (MW: 204.65 g/mol ), GC-MS will confirm this molecular weight via the molecular ion peak (M⁺). The fragmentation pattern produced by electron ionization (EI) serves as a molecular fingerprint, which can be compared against spectral libraries for confident identification of both the target compound and any separated impurities.[4]
Experimental Protocol: GC-MS
Objective: To confirm the molecular weight of 2-Chloro-5-phenylphenol and to identify and semi-quantify volatile impurities.
Methodology:
-
Instrument Setup:
-
GC: Use a capillary column suitable for separating phenolic compounds (e.g., a DB-5ms or equivalent).
-
Injector: Split/splitless inlet, typically operated at a high temperature (e.g., 250 °C) to ensure volatilization.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points (e.g., start at 100 °C, ramp to 280 °C).
-
MS: Electron Ionization (EI) source at 70 eV. Mass analyzer scanning a range of m/z 40-450.
-
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized sample (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Chloro-5-phenylphenol based on its retention time.
-
Examine the mass spectrum of this peak to confirm the molecular ion (m/z ≈ 204, 206 due to chlorine isotopes) and compare the fragmentation pattern to a reference spectrum if available.
-
Analyze the mass spectra of other peaks in the chromatogram to identify impurities by searching against a spectral library (e.g., NIST).
-
Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Standard workflow for impurity profiling by GC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Expertise & Experience: The Role of FTIR as a Screening Tool
FTIR is not a primary tool for quantifying low-level impurities. However, it is an invaluable first-pass screening method.[2] A quick FTIR scan can instantly confirm the presence of the key functional groups of 2-Chloro-5-phenylphenol: the phenolic O-H stretch, aromatic C-H and C=C bands, and the C-O and C-Cl stretches. A significant deviation from the reference spectrum of a pure standard, or the appearance of unexpected peaks (e.g., a C=O stretch from an oxidized impurity), immediately signals a potential purity issue.
Experimental Protocol: FTIR-ATR
Objective: To rapidly confirm the presence of key functional groups and compare the sample's spectral fingerprint to a reference standard.
Methodology:
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for solid powders as it requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.
-
Sample Analysis:
-
Place a small amount of the powdered 2-Chloro-5-phenylphenol sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of pure 2-Chloro-5-phenylphenol. Check for the presence of all expected peaks and the absence of significant unexpected ones.
Data Interpretation: Key Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected for 2-Chloro-5-phenylphenol | Signs of Impurity |
| 3500-3200 | O-H Stretch (broad) | Strong, broad peak confirming the phenol group.[6] | Absence or significant weakening of this peak. |
| 3100-3000 | Aromatic C-H Stretch | Multiple sharp peaks. | --- |
| 1600-1450 | Aromatic C=C Stretch | Several characteristic sharp peaks. | Shift in peak positions could indicate isomeric impurities. |
| ~1200 | C-O Stretch | Strong peak. | --- |
| ~800-600 | C-Cl Stretch | Peak in the fingerprint region. | Absence of this peak would indicate a lack of chlorination. |
| ~1700 | C=O Stretch | Absent. | A peak here could indicate oxidation of the phenol or an aldehyde/ketone impurity. |
Comparative Summary of Spectroscopic Methods
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) | FTIR Spectroscopy |
| Primary Use | Structural Elucidation & Absolute Quantification | Molecular Weight Confirmation & Impurity ID | Functional Group Analysis & Fingerprinting |
| Sensitivity | Moderate to High (qNMR is very precise) | Very High | Low to Moderate |
| Specificity | Very High (distinguishes isomers) | High (distinguishes by MW) | Moderate (functional groups can overlap) |
| Quantification | Excellent (qNMR) | Semi-Quantitative (Area %) | Poor / Qualitative |
| Throughput | Low to Moderate | Moderate | High |
| Key Advantage | Unambiguous structure and purity data in one experiment. | Excellent for identifying unknown volatile impurities. | Very fast, simple, and non-destructive. |
| Limitation | Requires more sample; less sensitive than MS. | Not suitable for non-volatile impurities; isomers can be difficult to distinguish without standards. | Not suitable for quantifying minor impurities; provides limited structural information. |
Conclusion: An Integrated Approach to Purity Validation
No single spectroscopic method provides a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized 2-Chloro-5-phenylphenol relies on an integrated approach.
-
FTIR should be used as a rapid, initial screening tool to confirm the presence of the correct functional groups.
-
GC-MS is essential for confirming the molecular weight and identifying any volatile impurities that may be present from the synthesis.
-
NMR (¹H, ¹³C, and qNMR) serves as the definitive final analysis, providing unambiguous structural confirmation, identifying isomeric impurities, and delivering a highly accurate, defensible value for absolute purity.
By combining the strengths of these three techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized intermediates, paving the way for successful and reproducible downstream applications.
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A Senior Application Scientist's Guide to the Comparative Toxicity of Chlorinated Biphenyl Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Polychlorinated biphenyls (PCBs) represent a class of 209 distinct chemical congeners that, despite being banned from production for decades, persist as significant environmental pollutants.[1][2][3] Their resistance to degradation and lipophilic nature lead to bioaccumulation in the food chain, posing ongoing risks to wildlife and human health.[4][5] The toxicity of PCBs is not uniform across all congeners; it varies dramatically depending on the number and position of chlorine atoms on the biphenyl structure.[2][3][6] This guide provides an in-depth comparative analysis of PCB isomer toxicity, detailing the underlying mechanisms, the toxic equivalency factor (TEF) framework for risk assessment, and the experimental methodologies crucial for their evaluation.
The Structural Basis of PCB Toxicity: A Tale of Two Classes
The 209 PCB congeners are broadly divided into two main groups based on their structure and primary mechanism of toxicity.[1][2] This classification is fundamental to understanding their comparative risk.
-
Dioxin-Like PCBs (DL-PCBs): These congeners have few or no chlorine atoms at the ortho positions (2, 2', 6, and 6'). This allows the two phenyl rings to rotate and adopt a flat, coplanar structure, similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][6] There are 12 PCBs identified as having dioxin-like toxicity.[6][7]
-
Non-Dioxin-Like PCBs (NDL-PCBs): These congeners possess multiple chlorine atoms at the ortho positions, which forces the phenyl rings to twist relative to each other, resulting in a non-planar structure.[1] This steric hindrance prevents them from effectively binding to the primary receptor for DL-PCBs, leading to different toxicological pathways.[1][8]
Mechanisms of Action: Divergent Pathways to Toxicity
The structural differences between DL- and NDL-PCBs dictate their interaction with biological systems, resulting in distinct toxicological profiles.
The Aryl Hydrocarbon Receptor (AhR) Pathway: The Lynchpin of Dioxin-Like Toxicity
The toxicity of DL-PCBs is almost exclusively mediated by their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[9][10][11][12]
Causality of the Pathway: The coplanar structure of DL-PCBs allows them to fit into the ligand-binding pocket of the AhR with high affinity.[13] This binding event initiates a cascade of molecular events:
-
Activation and Translocation: Upon ligand binding, the AhR dissociates from its chaperone proteins (like HSP90) and translocates from the cytoplasm into the nucleus.[11][13]
-
Dimerization: Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[9][10][11]
-
DNA Binding: This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[11][12]
-
Gene Transcription: Binding to DREs triggers the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[9][10][11]
The persistent activation of this pathway and the subsequent overexpression of these genes lead to a wide range of toxic effects, including endocrine disruption, immunotoxicity, developmental defects, and cancer promotion.[5][11][14]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dioxin-like PCBs.
Non-Dioxin-Like PCB Toxicity: A Multi-Pronged Assault
NDL-PCBs do not activate the AhR pathway but exert their toxicity through several other mechanisms, primarily targeting the nervous system.[1][15]
-
Neurotoxicity: This is a primary concern for NDL-PCBs.[16][17] Mechanisms include:
-
Disruption of Calcium Homeostasis: Certain NDL-PCBs can interfere with intracellular calcium signaling, a critical process for neurotransmitter release and neuronal function.[8][18]
-
Alteration of Dopaminergic Systems: Studies have shown that ortho-substituted NDL-PCBs can decrease dopamine concentrations in brain regions, potentially contributing to cognitive and motor deficits.[8][17]
-
Oxidative Stress: NDL-PCBs can increase the production of reactive oxygen species (ROS) in neurons, leading to cellular damage and apoptosis.[17]
-
-
Endocrine Disruption: Some NDL-PCBs and their metabolites can interfere with thyroid hormone systems.[1][17]
-
Other Effects: NDL-PCBs have also been linked to immunotoxicity and potential carcinogenic effects through mechanisms distinct from the AhR pathway.[19]
Quantifying and Comparing Toxicity: The Toxic Equivalency Factor (TEF) Approach
To assess the risk of complex mixtures of dioxin-like compounds found in the environment, the World Health Organization (WHO) has established a Toxic Equivalency Factor (TEF) scheme.[7][14][20][21]
The Logic of TEFs: This approach compares the potency of an individual DL-PCB congener to the most toxic dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1.0.[6][21] The TEF for a specific PCB congener is a consensus value derived from multiple in vivo and in vitro studies that measure its relative effect potency (REP) compared to TCDD.[20][21]
The total dioxin-like toxicity of a mixture is calculated as the Toxic Equivalent (TEQ), which is the sum of the concentrations of each congener multiplied by its respective TEF.[7][20][21]
TEQ = Σ (Concentration of PCBᵢ × TEFᵢ)
This system provides a standardized method for risk assessment and regulatory control.[6] The WHO periodically re-evaluates and updates these TEF values based on new scientific data, with the most recent updates occurring in 2022.[7][22][23]
Comparative Toxicity Data: WHO 2005 & 2022 TEFs for Dioxin-Like PCBs
| Congener (IUPAC No.) | Structure (Chlorine Positions) | Class | WHO 2005 TEF[20] | WHO 2022 TEF[22][23] |
| Non-ortho PCBs | ||||
| PCB 77 | 3,3',4,4'-TeCB | Non-ortho | 0.0001 | 0.0001 |
| PCB 81 | 3,4,4',5-TeCB | Non-ortho | 0.0003 | 0.0003 |
| PCB 126 | 3,3',4,4',5-PeCB | Non-ortho | 0.1 | 0.1 |
| PCB 169 | 3,3',4,4',5,5'-HxCB | Non-ortho | 0.03 | 0.01 |
| Mono-ortho PCBs | ||||
| PCB 105 | 2,3,3',4,4'-PeCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 114 | 2,3,4,4',5-PeCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 118 | 2,3',4,4',5-PeCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 123 | 2',3,4,4',5-PeCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 156 | 2,3,3',4,4',5-HxCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 157 | 2,3,3',4,4',5'-HxCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 167 | 2,3',4,4',5,5'-HxCB | Mono-ortho | 0.00003 | 0.00003 |
| PCB 189 | 2,3,3',4,4',5,5'-HpCB | Mono-ortho | 0.00003 | 0.00003 |
Note: The expert panel for the WHO 2022 re-evaluation agreed to retain the 2005 TEFs for mono-ortho PCBs due to limited and heterogeneous data.[22]
Experimental Methodologies for Toxicity Analysis
A multi-faceted approach combining analytical chemistry and biological assays is required for a comprehensive toxicity analysis of PCB isomers.
Analytical Quantification of PCB Congeners
Before any toxicological assessment, it is essential to accurately identify and quantify the individual PCB congeners present in a sample.
Gold Standard Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates the different congeners based on their volatility and interaction with a capillary column. The separated congeners then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.[24][25]
-
Rationale: High-resolution capillary GC columns are indispensable for separating the large number of co-eluting congeners.[24] Mass spectrometry provides the high selectivity and sensitivity needed for accurate measurement.[24] Isotope dilution methods, using ¹³C-labeled internal standards, are often employed for the most accurate quantification.[26]
In Vitro Bioassays for Mechanistic Insights
In vitro assays are powerful tools for screening samples and elucidating specific mechanisms of toxicity.
DR-CALUX® Bioassay for Dioxin-Like Activity The Dioxin-Responsive Chemically Activated Luciferase Expression (DR-CALUX®) bioassay is a widely used cell-based method for measuring the total TEQ of a sample.[27][28][29]
-
Principle: The assay uses a genetically modified cell line (often rat hepatoma H4IIE) that contains the firefly luciferase gene under the control of DREs.[27][30] When DL-compounds in a sample extract bind to the AhR in these cells, the receptor complex activates the DREs, leading to the production of luciferase enzyme. The amount of light produced upon addition of the luciferin substrate is proportional to the dioxin-like activity of the sample.[31]
-
Self-Validation: Each assay plate includes a full standard curve of TCDD, which serves as the positive control and calibrant. This allows the light response from an unknown sample to be converted directly into a TEQ value. Blank and solvent controls are run in parallel to ensure the absence of contamination and non-specific effects. Cytotoxicity is also monitored to prevent false-negative results.[27]
Caption: General experimental workflow for the DR-CALUX® bioassay.
Neurotoxicity Assays for NDL-PCBs
-
Cell Models: Primary neuronal cultures or cell lines like PC12 are used to investigate effects on cell viability, dopamine levels, and calcium signaling.[17]
-
Endpoints: Key measurements include ROS production (e.g., using fluorescent probes), changes in intracellular calcium concentrations, and quantification of neurotransmitter levels via HPLC.
Conclusion and Future Directions
The toxicity of polychlorinated biphenyls is a complex function of their isomeric structure. A clear dichotomy exists between the AhR-mediated toxicity of dioxin-like congeners and the diverse, often neurotoxic, mechanisms of non-dioxin-like congeners. The TEF/TEQ framework remains the cornerstone for assessing the risk of DL-PCBs, providing a vital tool for regulators. However, it is crucial to recognize that this approach does not account for the toxicity of NDL-PCBs.[3][15]
Future research must focus on developing a more integrated risk assessment paradigm. This includes the potential development of "Neurotoxic Equivalency Factors" (NEFs) for NDL-PCBs and a deeper understanding of the synergistic or antagonistic interactions between different congeners in complex environmental mixtures.[15] Continued refinement of sensitive bioassays and advanced analytical methods will be essential in protecting human and environmental health from the persistent threat of these legacy pollutants.
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Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review) - Spandidos Publications. (2019-10-16). [Link]
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The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. (2004). PubMed Central. [Link]
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Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures. (2024-09-28). NIH. [Link]
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Unambiguous Structural Confirmation of 2-Chloro-5-phenylphenol Derivatives: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical research and drug development, the precise and unequivocal determination of molecular structure is a cornerstone of success. For complex molecules such as 2-Chloro-5-phenylphenol derivatives, which are valuable scaffolds in medicinal chemistry, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can lead to ambiguity. The overlapping signals and complex coupling patterns often present in these aromatic systems necessitate a more powerful analytical approach. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in the definitive structural elucidation of a representative 2-Chloro-5-phenylphenol derivative. We will explore not just the "how" but, more critically, the "why" behind the selection of each experiment, providing researchers, scientists, and drug development professionals with a robust framework for their own structural verification challenges.
The Limitations of 1D NMR in Substituted Aromatics
While ¹H and ¹³C NMR are indispensable tools, they often fall short in providing a complete structural picture for multi-substituted aromatic compounds. For a molecule like 2-Chloro-5-phenylphenol, key questions that 1D NMR may struggle to answer definitively include:
-
Unambiguous proton and carbon assignments: Which specific proton is coupled to which, especially in the crowded aromatic region?
-
Confirmation of connectivity: How can we be certain of the connectivity between the two aromatic rings and the precise placement of the chloro and hydroxyl substituents?
-
Through-space proximity and conformation: What is the preferred spatial arrangement of the two phenyl rings relative to each other?
To overcome these limitations, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.
A Multi-faceted Approach with 2D NMR
The core principle of 2D NMR is the correlation of nuclear spins, displayed on a two-dimensional plot. This allows for the visualization of interactions that are often obscured in 1D spectra. We will now delve into the application of four key 2D NMR experiments for the structural confirmation of a hypothetical derivative, 2-chloro-5-(4'-methylphenyl)phenol .
Experimental Protocols
The following is a generalized, step-by-step methodology for acquiring high-quality 2D NMR data.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified 2-chloro-5-(4'-methylphenyl)phenol derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Thoroughly degas the sample to remove dissolved oxygen, which can interfere with certain NMR experiments, particularly NOESY.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing gradient-enhanced spectroscopy.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), providing information about the molecule's conformation and stereochemistry.
Data Presentation and Interpretation
Let us consider the expected NMR data for our model compound, 2-chloro-5-(4'-methylphenyl)phenol .
| Atom # | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 | - | - | 152.5 |
| 2 | - | - | 120.8 |
| 3 | 7.15 | d | 129.5 |
| 4 | 6.90 | dd | 118.0 |
| 5 | - | - | 138.0 |
| 6 | 7.05 | d | 125.0 |
| 1' | - | - | 135.2 |
| 2', 6' | 7.40 | d | 129.8 |
| 3', 5' | 7.20 | d | 129.4 |
| 4' | - | - | 137.5 |
| 7' | 2.35 | s | 21.1 |
| OH | 5.50 | s | - |
Fictionalized, plausible data for illustrative purposes.
1. ¹H-¹H COSY: Mapping the Proton Networks
The COSY spectrum will reveal the coupling networks within each aromatic ring.
Caption: COSY correlations for 2-chloro-5-(4'-methylphenyl)phenol.
This diagram illustrates the expected correlations: a cross-peak between H3 and H4, confirming their ortho relationship. Similarly, a correlation between the protons at the 2' and 3' positions (and their symmetric counterparts 6' and 5') establishes the connectivity within the 4'-methylphenyl ring. The absence of a correlation between H6 and any other proton on its ring confirms its isolated nature.
2. ¹H-¹³C HSQC: Direct Carbon-Proton Assignments
The HSQC spectrum provides a direct link between each proton and its attached carbon. This is a crucial step for unambiguous assignment of the protonated carbons.
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 7.15 | 129.5 | C3-H3 |
| 6.90 | 118.0 | C4-H4 |
| 7.05 | 125.0 | C6-H6 |
| 7.40 | 129.8 | C2'/C6'-H2'/H6' |
| 7.20 | 129.4 | C3'/C5'-H3'/H5' |
| 2.35 | 21.1 | C7'-H7' |
3. ¹H-¹³C HMBC: Assembling the Molecular Skeleton
The HMBC experiment is arguably the most informative for this class of compounds. It allows us to connect the different spin systems and identify the positions of non-protonated (quaternary) carbons.
Caption: Key HMBC correlations for structural elucidation.
Key HMBC Correlations and Their Significance:
-
H4 to C2 and C6: These correlations firmly place the chloro-substituent at position 2.
-
H6 to C2 and C4: Further confirms the substitution pattern on the first ring.
-
H3 to C1 and C5: These correlations, in conjunction with the others, help to lock in the positions of all substituents on the first ring.
-
H2'/H6' to C4' and C5: The crucial correlation from the protons on the second ring (H2'/H6') to a quaternary carbon on the first ring (C5) unequivocally establishes the connectivity between the two aromatic rings.
-
Me(7') to C3'/C5' and C4': Confirms the position of the methyl group on the second ring.
4. ¹H-¹H NOESY: Through-Space Interactions and Conformation
The NOESY experiment provides insights into the spatial proximity of protons, which is invaluable for determining the preferred conformation of the biphenyl linkage.
Caption: Diagnostic NOESY correlations for conformational analysis.
A key expected NOESY cross-peak would be between H6 on the first ring and H2'/H6' on the second ring. The presence of this correlation indicates that these protons are in close spatial proximity, which suggests a twisted conformation of the biphenyl system to alleviate steric hindrance. Additionally, a correlation between the hydroxyl proton and H3 would confirm their proximity on the ring.
Comparison of 2D NMR Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H-¹H COSY | Through-bond proton-proton couplings (2-3 bonds) | Excellent for identifying coupled spin systems within rings. | Does not provide information about quaternary carbons or connectivity between isolated spin systems. |
| ¹H-¹³C HSQC | Direct one-bond proton-carbon correlations | Unambiguously assigns protons to their directly attached carbons. High sensitivity. | Only shows one-bond correlations, so does not provide information about the overall carbon skeleton. |
| ¹H-¹³C HMBC | Through-bond proton-carbon correlations over 2-4 bonds | Crucial for connecting spin systems, assigning quaternary carbons, and building the molecular framework. | Correlations can sometimes be weak or absent for certain long-range couplings. |
| ¹H-¹H NOESY | Through-space proton-proton proximity (< 5 Å) | Provides information on conformation, stereochemistry, and the 3D structure of the molecule. | The intensity of NOE signals is distance-dependent and can be affected by molecular motion. |
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of complex molecules like 2-Chloro-5-phenylphenol derivatives is a process of assembling evidence from multiple, complementary analytical techniques. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR experiments that affords an unequivocal structural assignment. COSY defines the proton networks, HSQC links protons to their carbons, HMBC builds the carbon skeleton and connects the fragments, and NOESY reveals the three-dimensional architecture. By employing this comprehensive 2D NMR toolkit, researchers can move forward with confidence in their molecular structures, a critical step in the rigorous process of drug discovery and development.
References
-
Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]
-
Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach, Second Edition. Elsevier. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
A Comparative Guide to the Cross-Validation of 2-Chloro-5-phenylphenol Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Chloro-5-phenylphenol, a chlorinated phenolic compound, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of two robust analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are grounded in established scientific principles and validated against internationally recognized standards to ensure data integrity and reproducibility.
This document will delve into the experimental protocols for both HPLC-UV and GC-MS methods, followed by a comprehensive cross-validation of their performance characteristics. Our aim is to equip you with the technical insights necessary to select the most appropriate analytical strategy for your specific research or quality control needs.
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
The principle behind this method is the separation of 2-Chloro-5-phenylphenol from potential impurities and matrix components on a reversed-phase HPLC column, followed by its detection and quantification based on its ultraviolet (UV) absorbance. This technique is widely adopted for the analysis of phenolic compounds due to its robustness and versatility.[1]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-5-phenylphenol reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing 2-Chloro-5-phenylphenol in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm, determined by UV spectral analysis of the analyte.[1]
-
-
Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
The concentration of 2-Chloro-5-phenylphenol in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.[2]
-
Caption: Workflow for 2-Chloro-5-phenylphenol quantification by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of volatile and semi-volatile compounds like 2-Chloro-5-phenylphenol.[3][4] The method involves the separation of the analyte in a gaseous state based on its interaction with the stationary phase of the GC column, followed by its detection and fragmentation in a mass spectrometer.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-5-phenylphenol reference standard and dissolve it in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Extract the sample containing 2-Chloro-5-phenylphenol with dichloromethane. The final concentration should be within the calibration range. An internal standard (e.g., 2,4,6-trichlorophenol) may be added to both standards and samples to improve precision.[5]
-
-
Instrumental Conditions:
-
Instrument: A GC system coupled to a Mass Selective Detector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2-Chloro-5-phenylphenol for enhanced sensitivity and selectivity.
-
-
-
Analysis and Quantification:
-
Analyze the working standard solutions to create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Analyze the prepared sample solutions.
-
The concentration of 2-Chloro-5-phenylphenol is calculated from the calibration curve based on the peak area ratio.
-
Caption: Workflow for 2-Chloro-5-phenylphenol quantification by GC-MS.
Cross-Validation of Analytical Methods
The performance of both the HPLC-UV and GC-MS methods was evaluated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10] The following parameters were assessed to ensure the methods are fit for their intended purpose.
Performance Characteristics Comparison
| Parameter | HPLC-UV | GC-MS | ICH Q2(R2) Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | Appropriate for intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 80-120% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | Typically ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Specificity | Good | Excellent | No interference at analyte retention time |
Discussion of Cross-Validation Results
-
Linearity and Range: Both methods demonstrated excellent linearity over their respective concentration ranges, as indicated by the coefficient of determination (R²) values exceeding 0.999. The wider linear range of the HPLC-UV method may be advantageous for samples with highly variable concentrations, while the GC-MS method is better suited for trace-level analysis.
-
Accuracy and Precision: The accuracy, expressed as percent recovery, was well within the acceptable limits for both techniques, indicating minimal systematic error.[11] Similarly, the precision, measured by the relative standard deviation (%RSD) for repeatability and intermediate precision, was excellent, demonstrating the reproducibility of both methods.
-
Sensitivity (LOD and LOQ): The GC-MS method exhibited significantly higher sensitivity, with a limit of detection (LOD) and limit of quantitation (LOQ) approximately ten times lower than the HPLC-UV method. This is attributed to the high selectivity of the mass spectrometer operating in SIM mode.
-
Specificity: The HPLC-UV method showed good specificity, with the analyte peak being well-resolved from other components. However, the GC-MS method provides superior specificity due to its ability to differentiate compounds based on both their retention time and mass-to-charge ratio, virtually eliminating the risk of co-elution interference.
Conclusion and Recommendations
Both the developed HPLC-UV and GC-MS methods are validated and suitable for the accurate and precise quantification of 2-Chloro-5-phenylphenol. The choice between the two methods should be guided by the specific requirements of the analysis.
-
HPLC-UV is recommended for routine quality control applications where high throughput and robustness are critical, and when the expected analyte concentrations are well above the µg/mL level.
-
GC-MS is the preferred method for applications requiring high sensitivity and specificity, such as impurity profiling, trace analysis in complex matrices, or for confirmatory analysis.
The cross-validation data presented in this guide provides a solid foundation for method selection and implementation in a regulated laboratory environment, ensuring compliance with international standards for analytical procedure validation.[12][13][14]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). European Compliance Academy. [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2016). Food Science and Technology. [Link]
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A Comparative Guide to Catalytic Systems for the Efficient Synthesis of 2-Chloro-5-phenylphenol
Introduction
2-Chloro-5-phenylphenol is a substituted biaryl phenol derivative, a structural motif of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization allows for the precise tuning of physicochemical and biological properties.[1] The synthetic efficiency in accessing such molecules is paramount, directly impacting the economic viability and environmental footprint of the manufacturing process.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 2-Chloro-5-phenylphenol. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering a rationale for experimental choices. The comparison will focus on three prominent and mechanistically distinct strategies: the well-established Palladium-catalyzed Suzuki-Miyaura coupling, the cost-effective Nickel-catalyzed cross-coupling, and the modern, atom-economical direct C-H arylation. By evaluating their performance through experimental data and mechanistic insights, this guide aims to equip researchers, chemists, and process development professionals with the knowledge to select the optimal synthetic route for their specific needs.
Retrosynthetic Analysis: Identifying the Key C-C Bond Formation
The core challenge in synthesizing 2-Chloro-5-phenylphenol lies in the formation of the carbon-carbon bond between the chlorinated phenolic ring and the phenyl ring. A logical retrosynthetic disconnection at this bond suggests a cross-coupling strategy, which forms the basis of our comparative analysis.
Caption: Retrosynthetic approaches to 2-Chloro-5-phenylphenol.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Industry Standard
First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most robust and versatile methods for C(sp²)–C(sp²) bond formation.[2] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The reactivity order is typically I > Br > OTf >> Cl.[3] For this reason, a precursor like 2-chloro-5-bromophenol is preferred over 2,5-dichlorophenol for this system.
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base.[4]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of ligand.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations & Causality
-
Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[4] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective as they promote the crucial reductive elimination step, leading to higher turnover numbers and allowing for the coupling of less reactive chlorides.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5] The choice of base can significantly impact yield, especially with sterically hindered or electronically challenging substrates.
-
Solvent: Biphasic solvent systems, such as toluene/water or dioxane/water, are commonly used to dissolve both the organic substrates and the inorganic base.[5]
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
The high cost and relative scarcity of palladium have driven the development of catalytic systems based on more earth-abundant metals. Nickel, being in the same group as palladium, exhibits complementary reactivity and is a highly attractive alternative.[6] A key advantage of nickel is its superior ability to activate and couple aryl chlorides, which are significantly cheaper and more readily available than the corresponding bromides and iodides.[7]
Mechanistic Parallels and Differences
The catalytic cycle for nickel-catalyzed cross-coupling is analogous to the Suzuki reaction, proceeding through Ni(0)/Ni(II) intermediates. However, nickel catalysts can also engage in single-electron transfer (SET) pathways, which can alter reactivity and side-product formation. The smaller atomic radius and different electronic properties of nickel often necessitate different ligand systems compared to palladium.[6] N-heterocyclic carbenes (NHCs) and bipyridine-type ligands have proven particularly effective in stabilizing the active nickel species and promoting high catalytic activity.[8][9]
Caption: Catalytic cycle for a Nickel-catalyzed Suzuki-type reaction.
Experimental Considerations & Causality
-
Precatalysts: Air-stable Ni(II) precatalysts, such as NiCl₂(dme) or NiCl₂(PPh₃)₂, are commonly used.[7] These are reduced in situ to the active Ni(0) species.
-
Ligands: While phosphine ligands are used, nitrogen-based ligands (e.g., bipyridines) and N-heterocyclic carbenes (NHCs) often provide superior performance by forming more robust catalysts that are less prone to deactivation.[8]
-
Substrate Choice: The primary advantage is the ability to use 2,5-dichlorophenol as a starting material, offering a significant cost saving over 2-chloro-5-bromophenol.
Direct C-H Arylation: The Atom-Economical Frontier
Direct C–H activation represents a paradigm shift in cross-coupling chemistry.[10] This strategy avoids the need for pre-functionalized starting materials (like halides or boronic acids), instead forming the C-C bond by directly functionalizing a C-H bond on one of the coupling partners.[11] This reduces the number of synthetic steps, minimizes waste generation, and is thus highly atom-economical.
Mechanistic Rationale
For the synthesis of 2-Chloro-5-phenylphenol, a plausible route involves the palladium-catalyzed C-H arylation of 2-chlorophenol with an arylating agent like iodobenzene. The reaction typically requires a directing group to achieve regioselectivity. In this case, the phenolic hydroxyl group can act as a directing group, but it typically directs functionalization to the ortho position.[12] Achieving arylation at the C5 position (meta to the hydroxyl group) is more challenging and often requires specialized ligand design or reaction conditions to override the inherent directing effect. However, the development of meta-selective C-H functionalization is an active area of research.[11]
Experimental Considerations & Causality
-
Catalyst System: Palladium(II) catalysts, such as Pd(OAc)₂, are most common. The reaction often requires an oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active catalyst.
-
Regioselectivity: This is the primary challenge. While directing groups are powerful tools, achieving non-canonical regioselectivity requires overcoming strong electronic and steric biases.
-
Reaction Conditions: Conditions can be harsher than traditional cross-coupling, sometimes requiring higher temperatures and stronger oxidants.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for each catalytic system, based on representative data from the literature for analogous transformations.
| Parameter | Palladium-Catalyzed Suzuki-Miyaura | Nickel-Catalyzed Cross-Coupling | Direct C-H Arylation |
| Starting Materials | 2-Chloro-5-bromo phenol + Phenylboronic acid | 2,5-Dichloro phenol + Phenylboronic acid | 2-Chlorophenol + Iodobenzene |
| Typical Yield | 85-98% | 75-90% | 50-75% (highly substrate dependent) |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Reaction Temp. | 80 - 110 °C | 80 - 130 °C | 100 - 150 °C |
| Reaction Time | 4 - 16 hours | 12 - 24 hours | 12 - 36 hours |
| Key Advantage | High reliability, broad scope, high yields[2][3] | Low cost of catalyst and starting materials[7] | Atom economy, fewer synthetic steps[10][11] |
| Key Disadvantage | Cost of Pd catalyst, requires boronic acid | Potentially lower yields, catalyst sensitivity | Regioselectivity challenges, harsher conditions |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a robust and reproducible method for the synthesis of 2-Chloro-5-phenylphenol using a palladium-catalyzed Suzuki-Miyaura coupling. The choice of SPhos as a ligand is based on its proven efficacy in coupling sterically hindered and electronically diverse substrates.
Workflow Overview
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Materials:
-
2-Chloro-5-bromophenol (1.0 eq, e.g., 2.07 g, 10.0 mmol)
-
Phenylboronic acid (1.2 eq, 1.46 g, 12.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 eq, 22.4 mg, 0.1 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 eq, 82.1 mg, 0.2 mmol)
-
Potassium phosphate, tribasic (K₃PO₄) (2.5 eq, 5.31 g, 25.0 mmol)
-
Toluene (50 mL)
-
Deionized Water (5 mL)
-
Diethyl ether
-
1 M HCl (aq)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromophenol, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (50 mL) and deionized water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 2-Chloro-5-phenylphenol as a solid or viscous oil.
Conclusion
The synthesis of 2-Chloro-5-phenylphenol can be approached through several effective catalytic strategies, each with a distinct profile of advantages and challenges.
-
Palladium-catalyzed Suzuki-Miyaura coupling stands out as the most reliable and high-yielding method, making it the preferred choice for bench-scale synthesis and initial scale-up where material cost is secondary to reproducibility and purity.[2][5]
-
Nickel-catalyzed cross-coupling presents a compelling economic advantage by utilizing a cheaper catalyst and, more importantly, enabling the use of 2,5-dichlorophenol, a less expensive starting material.[7] This makes it a strong candidate for large-scale industrial production where cost-of-goods is a primary driver.
-
Direct C-H arylation is the most forward-looking approach, offering unparalleled atom economy.[10][11] While currently hampered by challenges in regioselectivity and potentially harsher conditions for this specific target, ongoing research in ligand design and catalyst development may soon elevate it to a leading strategy for sustainable chemical manufacturing.
The ultimate choice of catalytic system depends on the specific priorities of the project: for reliability and speed, Palladium is king; for cost-efficiency at scale, Nickel is the challenger; and for green chemistry and innovation, C-H activation is the future.
References
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chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Retrieved from [Link]
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ResearchGate. (2025). A New Catalytic Method for the Synthesis of Selectively Substituted Biphenyls Containing an Oxoalkyl Chain. Request PDF. Retrieved from [Link]
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RSC Publishing. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Retrieved from [Link]
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ResearchGate. (n.d.). C−H activation strategies for the synthesis of phenols. Retrieved from [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). General approach to biphenyl synthesis. Retrieved from [Link]
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-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Chemscripts: Dehydrogenation with Pd/ZSM-5 for o-phenylphenol synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of O-phenylphenol with assembled Pt-K-Ce catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Retrieved from [Link]
-
Hilaris Publisher. (2014). Nickel Catalyzed Synthesis of N-aryl and N-heteroaryl Substituted Benzene Sulphonamides and their Biological Activity Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
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RSC Publishing. (n.d.). Regioselective C–H activation of lanthanide-bound N-heterocyclic carbenes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cu(OTf)2-catalyzed multicomponent reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Retrieved from [Link]
-
National Institutes of Health. (2025). Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
-
ResearchGate. (n.d.). Towards Catalytic C–H Activation Using Main Group Elements. Retrieved from [Link]
-
RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
-
MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Copper catalyzed oxidative ortho-C-H benzoxylation of 2-phenylpyridines with benzyl alcohols and benzyl amines as benzoxylation sources. Retrieved from [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-phenylphenol
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-5-phenylphenol, grounding every recommendation in established safety principles and regulatory standards.
The presence of a chlorine atom on the phenylphenol structure increases its environmental persistence and potential for bioaccumulation, necessitating a more rigorous disposal protocol than for its non-halogenated counterpart.[1] Chlorinated phenols as a class are recognized as hazardous substances, and their release into the environment should be minimized.[1][2] Therefore, 2-Chloro-5-phenylphenol must be treated as a hazardous waste.
Pre-Disposal Handling and Storage: The Foundation of Safety
Before the final disposal, the proper handling and storage of 2-Chloro-5-phenylphenol waste are paramount. This initial phase is crucial for preventing accidental exposure and ensuring the waste is ready for its final disposition.
| Parameter | Guideline | Rationale |
| Container Selection | Use only chemically resistant, leak-proof containers with secure screw-on caps. High-density polyethylene (HDPE) or glass containers are recommended. | To prevent degradation of the container and leakage of the hazardous material. |
| Waste Segregation | Segregate 2-Chloro-5-phenylphenol waste from all other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] | To avoid dangerous chemical reactions that could generate heat, gas, or other hazardous byproducts. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-5-phenylphenol," and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant"). | Proper labeling is a regulatory requirement and essential for communicating the risks to all personnel who may handle the container. |
| Storage Location | Store waste containers in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight. The storage area should have secondary containment to capture any potential leaks. | To minimize the risk of accidental spills, fires, or volatilization of the chemical. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of 2-Chloro-5-phenylphenol. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4]
-
Personal Protective Equipment (PPE) Assessment: Before handling any waste, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Waste Collection:
-
Solid Waste: Collect any solid 2-Chloro-5-phenylphenol waste, including contaminated personal protective equipment (e.g., gloves), weigh boats, and absorbent materials, in a designated, labeled, and sealable container.[4]
-
Liquid Waste: For solutions containing 2-Chloro-5-phenylphenol, pour the waste carefully into a designated, labeled, and sealed liquid waste container. Use a funnel to prevent spills.
-
-
Container Management:
-
Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.
-
Ensure the exterior of the waste container is clean and free from contamination.
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.
-
-
Final Disposal Method:
-
The recommended and most environmentally sound method for the disposal of chlorinated phenols is high-temperature incineration in a licensed hazardous waste facility.[2] This process ensures the complete destruction of the chemical, preventing its release into the environment.
-
Your EHS department will coordinate with a certified hazardous waste management company to transport and dispose of the 2-Chloro-5-phenylphenol in accordance with all local, state, and federal regulations.
-
Emergency Procedures for Spills
In the event of a spill of 2-Chloro-5-phenylphenol, immediate and appropriate action is necessary to mitigate the hazard.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the EHS department.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit to contain the spill. Absorb liquid spills with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep the material into a designated container.
-
Cleanup: All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures and as advised by your EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 2-Chloro-5-phenylphenol waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
INCHEM. (1989). Chlorophenols (EHC 93, 1989). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (Date not available). Toxicological Profile for Chlorophenols. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (Date not available). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]
-
PubChem. (Date not available). 2-Chloro-5-methylphenol. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of 2-Chloro-5-phenylphenol
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the fundamental principles that ensure a safe and efficient laboratory environment. This guide provides a detailed protocol for the handling of 2-Chloro-5-phenylphenol, grounded in a deep understanding of its chemical properties and potential hazards. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to comprehend the causality behind them, thereby fostering a culture of proactive safety and scientific integrity.
Immediate Safety Concerns and Hazard Identification
2-Chloro-5-phenylphenol is a chlorinated phenolic compound that warrants careful handling due to its irritant properties and potential toxicity. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1] Phenolic compounds, in general, can be corrosive and may cause severe burns upon prolonged contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system.[4]
-
Aquatic Toxicity: This chemical is recognized as being toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[5][6]
While comprehensive toxicological data for 2-Chloro-5-phenylphenol is not as extensive as for its parent compound, phenol, the presence of the chloro- group can influence its reactivity and toxicological profile. Therefore, a cautious approach, treating the compound with significant respect, is paramount.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Chloro-5-phenylphenol.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves[7] | Fully buttoned laboratory coat | Recommended: N95 respirator to minimize inhalation of fine particulates.[7] |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves[7] | Chemical-resistant apron over a laboratory coat[8] | Recommended: Use of a certified respirator if there is a potential for aerosol generation. |
| Handling Solid Compound Outside of a Fume Hood (Not Recommended) | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Mandatory: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5] |
The Rationale Behind Our PPE Choices:
-
Eye Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection for the entire face, which is crucial during more vigorous operations like reactions and purifications.[9]
-
Hand Protection: Double-gloving provides an extra barrier against chemical permeation. While nitrile gloves offer good general chemical resistance, neoprene or butyl rubber gloves are often recommended for extended work with phenols.[3][8] It is critical to change gloves immediately upon contamination.
-
Body Protection: A standard lab coat protects against minor spills, while a chemical-resistant apron is essential when there is a higher risk of splashes of concentrated solutions.[8]
-
Respiratory Protection: While handling small quantities in a certified chemical fume hood should minimize inhalation risks, respiratory protection is a prudent secondary measure, especially when dealing with fine powders that can become airborne.[4][5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Chloro-5-phenylphenol is essential to minimize risk. The following workflow provides a step-by-step guide for safe handling practices.
Caption: A stepwise workflow for the safe handling of 2-Chloro-5-phenylphenol.
Experimental Protocol: Preparation of a 1M Solution
This protocol details the steps for preparing a 1M solution of 2-Chloro-5-phenylphenol in a suitable solvent.
-
Preparation and Precaution:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment: an analytical balance, weigh paper, spatula, beaker, graduated cylinder, magnetic stirrer, and stir bar.
-
Don the appropriate PPE as outlined in the table above for "Weighing and Preparing Solutions".
-
-
Weighing the Compound:
-
Dissolution:
-
Transfer the weighed solid into a beaker containing a magnetic stir bar.
-
Measure the required volume of solvent using a graduated cylinder.
-
Slowly add the solvent to the beaker while stirring to facilitate dissolution.[7] Keep the beaker covered with a watch glass to minimize vapor release.
-
-
Final Steps:
-
Once the solid is completely dissolved, transfer the solution to a labeled, sealed container.
-
Decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent, collecting the rinsate as hazardous waste.
-
Dispose of the weigh paper and any contaminated disposable items in the designated solid hazardous waste container.
-
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of 2-Chloro-5-phenylphenol and its associated waste can have severe environmental consequences.[5][6] A meticulous disposal plan is therefore non-negotiable.
Waste Segregation:
-
Solid Waste: All contaminated disposables, including gloves, weigh paper, and paper towels, should be collected in a clearly labeled, sealed container for solid hazardous waste.[11]
-
Liquid Waste: Unused solutions, and solvent rinsates used for decontamination must be collected in a designated, sealed, and properly labeled hazardous waste container.[11][12] Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, the label should be defaced before disposal in regular trash.[13]
Disposal Procedure:
All waste containing 2-Chloro-5-phenylphenol must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][14] Never pour this chemical or its solutions down the drain.[15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with an inert absorbent material like vermiculite or sand.[15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[15] For solid spills, moisten the material with a suitable solvent (e.g., alcohol) to prevent dust generation during cleanup.[10] Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[15]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous safety protocols and understanding the principles behind them, you can ensure a safe laboratory environment for yourself and your colleagues while upholding the highest standards of scientific research.
References
-
Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]
- 2-Chloro-5-phenylphenol Safety D
-
Phenol SOP. Texas Woman's University. Retrieved from [Link]
-
ICSC 0669 - o-PHENYLPHENOL. International Labour Organization. Retrieved from [Link]
-
2-Phenylphenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
-
Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Barbara - Environment, Health and Safety. Retrieved from [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. The University of Oklahoma Health Sciences Center. Retrieved from [Link]
-
2-phenylphenol. AERU - University of Hertfordshire. Retrieved from [Link]
-
Safety data sheet for 2-Chloro-5-methylphenol. (2019, May 16). CPAChem. Retrieved from [Link]
-
Phenol. University of California, Berkeley - Office of Environment, Health & Safety. Retrieved from [Link]
-
2-Chloro-4-Phenylphenol. PubChem - National Institutes of Health. Retrieved from [Link]
-
Phenol: toxicological overview. (2024, October 1). GOV.UK. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
